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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the OICR-41103 and DCAF1 WD40 Domain Interaction

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the interaction between the chemical probe OICR-41103 and the WD40 domain of DCAF1 (DDB1 and CUL4...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the chemical probe OICR-41103 and the WD40 domain of DCAF1 (DDB1 and CUL4 associated factor 1). DCAF1 is a crucial substrate receptor for the CRL4 E3 ubiquitin ligase complex, playing a significant role in protein homeostasis, cell cycle regulation, and immune function. Its modulation is a key area of interest for therapeutic development, particularly in oncology and virology. OICR-41103 has emerged as a potent and selective small molecule probe for studying DCAF1 function and as a foundational tool for the development of Proteolysis Targeting Chimeras (PROTACs).

Quantitative Analysis of the OICR-41103-DCAF1 Interaction

The binding affinity and cellular engagement of OICR-41103 with the DCAF1 WD40 domain have been rigorously characterized using various biophysical and cellular assays. The following tables summarize the key quantitative data from these experiments.

Assay TypeParameterValueReference Cell Line/System
Surface Plasmon Resonance (SPR) KD2 nMIn vitro
NanoBRET Assay EC50126.7 - 130 nMHEK293T cells
EC90700 nMHEK293T cells
Cellular Thermal Shift Assay (CETSA) EC50167 nMNCI-H460 cells
Differential Scanning Fluorimetry (DSF) ΔTm (OICR-41103)23.0 ± 0.1 °CIn vitro (at 20 µM)
ΔTm (OICR-41103N - negative control)8.8 ± 0.3 °CIn vitro (at 20 µM)

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the OICR-41103-DCAF1 interaction are provided below.

Surface Plasmon Resonance (SPR)

SPR is utilized to measure the binding kinetics and affinity of OICR-41103 to the DCAF1 WD40 domain in a label-free, real-time manner.

Methodology:

  • Protein Immobilization: Biotinylated recombinant human DCAF1 protein (amino acids 1038-1400, encompassing the WD40 domain) is captured on a streptavidin-coated sensor chip to a density of approximately 7000 response units (RU). An empty flow cell is used as a reference to subtract non-specific binding and bulk refractive index changes.

  • Analyte Preparation: OICR-41103 is serially diluted in a suitable running buffer (e.g., HBS-EP+) to a range of concentrations, typically spanning at least two orders of magnitude around the expected KD.

  • Binding Measurement: The prepared OICR-41103 solutions are injected over the sensor chip surface at a constant flow rate. Association and dissociation phases are monitored in real-time.

  • Data Analysis: The resulting sensorgrams are corrected for reference cell and buffer-only injections. The kinetic parameters (ka and kd) and the equilibrium dissociation constant (KD) are determined by fitting the data to a suitable binding model, such as a 1:1 Langmuir binding model.

NanoBRET Assay

The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a proximity-based cellular assay used to quantify the engagement of OICR-41103 with the DCAF1 WD40 domain in live cells.[1]

Methodology:

  • Cell Culture and Transfection: HEK293T cells are transiently transfected with a vector expressing the DCAF1 WD40 domain fused to a NanoLuc (NL) luciferase at the N-terminus.

  • Tracer and Compound Treatment: Twenty-four hours post-transfection, the cells are treated with a fluorescently labeled tracer molecule that is known to bind to the DCAF1 WD40 domain, in the presence of varying concentrations of OICR-41103 or the negative control compound (OICR-41103N).

  • BRET Measurement: After a one-hour incubation period, the NanoBRET substrate is added to the cells. The luminescence signals from the NanoLuc donor (460 nm) and the fluorescent acceptor (618 nm) are measured using a microplate reader.

  • Data Analysis: The NanoBRET ratio is calculated by dividing the acceptor signal by the donor signal. The data is then normalized and fitted to a dose-response curve to determine the EC50 value, representing the concentration of OICR-41103 required to displace 50% of the tracer.

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to confirm the direct binding of OICR-41103 to the DCAF1 WD40 domain within a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.[1]

Methodology:

  • Cell Treatment: NCI-H460 cells expressing a HiBiT-tagged DCAF1 WD40 domain are treated with various concentrations of OICR-41103 or a vehicle control.

  • Thermal Challenge: The treated cells are heated to a specific temperature at which the unbound DCAF1 protein partially denatures and aggregates.

  • Cell Lysis and Protein Quantification: The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation. The amount of soluble HiBiT-tagged DCAF1 is quantified using a luminescent detection reagent.

  • Data Analysis: The luminescence signal is plotted against the OICR-41103 concentration. The resulting dose-dependent thermal stabilization is fitted to a sigmoidal curve to determine the EC50 value.

Differential Scanning Fluorimetry (DSF)

DSF, or thermal shift assay, is an in vitro technique used to assess the thermal stability of a protein in the presence and absence of a ligand.

Methodology:

  • Reaction Setup: Purified DCAF1 WD40 domain protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins. OICR-41103 or the negative control is added to the mixture.

  • Thermal Denaturation: The samples are heated in a real-time PCR instrument with a temperature gradient. As the protein unfolds, the dye binds to the exposed hydrophobic cores, leading to an increase in fluorescence.

  • Fluorescence Monitoring: The fluorescence intensity is measured at each temperature increment.

  • Data Analysis: The melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded, is determined from the midpoint of the unfolding transition curve. The change in melting temperature (ΔTm) in the presence of the ligand compared to the apo protein indicates ligand binding and stabilization.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving DCAF1 and a typical experimental workflow for characterizing a DCAF1-targeting compound.

DCAF1_Signaling_Pathway cluster_crl4 CRL4-DCAF1 E3 Ubiquitin Ligase Complex cluster_ubiquitination Ubiquitination Cascade CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 ROC1 ROC1 CUL4->ROC1 DCAF1 DCAF1 (WD40 Domain) DDB1->DCAF1 Substrate Substrate Protein ROC1->Substrate Ubiquitinates DCAF1->Substrate Recruits E1 E1 (Ub-activating enzyme) E2 E2 (Ub-conjugating enzyme) E1->E2 Transfers Ub E2->ROC1 Binds to Ub Ubiquitin Ub->E1 Proteasome Proteasome Substrate->Proteasome Targeted for Degradation Protein Degradation Proteasome->Degradation OICR41103 OICR-41103 OICR41103->DCAF1 Binds to WD40 domain & inhibits substrate recruitment

Caption: CRL4-DCAF1 E3 Ligase Signaling Pathway and Inhibition by OICR-41103.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Characterization cluster_application Downstream Applications SPR Surface Plasmon Resonance (SPR) - Binding Affinity (KD) CETSA Cellular Thermal Shift Assay (CETSA) - Target Engagement (EC50) SPR->CETSA DSF Differential Scanning Fluorimetry (DSF) - Thermal Stabilization (ΔTm) DSF->CETSA NanoBRET NanoBRET Assay - Cellular Potency (EC50) CETSA->NanoBRET PROTAC PROTAC Development - Linker Optimization - Ternary Complex Formation NanoBRET->PROTAC Functional_Assays Functional Assays - Phenotypic Screening - Pathway Analysis NanoBRET->Functional_Assays Compound OICR-41103 Synthesis & Purification Compound->SPR Compound->DSF

Caption: Experimental Workflow for Characterizing a DCAF1 WD40 Domain Binder.

References

Exploratory

An In-depth Technical Guide to the OICR-41103 DCAF1 Complex

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the structure and interaction of the chemical probe OICR-41103 with its target, the DDB1- and CUL4...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structure and interaction of the chemical probe OICR-41103 with its target, the DDB1- and CUL4-Associated Factor 1 (DCAF1). DCAF1 is a crucial substrate receptor for the CRL4 E3 ubiquitin ligase complex, playing a significant role in protein homeostasis, and is implicated in various diseases, including cancer and viral infections.[1][2] OICR-41103 is a potent and selective small molecule probe that binds to the WD40 domain of DCAF1, offering a valuable tool for studying DCAF1 function and for the development of novel therapeutics, such as PROTACs (Proteolysis Targeting Chimeras).[1][2]

Structural and Functional Overview of the OICR-41103 DCAF1 Complex

OICR-41103 was developed from a previously identified DCAF1 ligand, OICR-8268, through structural modifications that significantly enhanced its binding affinity and cellular activity.[1][2] The probe binds with high potency to the central pocket of the WD40 repeat (WDR) domain of DCAF1.[1][2] This interaction is critical as the DCAF1 WDR domain serves as a platform for substrate recruitment to the CRL4 and EDVP E3 ubiquitin ligase complexes, which mediate the ubiquitination and subsequent proteasomal degradation of target proteins.[1][3]

The co-crystal structure of the OICR-41103-DCAF1 complex has been resolved to 1.7 Å (PDB ID: 9D4E), revealing the precise binding mode of the ligand.[1][4] OICR-41103 extends into the central pore of the WDR domain, establishing extensive interactions with the surrounding residues and water molecules.[4] This binding mode effectively displaces the lentiviral Vpr protein, which hijacks the DCAF1-CRL4 machinery to degrade host antiviral factors, highlighting the therapeutic potential of OICR-41103 in HIV treatment.[1][2]

The CRL4-DCAF1 Ubiquitination Pathway

The CRL4-DCAF1 E3 ubiquitin ligase complex is a key player in the ubiquitin-proteasome system. The pathway is initiated by the recognition and binding of a substrate protein to the WDR domain of DCAF1. This event brings the substrate into proximity with the E2 ubiquitin-conjugating enzyme, facilitating the transfer of ubiquitin to the substrate. Repeated cycles of ubiquitination lead to the formation of a polyubiquitin (B1169507) chain, which marks the substrate for degradation by the 26S proteasome.

CRL4-DCAF1 Ubiquitination Pathway cluster_CRL4_complex CRL4-DCAF1 E3 Ligase Complex CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 binds RBX1 RBX1 CUL4->RBX1 binds DCAF1 DCAF1 (WD40 Domain) DDB1->DCAF1 binds Substrate Substrate Protein RBX1->Substrate Ubiquitinates Substrate->DCAF1 Proteasome 26S Proteasome Substrate->Proteasome targeted to E1 E1 (Ub-activating) E2 E2 (Ub-conjugating) E1->E2 transfers Ub E2->RBX1 recruited by Ub Ubiquitin Ub->E1 Degradation Degraded Peptides Proteasome->Degradation OICR41103 OICR-41103 OICR41103->DCAF1 inhibits binding

Diagram 1: The CRL4-DCAF1 ubiquitination pathway and the inhibitory action of OICR-41103.

Quantitative Data Summary

The following tables summarize the key quantitative data for the interaction of OICR-41103 and its negative control, OICR-41103N, with the DCAF1 WD40 domain.

Table 1: Biophysical and Biochemical Binding Data
CompoundAssay TypeParameterValueReference
OICR-41103SPRK_D_~1 nM[4]
OICR-41103NSPRK_D_>10 µM[4]
OICR-41103HTRFIC_50_54 ± 10 nM[1]
OICR-41103NHTRFIC_50_~9.7 µM[1]
Table 2: Cellular Target Engagement Data
CompoundAssay TypeCell LineParameterValueReference
OICR-41103CETSANCI-H460EC_50_167 nM[5]
OICR-41103NanoBRETHEK293TIC_50_130 nM[5]
OICR-41103NNanoBRETHEK293TIC_50_>4.7 µM[5]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the OICR-41103 DCAF1 complex.

Protein Expression and Purification for Crystallography

Objective: To produce and purify the DCAF1 WD40 domain for co-crystallization with OICR-41103.

Workflow:

Protein Purification Workflow Cloning Cloning of DCAF1 (1077-1390) into baculovirus transfer vector Transfection Transfection of Sf9 insect cells Cloning->Transfection Expression Protein Expression Transfection->Expression Harvesting Cell Harvesting and Lysis Expression->Harvesting IMAC Immobilized Metal Affinity Chromatography (IMAC) Harvesting->IMAC SEC Size Exclusion Chromatography (SEC) IMAC->SEC QC Quality Control (SDS-PAGE) SEC->QC

Diagram 2: Workflow for the expression and purification of the DCAF1 WD40 domain.

Protocol:

  • Cloning and Baculovirus Production: The human DCAF1 gene fragment encoding the WD40 domain (residues 1077-1390) is cloned into a baculovirus transfer vector with an N-terminal His6-tag. The construct is then used to generate a high-titer baculovirus stock in Spodoptera frugiperda (Sf9) insect cells.

  • Protein Expression: Sf9 cells are infected with the DCAF1-WD40 baculovirus and incubated for 48-72 hours to allow for protein expression.

  • Cell Lysis: The cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM TCEP, and protease inhibitors). The cells are lysed by sonication, and the lysate is clarified by centrifugation.

  • Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed with a wash buffer (lysis buffer with 20-40 mM imidazole) to remove non-specifically bound proteins. The His6-tagged DCAF1-WD40 is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Size Exclusion Chromatography: The eluted protein is further purified by size exclusion chromatography (SEC) using a column equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to remove aggregates and other impurities.

  • Concentration and Storage: The purified protein is concentrated to a suitable concentration for crystallization (e.g., 10-20 mg/mL) and stored at -80°C.

Co-crystallization and Structure Determination

Objective: To obtain co-crystals of the DCAF1 WD40 domain in complex with OICR-41103 and solve the three-dimensional structure.

Protocol:

  • Complex Formation: Purified DCAF1-WD40 is incubated with a molar excess of OICR-41103 (typically 2-5 fold) for a minimum of 1 hour on ice.

  • Crystallization Screening: The protein-ligand complex is subjected to high-throughput crystallization screening using various commercial and in-house screens. The sitting-drop vapor diffusion method is commonly employed, where a small volume of the complex is mixed with an equal volume of the reservoir solution and equilibrated against a larger volume of the reservoir solution.

  • Crystal Optimization: Initial crystal hits are optimized by varying the precipitant concentration, pH, and additives to obtain diffraction-quality crystals.

  • Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Solution and Refinement: The structure is solved by molecular replacement using a known structure of a homologous protein as a search model. The model is then refined against the diffraction data, and the ligand is built into the electron density map. The final structure is validated for its geometric and stereochemical quality.

Surface Plasmon Resonance (SPR)

Objective: To determine the binding affinity and kinetics of OICR-41103 to the DCAF1 WD40 domain.

Protocol:

  • Immobilization: Purified DCAF1-WD40 is immobilized on a sensor chip (e.g., a CM5 chip) via amine coupling or using a His-capture kit. A reference flow cell is prepared in the same way but without the protein to subtract non-specific binding.

  • Binding Analysis: A series of concentrations of OICR-41103 in running buffer (e.g., HBS-EP+) are injected over the sensor surface. The association and dissociation of the compound are monitored in real-time by measuring the change in the refractive index at the sensor surface, which is proportional to the change in mass.

  • Data Analysis: The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from the reference flow cell. The corrected data are then fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of OICR-41103 with DCAF1 in a cellular context.

Workflow:

CETSA Workflow CellCulture Cell Culture (NCI-H460) CompoundTreatment Treat cells with OICR-41103 or DMSO (vehicle) CellCulture->CompoundTreatment HeatShock Heat shock cells at various temperatures CompoundTreatment->HeatShock Lysis Cell Lysis HeatShock->Lysis Centrifugation Centrifugation to separate soluble and precipitated proteins Lysis->Centrifugation WesternBlot Western Blot analysis of soluble fraction for DCAF1 Centrifugation->WesternBlot Analysis Quantification and curve fitting to determine EC50 WesternBlot->Analysis

Diagram 3: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Culture and Treatment: NCI-H460 cells are cultured to ~80% confluency. The cells are then treated with various concentrations of OICR-41103 or a vehicle control (DMSO) and incubated for a specific period (e.g., 1-2 hours).

  • Heat Treatment: The treated cells are aliquoted and heated at a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis and Fractionation: The cells are lysed by freeze-thaw cycles or with a suitable lysis buffer. The lysates are then centrifuged at high speed to separate the soluble protein fraction from the precipitated protein aggregates.

  • Protein Quantification and Western Blotting: The supernatant (soluble fraction) is collected, and the protein concentration is determined. Equal amounts of protein are then analyzed by SDS-PAGE and Western blotting using an antibody specific for DCAF1.

  • Data Analysis: The band intensities for DCAF1 at each temperature are quantified. The data are normalized to the intensity at the lowest temperature. A melting curve is generated by plotting the normalized intensity against the temperature. The shift in the melting temperature in the presence of OICR-41103 indicates target engagement. The EC50 value is determined by plotting the amount of stabilized protein at a specific temperature against the compound concentration.[5]

NanoBRET Target Engagement Assay

Objective: To quantify the intracellular binding of OICR-41103 to DCAF1 in live cells.

Protocol:

  • Cell Transfection: HEK293T cells are transiently transfected with a vector encoding DCAF1-WD40 fused to NanoLuc® luciferase.

  • Cell Plating and Compound Treatment: The transfected cells are plated in a white, opaque 96-well plate. The cells are then treated with a NanoBRET™ tracer that binds to DCAF1 and a serial dilution of OICR-41103 or a vehicle control.

  • Substrate Addition and Signal Detection: After an incubation period to allow for binding equilibrium, a NanoBRET™ substrate is added to the wells. The bioluminescence resonance energy transfer (BRET) signal is measured using a plate reader capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.

  • Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. The data are then plotted as the BRET ratio versus the compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[5]

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

Objective: To measure the displacement of the viral protein Vpr from the DCAF1 WD40 domain by OICR-41103.

Protocol:

  • Reagent Preparation: Purified His-tagged DCAF1-WD40, GST-tagged Vpr, and HTRF detection reagents (e.g., anti-His-Eu3+ cryptate and anti-GST-d2) are prepared in an appropriate assay buffer.

  • Assay Setup: The assay is performed in a low-volume 384-well plate. DCAF1-WD40 and Vpr are incubated with a serial dilution of OICR-41103.

  • Detection: The HTRF detection reagents are added to the wells, and the plate is incubated to allow for the binding of the antibodies to their respective tags.

  • Signal Measurement: The time-resolved fluorescence signal is measured at two wavelengths (the emission of the donor and the acceptor).

  • Data Analysis: The HTRF ratio is calculated, and the data are plotted as the HTRF ratio versus the compound concentration. The IC50 value for the displacement of Vpr is determined by fitting the data to a competitive binding model.[1]

Conclusion

OICR-41103 is a highly potent and selective chemical probe for the DCAF1 WD40 domain. Its well-characterized binding mode and demonstrated cellular activity make it an invaluable tool for elucidating the complex biology of the CRL4-DCAF1 E3 ubiquitin ligase. The detailed structural and functional data, along with the comprehensive experimental protocols provided in this guide, will aid researchers in utilizing OICR-41103 to further explore the roles of DCAF1 in health and disease and to accelerate the development of novel therapeutic strategies targeting this important protein.

References

Foundational

An In-depth Technical Guide to OICR-41103: A Chemical Probe Targeting the Lentiviral Vpr-DCAF1 Interaction

Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The lentiviral Vpr (Viral protein R) is a multifunctional accessory protein crucial for viral pathogenesis, particularly in Human Im...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The lentiviral Vpr (Viral protein R) is a multifunctional accessory protein crucial for viral pathogenesis, particularly in Human Immunodeficiency Virus type 1 (HIV-1).[1][2][3] Vpr facilitates viral replication in non-dividing cells like macrophages and induces G2/M cell cycle arrest.[1][3][4] A key mechanism of Vpr function is its ability to hijack the host's cellular machinery by binding to DCAF1 (DDB1- and CUL4-Associated Factor 1), a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex (CRL4DCAF1).[5][6][7] This interaction leads to the targeted degradation of host proteins, creating a favorable environment for the virus.

OICR-41103 is a potent, selective, and cell-active small molecule chemical probe developed to target the WD40 repeat (WDR) domain of DCAF1.[8][9][10] By binding to the central pocket of the DCAF1 WDR domain, OICR-41103 competitively displaces the Vpr protein, thereby inhibiting its downstream functions.[8][11] This guide provides a comprehensive overview of the Vpr-DCAF1 signaling axis, the mechanism of inhibition by OICR-41103, quantitative data on its activity, and detailed experimental protocols for its characterization.

The Lentiviral Vpr Protein and its Cellular Target DCAF1

Vpr is a 14 kDa protein packaged into viral particles that plays a significant role in the early stages of the viral life cycle.[1] Its most conserved function is the induction of G2/M cell cycle arrest, which is thought to enhance viral gene expression.[4][12][13] Vpr achieves this by co-opting the CRL4DCAF1 E3 ubiquitin ligase complex. It acts as a molecular bridge, recruiting specific host proteins to the DCAF1 substrate receptor for subsequent ubiquitination and proteasomal degradation.[6][14] The interaction between Vpr and the WDR domain of DCAF1 is therefore a critical node in HIV pathogenesis and presents an attractive target for therapeutic intervention.[8][10][15]

OICR-41103: Mechanism of Action

OICR-41103 was developed from a parent compound, OICR-8268, as a high-affinity ligand for the DCAF1 WDR domain.[8][10] Co-crystal structure analysis reveals that OICR-41103 binds within the central pocket of the WDR domain, the same site occupied by the lentiviral Vpr protein.[8][11] This direct competition results in the potent displacement of Vpr from DCAF1, effectively blocking Vpr's ability to hijack the E3 ligase complex. By disrupting the Vpr-DCAF1 interaction, OICR-41103 is designed to prevent the degradation of host factors and abrogate Vpr-mediated G2/M cell cycle arrest.

Signaling Pathway & Inhibition Model

The following diagram illustrates the Vpr-DCAF1 signaling pathway and the inhibitory mechanism of OICR-41103.

Vpr_DCAF1_Pathway cluster_0 Normal State (No Vpr) cluster_1 Lentiviral Hijacking cluster_2 Inhibition by OICR-41103 CRL4 CRL4 Complex (DDB1, CUL4A, RBX1) DCAF1 DCAF1 (VprBP) CRL4->DCAF1 binds Substrate Host Substrate DCAF1->Substrate recruits Proteasome_N Proteasome Substrate->Proteasome_N Normal Degradation Vpr Vpr Protein DCAF1_V DCAF1 Vpr->DCAF1_V binds Ternary Vpr-DCAF1-CRL4 Complex CRL4_V CRL4 Complex DCAF1_V->CRL4_V HostFactor Target Host Factor (e.g., UNG2, CCDC137) Ternary->HostFactor targets Ub Ubiquitination HostFactor->Ub leads to Proteasome_V Proteasome Ub->Proteasome_V degradation by Arrest G2/M Cell Cycle Arrest Proteasome_V->Arrest results in OICR OICR-41103 DCAF1_I DCAF1 OICR->DCAF1_I binds Block X Vpr_I Vpr Protein Vpr_I->Block binding blocked Restore Normal Cell Function Block->Restore

Vpr hijacks the CRL4-DCAF1 complex, which OICR-41103 inhibits.

Quantitative Data Summary

The efficacy and binding characteristics of OICR-41103 have been determined through various biochemical and cellular assays. The data is summarized below.

Table 1: In Vitro Characterization of OICR-41103

Assay Type Parameter Target Value Reference
Surface Plasmon Resonance (SPR) Binding Affinity (KD) DCAF1 (WDR Domain) 2 nM [9]
HTRF Displacement Assay Displacement Potency (IC50) Vpr displacement from DCAF1 54 ± 10 nM [8]
HTRF Displacement Assay Displacement Constant (Kdisp) Vpr displacement from DCAF1 < 100 nM [11]

| Differential Scanning Fluorimetry (DSF) | Thermal Stabilization (ΔTm) | DCAF1 WDR Domain (at 20 µM) | 23.0 ± 0.1 °C |[16] |

Table 2: Cellular Characterization of OICR-41103

Assay Type Parameter Cell Line Value Reference
Cellular Thermal Shift Assay (CETSA) Target Engagement (EC50) NCI-H460 165 nM [8]
NanoBRET Assay Interaction Inhibition (EC50) HEK293 130 nM [9]

| NanoBiT Complementation Assay | Interaction Disruption (EC50) | HEK293EMT | ~1 µM |[8][11] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of findings. The following sections describe the core experimental protocols used to characterize OICR-41103.

Experimental Workflow Overview

The diagram below outlines the typical workflow for identifying and characterizing a DCAF1-Vpr interaction inhibitor like OICR-41103.

Experimental_Workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_invitro In Vitro Characterization cluster_cellular Cellular Characterization Screen 1. High-Throughput Screen (e.g., Yeast-based assay) HitID 2. Hit Identification Screen->HitID LeadOpt 3. Medicinal Chemistry (OICR-41103 development) HitID->LeadOpt SPR 4a. Binding Affinity (SPR) LeadOpt->SPR HTRF 4b. Displacement Potency (HTRF Assay) LeadOpt->HTRF DSF 4c. Thermal Stability (DSF) LeadOpt->DSF CETSA 5a. Target Engagement (CETSA) SPR->CETSA HTRF->CETSA DSF->CETSA NanoBRET 5b. Cellular Disruption (NanoBRET/NanoBiT) CETSA->NanoBRET G2Arrest 5c. Functional Assay (Flow Cytometry for G2 Arrest) NanoBRET->G2Arrest

References

Exploratory

OICR-41103: A Technical Guide to a Potent and Selective Chemical Probe for the E3 Ubiquitin Ligase Substrate Receptor DCAF1

For Researchers, Scientists, and Drug Development Professionals Introduction OICR-41103 is a highly potent and selective chemical probe for the WD40 domain of DDB1- and CUL4-associated factor 1 (DCAF1).[1][2][3] DCAF1 is...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OICR-41103 is a highly potent and selective chemical probe for the WD40 domain of DDB1- and CUL4-associated factor 1 (DCAF1).[1][2][3] DCAF1 is a crucial substrate receptor for the CRL4 E3 ubiquitin ligase complex and is also associated with the HECT family EDVP E3 ubiquitin ligase.[2] This dual functionality implicates DCAF1 in a wide array of cellular processes, including protein degradation, cell cycle regulation, and immune function, making it a compelling target for therapeutic intervention in oncology and virology.[3] OICR-41103 serves as an invaluable tool for elucidating the multifaceted roles of DCAF1 and for developing novel therapeutic strategies, such as PROTAC-based targeted protein degradation. This guide provides a comprehensive overview of OICR-41103, including its biochemical and cellular activity, detailed experimental protocols for its characterization, and visualizations of its molecular interactions and relevant signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data for OICR-41103 and its corresponding negative control, OICR-41103N.

Table 1: Biochemical Binding Affinity and Thermal Shift Data

CompoundTarget DomainAssayParameterValue
OICR-41103 DCAF1 (WDR)Surface Plasmon Resonance (SPR)K_D~1 nM[1]
OICR-41103N DCAF1 (WDR)Surface Plasmon Resonance (SPR)K_D>20 µM[1]
OICR-41103 DCAF1 (WDR)Differential Scanning Fluorimetry (DSF)ΔT_m @ 20 µM23.0 ± 0.1 °C[4]
OICR-41103N DCAF1 (WDR)Differential Scanning Fluorimetry (DSF)ΔT_m @ 20 µM8.8 ± 0.3 °C[4]

Table 2: Cellular Target Engagement and Functional Activity

CompoundAssayCell LineParameterValue
OICR-41103 Cellular Thermal Shift Assay (CETSA)NCI-H460EC_50167 nM[5]
OICR-41103 NanoBRET AssayHEK293TEC_50130 nM[6]
OICR-41103N NanoBRET AssayHEK293TPotency vs. OICR-41103>35-fold less potent[5]
OICR-41103 HTRF Assay (Vpr displacement)-IC_5054 ± 10 nM[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of OICR-41103 are provided below.

Surface Plasmon Resonance (SPR) Assay

This protocol outlines the determination of binding affinities of OICR-41103 and OICR-41103N to the DCAF1 WDR domain.

Materials:

  • Biacore T200 instrument (GE Healthcare)

  • CM5 sensor chip

  • Recombinant human DCAF1 WDR domain

  • OICR-41103 and OICR-41103N

  • Running buffer: PBS, 0.05% Tween-20, 1% DMSO

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Immobilization: The DCAF1 WDR domain is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

  • Binding Analysis: A dilution series of OICR-41103 and OICR-41103N in running buffer is injected over the sensor surface.

  • Data Collection: Sensorgrams are recorded at a constant flow rate.

  • Data Analysis: The equilibrium dissociation constant (K_D) is calculated by fitting the steady-state binding data to a 1:1 binding model.

Differential Scanning Fluorimetry (DSF) Assay

This protocol describes the assessment of thermal stabilization of the DCAF1 WDR domain upon compound binding.

Materials:

  • Real-time PCR instrument

  • Recombinant human DCAF1 WDR domain

  • SYPRO Orange dye

  • OICR-41103 and OICR-41103N

  • Assay buffer: 10 mM HEPES pH 7.5, 150 mM NaCl

Procedure:

  • Reaction Setup: A reaction mixture containing the DCAF1 WDR domain, SYPRO Orange dye, and the test compound (OICR-41103 or OICR-41103N) or DMSO control is prepared in a 96-well PCR plate.

  • Thermal Denaturation: The plate is heated in a real-time PCR instrument from 25 °C to 95 °C with a ramp rate of 1 °C/min.

  • Fluorescence Monitoring: The fluorescence of SYPRO Orange is monitored as a function of temperature.

  • Data Analysis: The melting temperature (T_m) is determined by fitting the fluorescence data to a Boltzmann equation. The change in melting temperature (ΔT_m) is calculated by subtracting the T_m of the DMSO control from the T_m of the compound-treated sample.

Cellular Thermal Shift Assay (CETSA)

This protocol details the evaluation of OICR-41103 target engagement in a cellular context.[5]

Materials:

  • NCI-H460 cells expressing HiBiT-tagged DCAF1 WDR domain

  • OICR-41103

  • Cell lysis buffer

  • Nano-Glo HiBiT Lytic Detection System (Promega)

  • Heating block or PCR machine

Procedure:

  • Cell Treatment: NCI-H460 cells are treated with varying concentrations of OICR-41103 or DMSO for 1 hour.

  • Heating: The treated cells are heated to a specific temperature (e.g., 52°C) for 3 minutes to induce protein denaturation and precipitation, followed by cooling.

  • Cell Lysis: The cells are lysed to release soluble proteins.

  • Detection: The amount of soluble HiBiT-tagged DCAF1 WDR domain is quantified using the Nano-Glo HiBiT Lytic Detection System.

  • Data Analysis: The EC_50 value is determined by plotting the luminescence signal as a function of OICR-41103 concentration and fitting the data to a dose-response curve.

NanoBRET Assay

This protocol describes the measurement of OICR-41103 binding to the DCAF1 WDR domain in live cells.[5]

Materials:

  • HEK293T cells

  • Plasmid encoding N-terminally NanoLuc-tagged DCAF1(WD40)

  • Fluorescently labeled DCAF1 tracer

  • OICR-41103 and OICR-41103N

  • NanoBRET Nano-Glo Substrate (Promega)

Procedure:

  • Transfection: HEK293T cells are transfected with the NanoLuc-DCAF1(WD40) plasmid for 24 hours.

  • Compound and Tracer Treatment: The transfected cells are treated with the fluorescent tracer in the presence of varying concentrations of OICR-41103, OICR-41103N, or DMSO for 1 hour.

  • Substrate Addition: The NanoBRET Nano-Glo Substrate is added to the cells.

  • BRET Measurement: The bioluminescence and fluorescence signals are measured using a plate reader.

  • Data Analysis: The NanoBRET ratio is calculated, and the EC_50 value is determined by plotting the BRET ratio against the compound concentration and fitting the data to a competitive binding model.

Visualizations

The following diagrams, generated using Graphviz, illustrate key signaling pathways, experimental workflows, and logical relationships relevant to OICR-41103 and its target, DCAF1.

DCAF1_Signaling_Pathway cluster_crl4 CRL4-DCAF1 E3 Ligase Complex cluster_edvp EDVP E3 Ligase Complex CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 RBX1 RBX1 CUL4->RBX1 DCAF1 DCAF1 DDB1->DCAF1 Ub Ubiquitin RBX1->Ub transfers Substrate Substrate Protein DCAF1->Substrate binds EDD EDD (UBR5) DYRK2 DYRK2 EDD->DYRK2 EDD->Ub transfers DDB1_edvp DDB1 DYRK2->DDB1_edvp DCAF1_edvp DCAF1 DDB1_edvp->DCAF1_edvp DCAF1_edvp->Substrate binds Proteasome Proteasome Substrate->Proteasome targeted to Degradation Protein Degradation Proteasome->Degradation OICR41103 OICR-41103 OICR41103->DCAF1 inhibits binding OICR41103->DCAF1_edvp inhibits binding

Caption: DCAF1 as a substrate receptor for CRL4 and EDVP E3 ligase complexes.

OICR41103_MOA OICR41103 OICR-41103 DCAF1_WDR DCAF1 (WDR Domain) OICR41103->DCAF1_WDR Binds with high affinity Substrate_Binding Substrate Protein Binding OICR41103->Substrate_Binding Inhibits DCAF1_WDR->Substrate_Binding Recruits Ubiquitination Substrate Ubiquitination Substrate_Binding->Ubiquitination Leads to Degradation Proteasomal Degradation Ubiquitination->Degradation Triggers Functional_Outcome Modulation of Cellular Processes (e.g., Cell Cycle, Viral Replication) Degradation->Functional_Outcome Results in

Caption: Mechanism of action of OICR-41103.

CETSA_Workflow start Start treat_cells Treat cells with OICR-41103 start->treat_cells heat_cells Heat cells to denature proteins treat_cells->heat_cells lyse_cells Lyse cells heat_cells->lyse_cells separate Separate soluble and precipitated fractions lyse_cells->separate detect Detect soluble DCAF1 separate->detect analyze Analyze data and determine EC50 detect->analyze end End analyze->end

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

Foundational

OICR-41103: A Technical Whitepaper on a Novel Chemical Probe for the DCAF1 WD40 Domain

For Researchers, Scientists, and Drug Development Professionals Abstract OICR-41103 is a potent, selective, and cell-active small molecule chemical probe targeting the WD40 domain of DDB1-cullin4-associated-factor 1 (DCA...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OICR-41103 is a potent, selective, and cell-active small molecule chemical probe targeting the WD40 domain of DDB1-cullin4-associated-factor 1 (DCAF1).[1][2] Developed through a collaborative effort between the Ontario Institute for Cancer Research (OICR) and the Structural Genomics Consortium (SGC), this probe represents a significant advancement from its predecessor, OICR-8268.[1][2][3] Its high affinity and specificity for DCAF1 make it an invaluable tool for elucidating the biological functions of this key protein, which is implicated in oncology and viral diseases.[1][2] This document provides a comprehensive overview of the discovery, development, and characterization of OICR-41103, including its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols.

Introduction: The Therapeutic Potential of Targeting DCAF1

DCAF1, also known as Vpr-binding protein (VPRBP), is a crucial component of the protein homeostasis machinery within human cells.[1][2] It functions as a substrate recognition module for the Cullin4-RING E3 ubiquitin ligase (CRL4) and the HECT E3 ligase EDD-Dyrk2-DDB1 (EDVP) complexes.[2] By recruiting specific substrates for ubiquitination and subsequent proteasomal degradation, DCAF1 plays a pivotal role in regulating various cellular processes, including cell proliferation.[1] Its documented involvement in promoting tumorigenesis has made it an attractive target for cancer drug development.[1][3]

Furthermore, the DCAF1 WD40 domain is exploited by lentiviral accessory proteins, such as HIV-1's Vpr, to induce the degradation of host antiviral factors.[1][2] This makes DCAF1 a compelling target for the development of novel HIV therapeutics. The development of small molecules that can modulate DCAF1 activity, therefore, holds significant promise for both cancer and antiviral therapies. OICR-41103 was designed as a high-quality chemical probe to enable the exploration of DCAF1 biology and its therapeutic potential.[4]

Discovery and Development of OICR-41103

OICR-41103 was rationally designed based on a prior DCAF1 ligand, OICR-8268. The development strategy focused on enhancing the binding affinity by modifying the core heterocycle from a pyrazole (B372694) to a 2-substituted pyrrole.[2] This structural alteration was intended to allow the molecule to extend towards the solvent-exposed front of the DCAF1 binding pocket, leading to improved biochemical and cellular activity.[2] This effort is part of a broader open science project led by OICR's Drug Discovery Program and the Structural Genomics Consortium aimed at targeting WD-repeat proteins.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from biochemical and cellular assays characterizing OICR-41103 and its less active enantiomer, OICR-41103N, which serves as a negative control.

Table 1: Biochemical Characterization of OICR-41103
AssayParameterOICR-41103OICR-41103N (Negative Control)Reference
Surface Plasmon Resonance (SPR)Binding Affinity (K_D)~1 nM-[2]
Differential Scanning Fluorimetry (DSF)Thermal Stabilization (ΔT_m at 20 µM)23.0 ± 0.1 °C8.8 ± 0.3 °C[2][5]
Homogeneous Time-Resolved Fluorescence (HTRF)Vpr Displacement (IC_50)54 ± 10 nM~180x weaker K_disp[2]
Table 2: Cellular Characterization of OICR-41103
AssayCell LineParameterOICR-41103OICR-41103N (Negative Control)Reference
Cellular Thermal Shift Assay (CETSA)NCI-H460Target Engagement (EC_50)165 nM (167 nM)-[2][6]
NanoBRET AssayHEK293TTarget EngagementPotent>35-fold less potent[6]

Signaling Pathway and Mechanism of Action

OICR-41103 exerts its effect by binding to the central pocket of the DCAF1 WD40 domain.[1] This binding directly competes with and displaces viral proteins like Vpr that hijack the DCAF1 machinery.[2] The co-crystal structure of the DCAF1-OICR-41103 complex has confirmed this binding mode, providing a structural basis for its activity and for the future design of therapeutics, including Proteolysis Targeting Chimeras (PROTACs).[1][2]

DCAF1_Signaling_Pathway cluster_crl4 CRL4 E3 Ubiquitin Ligase Complex DDB1 DDB1 CUL4 CUL4 DDB1->CUL4 DCAF1 DCAF1 (Substrate Receptor) DDB1->DCAF1 Rbx1 Rbx1 CUL4->Rbx1 Substrate Substrate Protein (e.g., SAMHD1, UNG2) Rbx1->Substrate Ubiquitination DCAF1->Substrate binds Proteasome Proteasome Substrate->Proteasome targeted to Vpr Lentiviral Vpr Vpr->DCAF1 hijacks OICR41103 OICR-41103 OICR41103->DCAF1 inhibits binding Ub Ubiquitin Degradation Protein Degradation Proteasome->Degradation

Caption: DCAF1-mediated ubiquitination and the inhibitory action of OICR-41103.

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Surface Plasmon Resonance (SPR)

To determine the binding affinity of OICR-41103 to the DCAF1 WD40 domain, SPR analysis was performed. The experiment measures the change in the refractive index at the surface of a sensor chip as the analyte (OICR-41103) flows over the immobilized ligand (DCAF1 WD40 domain). The resulting sensorgrams are used to calculate the association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_D) is derived.

Differential Scanning Fluorimetry (DSF)

DSF was employed to confirm the binding of OICR-41103 to the DCAF1 WD40 domain by assessing the thermal stabilization of the protein. The assay involves incubating the DCAF1 protein with varying concentrations of the compound in the presence of a fluorescent dye that binds to hydrophobic regions of proteins. As the temperature is increased, the protein unfolds, exposing these hydrophobic regions and causing an increase in fluorescence. The melting temperature (T_m) is the temperature at which 50% of the protein is unfolded. A shift in T_m (ΔT_m) in the presence of the compound indicates binding and stabilization. For OICR-41103, a significant ΔT_m of 23.0 ± 0.1 °C was observed at a 20 µM concentration.[2][5]

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay was used to quantify the ability of OICR-41103 to displace the full-length Vpr protein from the DCAF1 WDR domain.[2] The assay utilizes fluorescence resonance energy transfer (FRET) between a donor fluorophore (e.g., europium cryptate) conjugated to one binding partner and an acceptor fluorophore (e.g., d2) conjugated to the other. When the two partners are in close proximity, excitation of the donor leads to emission from the acceptor. A competing compound like OICR-41103 disrupts this interaction, leading to a decrease in the FRET signal. The IC_50 value, representing the concentration of the compound required to inhibit 50% of the binding, is then determined.

Cellular Thermal Shift Assay (CETSA)

CETSA was performed to verify that OICR-41103 engages the DCAF1 WDR domain within a cellular context.[2][6] NCI-H460 cells stably expressing a tagged DCAF1 WDR domain were treated with OICR-41103.[2][6] The cells were then heated to a specific temperature to induce protein denaturation. In the presence of a binding ligand, the target protein is stabilized and remains in solution at higher temperatures. The amount of soluble protein at each temperature is then quantified, typically by western blotting or a reporter system. OICR-41103 demonstrated a dose-dependent thermal stabilization of the DCAF1 WDR domain with an EC_50 of 165 nM.[2]

NanoBRET Assay

The NanoBRET assay provided further evidence of cellular target engagement.[6] This assay measures the binding of a fluorescently labeled tracer to a target protein tagged with a NanoLuc luciferase in live cells.[6] A competing compound will displace the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.[6] In HEK293T cells, OICR-41103 caused a dose-dependent decrease in the NanoBRET ratio, while its negative control, OICR-41103N, was significantly less potent.[6]

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cell Cellular Assays cluster_struct Structural Biology SPR SPR (Binding Affinity, K_D) DSF DSF (Thermal Stabilization, ΔT_m) HTRF HTRF (Vpr Displacement, IC_50) CETSA CETSA (Target Engagement, EC_50) NanoBRET NanoBRET (Target Engagement) Xtal X-ray Crystallography (Binding Mode) Start OICR-41103 Synthesis Biochem_Validation Biochemical Validation Start->Biochem_Validation Biochem_Validation->SPR Biochem_Validation->DSF Biochem_Validation->HTRF Cell_Validation Cellular Validation Biochem_Validation->Cell_Validation Cell_Validation->CETSA Cell_Validation->NanoBRET Struct_Validation Structural Validation Cell_Validation->Struct_Validation Struct_Validation->Xtal Probe_Confirmed Confirmed Chemical Probe Struct_Validation->Probe_Confirmed

Caption: Experimental workflow for the characterization of OICR-41103.

Conclusion and Future Directions

OICR-41103 is a highly potent and selective chemical probe for the DCAF1 WD40 domain.[1][2] Its thorough biochemical and cellular characterization, along with the elucidation of its binding mode, provides a solid foundation for its use in investigating the diverse biological roles of DCAF1.[1][4] This probe will be instrumental in exploring the therapeutic potential of DCAF1 inhibition in cancer and HIV.[1][2] Furthermore, the structural insights gained from the DCAF1-OICR-41103 complex will facilitate the design of next-generation therapeutics, including PROTACs, that leverage DCAF1 for targeted protein degradation.[1][2] The development of OICR-41103 underscores the value of collaborative, open-science initiatives in advancing drug discovery.[3]

References

Exploratory

OICR-41103: A Technical Guide to its Selectivity and Potency

For Researchers, Scientists, and Drug Development Professionals Introduction OICR-41103 is a potent and selective chemical probe for the WD40 (WDR) domain of DDB1 and CUL4 associated factor 1 (DCAF1).[1] DCAF1 is a cruci...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OICR-41103 is a potent and selective chemical probe for the WD40 (WDR) domain of DDB1 and CUL4 associated factor 1 (DCAF1).[1] DCAF1 is a crucial substrate receptor for the CRL4 (Cullin-RING Ligase 4) E3 ubiquitin ligase complex, a key player in cellular protein homeostasis.[1][2] This complex, comprising Cullin 4 (CUL4A or CUL4B), DDB1, and RBX1, is responsible for ubiquitinating specific substrate proteins, targeting them for proteasomal degradation. The DCAF1 WDR domain is also hijacked by lentiviral accessory proteins, such as Vpr, to induce the degradation of host antiviral factors, making it a compelling target for therapeutic intervention in oncology and virology.[1][2] OICR-41103 was developed from a previously identified DCAF1 ligand, OICR-8268, and exhibits enhanced binding affinity and cellular activity.[1] This guide provides an in-depth overview of the selectivity and potency of OICR-41103, along with the experimental methodologies used for its characterization.

Data Presentation: Potency and Selectivity of OICR-41103

The potency and selectivity of OICR-41103 have been rigorously evaluated through a series of biochemical and cellular assays. The data are summarized in the tables below for clear comparison.

Table 1: Potency of OICR-41103 in Biochemical and Cellular Assays
Assay TypeDescriptionTargetValueUnits
Surface Plasmon Resonance (SPR)Measures binding affinity in a cell-free system.DCAF1 WDR Domain~1nM (KD)
Homogeneous Time-Resolved Fluorescence (HTRF)Measures the displacement of full-length Vpr protein from the DCAF1 WDR domain.DCAF1 WDR Domain54 ± 10nM (IC50)
Cellular Thermal Shift Assay (CETSA)Measures target engagement in cells by assessing thermal stabilization of the protein.DCAF1 WDR Domain in NCI-H460 cells167nM (EC50)
NanoBRET AssayMeasures target engagement in cells by assessing the displacement of a fluorescent tracer.DCAF1 WDR Domain in HEK293T cells126.7nM (EC50)
Table 2: Selectivity Profile of OICR-41103

OICR-41103 was tested against a panel of six other WDR domain-containing proteins to assess its selectivity. The compound showed no significant binding to these off-targets at concentrations up to 20 µM.[1]

Off-Target ProteinProtein Family/FunctionResult
WDR61WDR domain-containing proteinNo significant binding
PAFAH1B1WDR domain-containing proteinNo significant binding
FBXW7F-box/WD repeat-containing protein 7No significant binding
WDR92WDR domain-containing proteinNo significant binding
WDR5WDR domain-containing protein 5No significant binding
DDB1Damage-specific DNA-binding protein 1No significant binding

A negative control enantiomer, OICR-41103N, was also tested and showed significantly reduced activity, further confirming the specific action of OICR-41103.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Surface Plasmon Resonance (SPR)
  • Objective: To determine the binding affinity (KD) of OICR-41103 to the DCAF1 WDR domain.

  • Methodology:

    • The DCAF1 WDR domain protein was immobilized on the surface of an SPR sensor chip.

    • A dilution series of OICR-41103 was prepared in a suitable running buffer.

    • The compound solutions were flowed over the sensor chip surface.

    • The binding of OICR-41103 to the immobilized DCAF1 was monitored in real-time by detecting changes in the refractive index at the surface.

    • The association and dissociation rates were measured, and the equilibrium dissociation constant (KD) was calculated from these rates.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay
  • Objective: To measure the ability of OICR-41103 to displace the viral Vpr protein from the DCAF1 WDR domain.

  • Methodology:

    • Recombinant DCAF1 WDR domain and full-length Vpr protein were used.

    • One of the binding partners was labeled with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor fluorophore (e.g., d2).

    • In the absence of an inhibitor, the interaction between DCAF1 and Vpr brings the donor and acceptor fluorophores into close proximity, resulting in a high FRET signal upon excitation of the donor.

    • OICR-41103 was serially diluted and incubated with the protein complex.

    • The displacement of Vpr by OICR-41103 leads to a decrease in the FRET signal.

    • The IC50 value was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)
  • Objective: To confirm the engagement of OICR-41103 with the DCAF1 WDR domain in a cellular context.[1]

  • Methodology:

    • NCI-H460 cells stably expressing a HiBiT-tagged DCAF1 WDR domain were cultured.[1]

    • The cells were treated with various concentrations of OICR-41103 or a vehicle control.

    • The treated cells were heated to a specific temperature to induce protein denaturation.

    • Cells were lysed, and the soluble fraction was separated from the aggregated proteins by centrifugation.

    • The amount of soluble HiBiT-tagged DCAF1 WDR domain was quantified using a luminescent detection reagent.

    • The EC50 value was calculated based on the concentration-dependent thermal stabilization of the DCAF1 WDR domain by OICR-41103.[1]

NanoBRET Assay
  • Objective: To quantify the cellular target engagement of OICR-41103.[1]

  • Methodology:

    • HEK293T cells were co-transfected with constructs expressing an N-terminally NanoLuc (NL)-tagged DCAF1 WDR domain and a fluorescently labeled DCAF1 tracer.[3]

    • The cells were treated with a range of concentrations of OICR-41103 or its inactive enantiomer, OICR-41103N.[3]

    • The binding of the fluorescent tracer to the NL-DCAF1 fusion protein results in Bioluminescence Resonance Energy Transfer (BRET).

    • OICR-41103 competes with the tracer for binding to the DCAF1 WDR domain, leading to a dose-dependent decrease in the BRET signal.[3]

    • The BRET ratio was measured, and the EC50 value was determined from the concentration-response curve.[3]

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the DCAF1 signaling pathway and the workflows of the key experimental assays used to characterize OICR-41103.

DCAF1_Signaling_Pathway cluster_CRL4 CRL4-DCAF1 E3 Ubiquitin Ligase Complex cluster_Ub Ubiquitination Cascade CUL4 CUL4A/B DDB1 DDB1 CUL4->DDB1 binds RBX1 RBX1 CUL4->RBX1 binds DCAF1 DCAF1 (Substrate Receptor) DDB1->DCAF1 binds Substrate Substrate Protein (e.g., PLK4, UNG2) RBX1->Substrate transfers Ub to DCAF1->Substrate recruits E1 E1 (Ub-activating enzyme) E2 E2 (Ub-conjugating enzyme) E1->E2 transfers Ub Ub Ubiquitin E2->RBX1 interacts with Proteasome Proteasome Substrate->Proteasome targeted to Degradation Degradation Vpr Viral Vpr Protein Vpr->DCAF1 hijacks OICR41103 OICR-41103 OICR41103->DCAF1 inhibits interaction Experimental_Workflows cluster_HTRF HTRF Assay Workflow cluster_CETSA CETSA Workflow cluster_NanoBRET NanoBRET Assay Workflow HTRF_start DCAF1-Donor + Vpr-Acceptor HTRF_inhibit Add OICR-41103 HTRF_start->HTRF_inhibit HTRF_measure Measure FRET Signal HTRF_inhibit->HTRF_measure HTRF_result IC50 Determination HTRF_measure->HTRF_result CETSA_start Cells expressing HiBiT-DCAF1 CETSA_treat Treat with OICR-41103 CETSA_start->CETSA_treat CETSA_heat Heat Treatment CETSA_treat->CETSA_heat CETSA_lyse Cell Lysis & Centrifugation CETSA_heat->CETSA_lyse CETSA_quantify Quantify Soluble Protein CETSA_lyse->CETSA_quantify CETSA_result EC50 Determination CETSA_quantify->CETSA_result NanoBRET_start Cells with NL-DCAF1 + Fluorescent Tracer NanoBRET_compete Add OICR-41103 NanoBRET_start->NanoBRET_compete NanoBRET_measure Measure BRET Signal NanoBRET_compete->NanoBRET_measure NanoBRET_result EC50 Determination NanoBRET_measure->NanoBRET_result

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for OICR-41103 in a Cellular Thermal Shift Assay (CETSA)

For Researchers, Scientists, and Drug Development Professionals Introduction OICR-41103 is a potent and selective chemical probe for the WD40 repeat (WDR) domain of DDB1 and CUL4 associated factor 1 (DCAF1).[1][2][3][4]...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OICR-41103 is a potent and selective chemical probe for the WD40 repeat (WDR) domain of DDB1 and CUL4 associated factor 1 (DCAF1).[1][2][3][4] DCAF1 is a substrate receptor for the CRL4 E3 ubiquitin ligase complex, playing a crucial role in protein homeostasis by targeting proteins for ubiquitination and subsequent proteasomal degradation.[1][4] Its involvement in processes like cell proliferation and viral life cycles has made it an attractive target for therapeutic development.[1][4]

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify and quantify the engagement of a small molecule with its protein target within the complex environment of a living cell.[5][6] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[5] Binding of a ligand, such as OICR-41103, to its target protein, DCAF1, increases the protein's resistance to heat-induced denaturation. This thermal stabilization can be detected by measuring the amount of soluble protein remaining after a heat shock at various temperatures or at a fixed temperature with varying ligand concentrations.

These application notes provide detailed protocols for utilizing OICR-41103 in both a traditional Western blot-based CETSA and a higher-throughput luminescence-based HiBiT CETSA to confirm its engagement with the DCAF1 WDR domain.

Signaling Pathway of DCAF1

DCAF1 functions as a substrate receptor within the CULLIN4-RING E3 ubiquitin ligase (CRL4) complex. This complex is a key component of the ubiquitin-proteasome system, which is responsible for the degradation of a wide range of cellular proteins, thereby regulating numerous cellular processes.

DCAF1_Signaling_Pathway cluster_CRL4_Complex CRL4-DCAF1 E3 Ubiquitin Ligase Complex DDB1 DDB1 CUL4 CUL4 DDB1->CUL4 RBX1 RBX1 CUL4->RBX1 Substrate Substrate Protein RBX1->Substrate Ubiquitinates DCAF1 DCAF1 (Substrate Receptor) DCAF1->DDB1 OICR41103 OICR-41103 OICR41103->DCAF1 Binds to WDR Domain Substrate->DCAF1 Binds to Proteasome 26S Proteasome Substrate->Proteasome Targeted for Degradation Ub Ubiquitin (Ub) E1 E1 (Activating Enzyme) Ub->E1 E2 E2 (Conjugating Enzyme) E1->E2 Transfers Ub E2->RBX1 Transfers Ub to Substrate via E3 Degradation Protein Degradation Proteasome->Degradation WB_CETSA_Workflow A 1. Cell Culture (NCI-H460) B 2. Compound Treatment (OICR-41103 or DMSO) A->B C 3. Cell Harvesting B->C D 4. Heat Shock (Temperature Gradient or Fixed Temp) C->D E 5. Cell Lysis (Freeze-Thaw or Lysis Buffer) D->E F 6. Centrifugation (Separate Soluble & Aggregated Proteins) E->F G 7. Protein Quantification (BCA Assay) F->G H 8. Western Blot (SDS-PAGE, Transfer, Antibody Incubation) G->H I 9. Data Analysis (Densitometry) H->I HiBiT_CETSA_Workflow A 1. Cell Culture (HiBiT-DCAF1 expressing cells) B 2. Compound Treatment (OICR-41103 or DMSO in PCR plate) A->B C 3. Heat Shock (Temperature Gradient or Fixed Temp) B->C D 4. Transfer to Assay Plate C->D E 5. Add HiBiT Lytic Reagent (Lysis & Complementation) D->E F 6. Luminescence Reading E->F G 7. Data Analysis F->G

References

Application

Application Notes and Protocols: OICR-41103 NanoBRET Assay

For Researchers, Scientists, and Drug Development Professionals Introduction OICR-41103 is a potent and selective chemical probe for DCAF1 (DDB1-Cul4 associated factor 1), a substrate receptor for the CRL4 E3 ubiquitin l...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OICR-41103 is a potent and selective chemical probe for DCAF1 (DDB1-Cul4 associated factor 1), a substrate receptor for the CRL4 E3 ubiquitin ligase.[1][2][3] DCAF1 is implicated in various cellular processes, including cell cycle regulation and protein degradation, and is a target of interest in oncology and antiviral therapies.[2][3] The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method used to measure the engagement of a target protein by a small molecule within living cells.[4][5][6] This document provides a detailed protocol for a NanoBRET™ target engagement assay to characterize the interaction of OICR-41103 with the WD40 domain of DCAF1.

Principle of the Assay

The NanoBRET™ Target Engagement assay for OICR-41103 works on the principle of competitive displacement.[6][7] The target protein, DCAF1 (specifically its WD40 domain), is fused to NanoLuc® (NLuc) luciferase, a bright energy donor.[8] A fluorescently labeled tracer molecule that binds to the DCAF1 WD40 domain acts as the energy acceptor. When the tracer is bound to the NLuc-DCAF1 fusion protein, their close proximity allows for energy transfer from the NLuc donor to the fluorescent acceptor upon addition of the NLuc substrate, generating a BRET signal.[4][5][9] When an unlabeled compound like OICR-41103 is introduced, it competes with the tracer for binding to DCAF1.[6] This displacement of the tracer leads to a decrease in the BRET signal in a dose-dependent manner, which can be used to determine the potency of the test compound.[8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the DCAF1 signaling pathway and the experimental workflow of the OICR-41103 NanoBRET assay.

DCAF1_Signaling_Pathway cluster_CRL4_DCAF1 CRL4-DCAF1 E3 Ubiquitin Ligase Complex cluster_EDVP EDVP E3 Ubiquitin Ligase Complex DDB1 DDB1 CUL4 CUL4 DDB1->CUL4 DCAF1 DCAF1 (Substrate Receptor) DDB1->DCAF1 RBX1 RBX1 CUL4->RBX1 Ubiquitination Ubiquitination RBX1->Ubiquitination catalyzes Substrate Substrate Protein DCAF1->Substrate recruits EDD EDD (UBR5) DDB1_EDVP DDB1 EDD->DDB1_EDVP DYRK2 DYRK2 DYRK2->DDB1_EDVP DCAF1_EDVP DCAF1 DCAF1_EDVP->Substrate recruits DDB1_EDVP->DCAF1_EDVP Degradation Proteasomal Degradation Ubiquitination->Degradation leads to OICR41103 OICR-41103 OICR41103->DCAF1 inhibits binding Vpr Lentiviral Vpr Vpr->DCAF1 hijacks NanoBRET_Workflow Transfection 1. Transfect HEK293T cells with N-terminal NanoLuc-tagged DCAF1 (WD40) plasmid Plating 2. Plate transfected cells into a 384-well assay plate Transfection->Plating Treatment 3. Treat cells with fluorescent DCAF1 tracer and varying concentrations of OICR-41103 Plating->Treatment Incubation 4. Incubate for 1-2 hours Treatment->Incubation Substrate_Addition 5. Add NanoBRET substrate and Extracellular NanoLuc Inhibitor Incubation->Substrate_Addition Measurement 6. Measure donor (450 nm) and acceptor (610 nm) emissions Substrate_Addition->Measurement Analysis 7. Calculate NanoBRET ratio and determine EC50 Measurement->Analysis

References

Method

Application Notes and Protocols for Studying the DCAF1-Vpr Interaction Using OICR-41103

Audience: Researchers, scientists, and drug development professionals. Introduction: The Human Immunodeficiency Virus type 1 (HIV-1) accessory protein Vpr plays a crucial role in viral pathogenesis by arresting the host...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Human Immunodeficiency Virus type 1 (HIV-1) accessory protein Vpr plays a crucial role in viral pathogenesis by arresting the host cell cycle at the G2/M phase, which facilitates viral replication.[1][2] This function is mediated through the hijacking of the host's Cullin-RING E3 ubiquitin ligase complex (CRL4) by binding to the DDB1-CUL4 Associated Factor 1 (DCAF1), which acts as a substrate receptor.[3][4][5] The interaction between Vpr and the WD40 repeat (WDR) domain of DCAF1 is a critical event that leads to the recruitment and subsequent degradation of host proteins, ultimately causing G2 arrest.[3][5]

OICR-41103 is a potent, selective, and cell-active small molecule chemical probe developed to target the DCAF1 WDR domain.[6][7] It binds with high affinity to the central pocket of the DCAF1 WDR domain, the same site utilized by Vpr.[6] This competitive binding mechanism allows OICR-41103 to effectively displace Vpr from DCAF1, thereby inhibiting the downstream consequences of this interaction.[6][7] These application notes provide detailed protocols for utilizing OICR-41103 as a tool to investigate the DCAF1-Vpr interaction in both biochemical and cellular contexts.

Data Presentation

Table 1: In Vitro and Cellular Activity of OICR-41103

Assay TypeParameterOICR-41103OICR-41103N (Negative Control)Reference
Surface Plasmon Resonance (SPR)KD (nM)~1-2-[6][8]
Homogeneous Time-Resolved Fluorescence (HTRF)Kdisp (nM)< 100~180x weaker[6]
Homogeneous Time-Resolved Fluorescence (HTRF)IC50 (nM)54 ± 10-[6]
NanoBRET Cellular Target EngagementEC50 (nM)127 - 130> 35-fold less potent[6][8]
Cellular Thermal Shift Assay (CETSA)EC50 (nM)165 - 167-[6][9]
NanoBiT Complementation (Cellular DCAF1-Vpr Disruption)EC50 (µM)1-[6]

Experimental Protocols

Biochemical Assay: DCAF1-Vpr Interaction Disruption (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the ability of OICR-41103 to disrupt the interaction between the DCAF1 WDR domain and full-length Vpr protein.

Materials:

  • Recombinant His-tagged DCAF1 WDR domain

  • Recombinant GST-tagged full-length Vpr

  • Anti-His antibody conjugated to Terbium (Tb) cryptate (donor)

  • Anti-GST antibody conjugated to d2 (acceptor)

  • Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20

  • OICR-41103 and OICR-41103N (negative control)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare a serial dilution of OICR-41103 and the negative control in assay buffer.

  • In a 384-well plate, add 2 µL of the compound dilutions.

  • Add 4 µL of a solution containing His-DCAF1 WDR and GST-Vpr to each well. Final concentrations should be optimized, typically in the low nanomolar range, to be near the KD of the protein-protein interaction.

  • Add 4 µL of a solution containing the anti-His-Tb and anti-GST-d2 antibodies.

  • Incubate the plate for 2-4 hours at room temperature, protected from light.

  • Read the plate on an HTRF-compatible reader, with excitation at 320 nm and emission at 620 nm (cryptate) and 665 nm (d2).

  • Data Analysis: Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000. Plot the HTRF ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 or Kdisp value.

Cellular Assay: DCAF1 Target Engagement (NanoBRET)

This protocol measures the ability of OICR-41103 to bind to the DCAF1 WDR domain within living cells using the NanoBRET technology.

Materials:

  • HEK293T cells

  • Expression vector for N-terminally NanoLuc (NL)-tagged DCAF1 WDR domain (e.g., pNL-DCAF1-WDR)

  • Fluorescently labeled DCAF1 tracer ligand

  • Opti-MEM I Reduced Serum Medium

  • Transfection reagent (e.g., Lipofectamine 2000)

  • OICR-41103 and OICR-41103N

  • White, tissue culture-treated 96-well plates

  • NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor

  • Plate reader capable of measuring luminescence at 450 nm and 610 nm

Procedure:

  • Seed HEK293T cells in a 96-well plate at a density of 2 x 104 cells per well.

  • Transfect the cells with the pNL-DCAF1-WDR expression vector according to the manufacturer's protocol.

  • 24 hours post-transfection, prepare serial dilutions of OICR-41103 and OICR-41103N in Opti-MEM.

  • Add the compound dilutions to the cells.

  • Add the fluorescent DCAF1 tracer to all wells at its predetermined optimal concentration.

  • Incubate for 1-2 hours at 37°C in a CO2 incubator.[6][9]

  • Prepare the NanoBRET Nano-Glo substrate according to the manufacturer's instructions, including the extracellular inhibitor.

  • Add the substrate to each well.

  • Read the plate within 20 minutes on a plate reader, measuring donor emission (450 nm) and acceptor emission (610 nm).

  • Data Analysis: Calculate the NanoBRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the logarithm of the compound concentration and fit the data to determine the EC50 value.

Cellular Assay: Thermal Stabilization of DCAF1 (CETSA)

This protocol confirms the direct binding of OICR-41103 to the DCAF1 WDR domain in cells by measuring the increased thermal stability of the protein upon ligand binding.

Materials:

  • NCI-H460 cells stably expressing HiBiT-tagged DCAF1 WDR domain

  • OICR-41103

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • PCR plates or strips

  • Thermal cycler

  • System for HiBiT detection (e.g., Nano-Glo HiBiT Lytic Detection System)

  • Luminometer

Procedure:

  • Harvest cells and resuspend in PBS at a desired concentration.

  • Add OICR-41103 at various concentrations to the cell suspension and incubate for 1 hour at 37°C.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C) to create a melt curve, or at a single optimized temperature for isothermal dose-response. A temperature of 61°C has been used for DCAF1 WDR.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.

  • Transfer the supernatant to a white 96-well plate.

  • Add the HiBiT lytic detection reagent according to the manufacturer's protocol.

  • Read luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against the temperature to generate a melt curve. The shift in the melting temperature (ΔTm) indicates stabilization. For isothermal experiments, plot luminescence against the logarithm of the compound concentration to determine the EC50 of thermal stabilization.[6]

Cellular Assay: Reversal of Vpr-Induced G2/M Arrest

This protocol uses flow cytometry to assess the ability of OICR-41103 to reverse the G2/M cell cycle arrest induced by HIV-1 Vpr.

Materials:

  • HeLa or Jurkat T cells

  • Lentiviral or adenoviral vector expressing HIV-1 Vpr (e.g., pHR-VPR) and a fluorescent marker (e.g., GFP).

  • Control vector (empty or expressing only the fluorescent marker).

  • OICR-41103

  • Cell culture medium and supplements

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Seed cells to be at approximately 50% confluency at the time of transduction.

  • Transduce cells with the Vpr-expressing vector or the control vector.

  • 4 hours post-transduction, add serial dilutions of OICR-41103 to the cells.

  • Incubate for an additional 44-48 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Gate on the transduced (GFP-positive) population.

  • Data Analysis: Analyze the DNA content histograms of the GFP-positive cells to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle. A successful reversal of the Vpr-induced arrest will show a decrease in the G2/M population and a corresponding increase in the G1 population compared to the Vpr-expressing, vehicle-treated control.

Visualizations

DCAF1_Vpr_Signaling_Pathway cluster_crl4 CRL4-DCAF1 E3 Ligase Complex cluster_hiv HIV-1 cluster_host Host Cell CUL4A CUL4A DDB1 DDB1 CUL4A->DDB1 RBX1 RBX1 CUL4A->RBX1 Ub Ubiquitin CUL4A->Ub E3 Ligase Activity DCAF1 DCAF1 (WDR Domain) DDB1->DCAF1 RBX1->Ub E3 Ligase Activity HostFactor Host Factor(s) (e.g., UNG2, CCDC137) DCAF1->HostFactor Recruits Vpr Vpr Protein Vpr->DCAF1 Binds to WDR Domain Proteasome Proteasome HostFactor->Proteasome Degradation Ub->HostFactor Ubiquitination G2Arrest G2 Cell Cycle Arrest Proteasome->G2Arrest Leads to OICR_41103 OICR-41103 OICR_41103->DCAF1 Competitively Binds & Inhibits Vpr Interaction

Caption: Mechanism of DCAF1-Vpr interaction and inhibition by OICR-41103.

HTRF_Workflow start Start reagents Prepare Reagents: - His-DCAF1 & GST-Vpr - Anti-His-Tb & Anti-GST-d2 - OICR-41103 dilutions start->reagents plate Dispense into 384-well plate: 1. 2 µL Compound 2. 4 µL Proteins 3. 4 µL Antibodies reagents->plate incubate Incubate 2-4h at RT plate->incubate read Read Plate (Ex: 320nm, Em: 620nm & 665nm) incubate->read analyze Calculate HTRF Ratio Determine IC50 read->analyze end End analyze->end

Caption: Experimental workflow for the HTRF-based disruption assay.

G2_Arrest_Workflow start Start transduce Transduce Cells (e.g., HeLa) with Vpr-GFP Vector start->transduce treat 4h Post-Transduction: Add OICR-41103 Dilutions transduce->treat incubate Incubate for 44-48h treat->incubate harvest Harvest, Fix in Ethanol, and Stain with PI/RNase A incubate->harvest flow Analyze by Flow Cytometry (Gate on GFP+ cells) harvest->flow analyze Quantify Cell Cycle Phases (G1, S, G2/M) flow->analyze end End analyze->end

Caption: Workflow for the Vpr-induced G2/M arrest reversal assay.

References

Application

Application Notes and Protocols: OICR-41103 in HIV Research

For Researchers, Scientists, and Drug Development Professionals Introduction OICR-41103 is a potent, selective, and cell-active small molecule chemical probe that targets the WD40 domain of the DDB1- and CUL4-associated...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OICR-41103 is a potent, selective, and cell-active small molecule chemical probe that targets the WD40 domain of the DDB1- and CUL4-associated factor 1 (DCAF1).[1] In the context of Human Immunodeficiency Virus (HIV) research, OICR-41103 presents a promising therapeutic strategy by disrupting the interaction between DCAF1 and the HIV-1 accessory protein Vpr.[1] Vpr hijacks the host's CRL4-DCAF1 E3 ubiquitin ligase complex to induce the degradation of host antiviral factors, thereby promoting viral replication and pathogenesis.[1] By competitively binding to the Vpr binding pocket on DCAF1, OICR-41103 effectively displaces Vpr, thus inhibiting this critical virus-host interaction.[2] These application notes provide a comprehensive overview of the utility of OICR-41103 in HIV research, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

HIV-1 Vpr usurps the cellular CRL4-DCAF1 E3 ubiquitin ligase machinery to target host proteins for proteasomal degradation, a process that facilitates viral infection and replication. OICR-41103 acts as a competitive inhibitor of the DCAF1-Vpr interaction. It binds to the central pocket of the DCAF1 WD40 domain, the same site utilized by Vpr.[2] This steric hindrance prevents the recruitment of Vpr to the DCAF1 complex, thereby rescuing host antiviral factors from degradation.

HIV_Vpr_DCAF1_Inhibition cluster_host_cell Host Cell cluster_hiv HIV-1 cluster_inhibition Inhibition by OICR-41103 DCAF1 DCAF1 CRL4 CRL4 Complex DCAF1->CRL4 associates with HostFactor Host Antiviral Factor CRL4->HostFactor ubiquitinates Proteasome Proteasome HostFactor->Proteasome degradation Vpr Vpr Vpr->DCAF1 hijacks OICR41103 OICR-41103 DCAF1_inhibited DCAF1 OICR41103->DCAF1_inhibited binds to Vpr_displaced Vpr DCAF1_inhibited->Vpr_displaced displaces HostFactor_rescued Host Antiviral Factor (Rescued) DCAF1_inhibited->HostFactor_rescued interaction preserved

Figure 1: Mechanism of OICR-41103 action in disrupting HIV-1 Vpr activity.

Quantitative Data

The efficacy of OICR-41103 has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data for OICR-41103 and its negative control, OICR-41103N.

Table 1: Biochemical Activity of OICR-41103

Assay TypeTargetParameterOICR-41103OICR-41103N (Negative Control)Reference
Surface Plasmon Resonance (SPR)DCAF1 WDR DomainKD~2 nM-[3]
Homogeneous Time-Resolved Fluorescence (HTRF)DCAF1 WDR Domain / VprKdisp< 100 nM~18 µM (~180x weaker)[2]
Differential Scanning Fluorimetry (DSF)DCAF1 WDR DomainΔTm (at 20 µM)23.0 ± 0.1 °C8.8 ± 0.3 °C[4]

Table 2: Cellular Activity of OICR-41103

Assay TypeCellular ContextParameterOICR-41103OICR-41103N (Negative Control)Reference
Cellular Thermal Shift Assay (CETSA)NCI-H460 cellsEC50167 nM-[5]
NanoBRET Assay (Tracer Displacement)HEK293T cellsEC50130 nM> 35-fold less potent[3][5]
NanoBiT Complementation Assay (Vpr Displacement)HEK293EMT cellsEC501 µM-[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Surface Plasmon Resonance (SPR) Assay for Binding Affinity

This protocol determines the binding affinity (KD) of OICR-41103 to the DCAF1 WDR domain.

Materials:

  • Recombinant purified DCAF1 WDR domain

  • OICR-41103 and OICR-41103N

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilize the DCAF1 WDR domain onto the sensor chip surface using standard amine coupling chemistry.

  • Prepare a dilution series of OICR-41103 in running buffer.

  • Inject the different concentrations of OICR-41103 over the immobilized DCAF1 surface.

  • Monitor the association and dissociation phases in real-time.

  • Regenerate the sensor surface between injections.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Vpr Displacement

This assay measures the ability of OICR-41103 to displace full-length Vpr from the DCAF1 WDR domain.[2]

Materials:

  • Tagged recombinant DCAF1 WDR domain (e.g., GST-tagged)

  • Tagged full-length Vpr protein (e.g., His-tagged)

  • HTRF donor and acceptor reagents (e.g., anti-GST-Tb and anti-6His-d2)

  • OICR-41103 and OICR-41103N

  • Assay buffer

  • Microplate reader capable of HTRF detection

Procedure:

  • Add the tagged DCAF1 WDR domain, tagged Vpr, and varying concentrations of OICR-41103 or OICR-41103N to the wells of a microplate.

  • Incubate to allow for binding to reach equilibrium.

  • Add the HTRF donor and acceptor reagents.

  • Incubate to allow for antibody binding.

  • Measure the HTRF signal (emission at two wavelengths) using a compatible plate reader.

  • Calculate the HTRF ratio and plot against the compound concentration to determine the displacement constant (Kdisp).

HTRF_Workflow cluster_step1 Step 1: Incubation cluster_step2 Step 2: HTRF Reagent Addition cluster_step3 Step 3: Detection A Tagged DCAF1-WDR + Tagged Vpr B Add OICR-41103 A->B C Add HTRF Donor (e.g., anti-GST-Tb) B->C D Add HTRF Acceptor (e.g., anti-6His-d2) C->D E Measure HTRF Signal D->E F Calculate Kdisp E->F

Figure 2: HTRF assay workflow for Vpr displacement.
Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the engagement of OICR-41103 with the DCAF1 WDR domain in a cellular environment.[5]

Materials:

  • NCI-H460 cells expressing HiBiT-tagged DCAF1 WDR domain

  • OICR-41103

  • Cell culture medium

  • Lysis buffer

  • HiBiT detection reagent

  • Thermocycler

  • Luminometer

Procedure:

  • Treat NCI-H460 cells with varying concentrations of OICR-41103 or vehicle control.

  • Heat the cells at a range of temperatures to induce protein denaturation.

  • Lyse the cells to release soluble proteins.

  • Remove precipitated proteins by centrifugation.

  • Transfer the supernatant to a new plate.

  • Add HiBiT detection reagent to quantify the amount of soluble, tagged DCAF1 WDR domain.

  • Plot the luminescence signal against temperature to generate melting curves.

  • Determine the EC50 value from the dose-dependent thermal stabilization.[5]

NanoBRET Assay for Cellular Target Engagement

This assay confirms the binding of OICR-41103 to the DCAF1 WDR domain in live cells by measuring the displacement of a fluorescent tracer.[5]

Materials:

  • HEK293T cells

  • Plasmid encoding N-terminally NanoLuc-tagged DCAF1(WD40)

  • Fluorescently labeled DCAF1 tracer

  • OICR-41103 and OICR-41103N

  • Transfection reagent

  • NanoBRET substrate

  • Plate reader capable of measuring BRET

Procedure:

  • Transfect HEK293T cells with the NanoLuc-DCAF1(WD40) plasmid.

  • After 24 hours, treat the cells with the fluorescent tracer in the presence or absence of varying concentrations of OICR-41103 or OICR-41103N.

  • Incubate for 1 hour.

  • Add the NanoBRET substrate.

  • Measure the donor and acceptor emission signals.

  • Calculate the NanoBRET ratio.

  • A decrease in the NanoBRET ratio indicates displacement of the tracer by the compound.

  • Determine the EC50 value from the dose-response curve.[5]

NanoBRET_Workflow cluster_step1 Step 1: Cell Preparation cluster_step2 Step 2: Treatment cluster_step3 Step 3: Detection A Transfect HEK293T cells with NanoLuc-DCAF1(WD40) B Add Fluorescent Tracer A->B C Add OICR-41103 B->C D Add NanoBRET Substrate C->D E Measure BRET Signal D->E F Calculate EC50 E->F

Figure 3: NanoBRET assay workflow for target engagement.

Conclusion

OICR-41103 is a valuable tool for investigating the role of the DCAF1-Vpr interaction in HIV pathogenesis. Its high potency and selectivity make it an excellent chemical probe for target validation and a promising starting point for the development of novel HIV therapeutics. The protocols outlined in these application notes provide a framework for researchers to utilize OICR-41103 in their studies of HIV-host interactions and antiviral drug discovery.

References

Method

OICR-41103: Application Notes and Protocols for PROTAC Development and Design

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of OICR-41103, a potent and selective chemical probe for the DCAF1 WD40 domain.[1] Included are its...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of OICR-41103, a potent and selective chemical probe for the DCAF1 WD40 domain.[1] Included are its applications in Proteolysis Targeting Chimera (PROTAC) development, detailed experimental protocols for its characterization, and quantitative data to guide researchers in its use.

Introduction to OICR-41103

OICR-41103 is a small molecule chemical probe that specifically targets the WD40 domain of DCAF1 (DDB1 and CUL4 associated factor 1), a substrate receptor for the CRL4 E3 ubiquitin ligase complex.[1] Its high potency and selectivity make it an invaluable tool for studying DCAF1 biology and a promising component for the development of DCAF1-based PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. By incorporating OICR-41103 as the DCAF1-recruiting ligand, researchers can induce the degradation of specific proteins of interest.

Mechanism of Action and Application in PROTACs

OICR-41103 binds to the central pocket of the DCAF1 WD40 domain, a region also utilized by viral proteins to hijack the E3 ligase complex.[1] In a PROTAC construct, OICR-41103 serves as the "hook" that engages the CRL4-DCAF1 machinery. The other end of the PROTAC is a ligand for a specific protein of interest (POI). By bringing the POI in proximity to the E3 ligase, the PROTAC facilitates the transfer of ubiquitin to the POI, marking it for degradation.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation POI Protein of Interest (POI) PROTAC OICR-41103-Linker-POI_Ligand POI->PROTAC binds Proteasome Proteasome POI->Proteasome targeted to DCAF1 DCAF1 DCAF1->PROTAC binds CRL4 CRL4 E3 Ligase Complex DCAF1->CRL4 Ub Ubiquitin CRL4->Ub recruits Ub->POI tags Degraded_POI Degraded Peptides Proteasome->Degraded_POI degrades

Caption: Mechanism of OICR-41103-based PROTACs.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of OICR-41103, demonstrating its high affinity and cellular engagement with the DCAF1 WD40 domain.

ParameterAssayValueReference
Binding Affinity (KD) Surface Plasmon Resonance (SPR)~1 nM[2]
Cellular Target Engagement (EC50) Cellular Thermal Shift Assay (CETSA)167 nM[3][4]
Vpr Displacement (IC50) Homogeneous Time-Resolved Fluorescence (HTRF)54 ± 10 nM[2]
Thermal Stabilization (ΔTm) Differential Scanning Fluorimetry (DSF)23.0 ± 0.1 °C (at 20 µM)[5]

Experimental Protocols

Detailed protocols for key experiments used to characterize the interaction of OICR-41103 with DCAF1 are provided below.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

SPR_Workflow cluster_1 SPR Experimental Workflow Immobilization Immobilize DCAF1 on Sensor Chip Injection Inject OICR-41103 (Analyte) Immobilization->Injection Association Measure Association Injection->Association Dissociation Measure Dissociation Association->Dissociation Regeneration Regenerate Sensor Surface Dissociation->Regeneration Analysis Data Analysis (KD) Regeneration->Analysis

Caption: Workflow for SPR analysis.

Protocol:

  • Immobilization of DCAF1:

    • Equilibrate a sensor chip (e.g., CM5) with running buffer (e.g., HBS-EP+).

    • Activate the sensor surface using a mixture of EDC and NHS.

    • Inject the purified DCAF1 WD40 domain protein at a concentration of 10-50 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a dilution series of OICR-41103 in running buffer, typically ranging from low nanomolar to micromolar concentrations.

    • Inject the OICR-41103 solutions over the immobilized DCAF1 surface, followed by a dissociation phase with running buffer.

    • Include a buffer-only injection as a blank for double referencing.

  • Data Analysis:

    • Subtract the reference channel signal and the blank injection signal from the active channel signal.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify the engagement of a compound with its target protein in a cellular environment by measuring changes in the protein's thermal stability.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells (e.g., NCI-H460 expressing HiBiT-tagged DCAF1 WD40 domain) to approximately 80% confluency.

    • Treat the cells with various concentrations of OICR-41103 or vehicle control (DMSO) and incubate under normal cell culture conditions for a defined period (e.g., 1-2 hours).

  • Heat Shock:

    • Aliquot the cell suspensions into PCR tubes.

    • Expose the cells to a temperature gradient (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation.

    • Quantify the amount of soluble DCAF1 in the supernatant using an appropriate method (e.g., Western blot, ELISA, or a luminescent assay for tagged proteins).

  • Data Analysis:

    • Generate melt curves by plotting the normalized amount of soluble DCAF1 as a function of temperature for both OICR-41103-treated and vehicle-treated samples.

    • Determine the EC50 value from isothermal dose-response curves generated at a single, optimized temperature.

NanoBRET™ Assay for Cellular Target Engagement

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify compound binding to a target protein.

Protocol:

  • Cell Preparation:

    • Transfect cells (e.g., HEK293T) with a plasmid encoding for the DCAF1 WD40 domain fused to NanoLuc® luciferase.

    • Culture the transfected cells for 24-48 hours to allow for protein expression.

  • Assay Setup:

    • Harvest and resuspend the cells in an appropriate assay medium.

    • Add a cell-permeable fluorescent tracer that binds to DCAF1 to the cell suspension.

    • Dispense the cell-tracer mixture into a multi-well plate.

    • Add a serial dilution of OICR-41103 or a negative control to the wells.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate to the wells.

    • Measure the donor (NanoLuc®) and acceptor (tracer) emissions using a plate reader equipped with appropriate filters.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

    • Plot the NanoBRET™ ratio against the concentration of OICR-41103 and fit the data to a dose-response curve to determine the IC50 value, representing the displacement of the tracer by the compound.

Differential Scanning Fluorimetry (DSF) for Thermal Stabilization

DSF, or thermal shift assay, measures the change in the melting temperature (Tm) of a protein upon ligand binding.

Protocol:

  • Sample Preparation:

    • Prepare a solution of purified DCAF1 WD40 domain protein (e.g., 2 µM) in a suitable buffer.

    • Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

    • In a multi-well PCR plate, mix the protein-dye solution with OICR-41103 at various concentrations or a vehicle control.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Apply a thermal ramp, increasing the temperature incrementally (e.g., from 25°C to 95°C at 1°C/minute).

    • Monitor the fluorescence intensity at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature to generate melting curves.

    • Determine the Tm, the temperature at which 50% of the protein is unfolded, by fitting the data to a Boltzmann equation.

    • Calculate the thermal shift (ΔTm) by subtracting the Tm of the vehicle control from the Tm of the OICR-41103-treated samples.

PROTAC Design and Synthesis Considerations

When designing a PROTAC using OICR-41103, several factors should be considered:

  • Linker: The nature, length, and attachment point of the linker between OICR-41103 and the POI ligand are critical for the formation of a stable and productive ternary complex (POI-PROTAC-DCAF1).

  • POI Ligand: A potent and selective ligand for the protein of interest is required.

  • Synthesis: The synthesis of the PROTAC involves the chemical conjugation of OICR-41103, the linker, and the POI ligand. The synthetic route should be designed to allow for modular assembly and optimization of the linker.

PROTAC_Design cluster_2 PROTAC Design & Synthesis Logic OICR41103 OICR-41103 (DCAF1 Ligand) Linker Linker Optimization (Length, Composition, Attachment) OICR41103->Linker Synthesis Chemical Synthesis Linker->Synthesis POILigand POI Ligand (Selectivity, Affinity) POILigand->Linker PROTAC Functional PROTAC Synthesis->PROTAC

Caption: Key considerations in PROTAC design.

These application notes and protocols are intended to serve as a guide for researchers utilizing OICR-41103 in their drug discovery and chemical biology efforts. The provided information should enable the effective design and characterization of novel DCAF1-based PROTACs for targeted protein degradation.

References

Application

Application Notes and Protocols: OICR-41103 for Targeted Protein Degradation Studies

For Researchers, Scientists, and Drug Development Professionals Introduction OICR-41103 is a potent and selective chemical probe for the WD40 domain of DDB1- and CUL4-associated factor 1 (DCAF1).[1][2][3][4] DCAF1 functi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OICR-41103 is a potent and selective chemical probe for the WD40 domain of DDB1- and CUL4-associated factor 1 (DCAF1).[1][2][3][4] DCAF1 functions as a substrate receptor for the CRL4 E3 ubiquitin ligase complex, which is pivotal in mediating the ubiquitination and subsequent proteasomal degradation of various cellular proteins.[1][2][3][4] The ability of OICR-41103 to bind DCAF1 with high affinity makes it a valuable tool for studying the biology of this E3 ligase and a promising ligand for the development of Proteolysis Targeting Chimeras (PROTACs) in the field of targeted protein degradation.[1][2]

These application notes provide a comprehensive overview of OICR-41103, including its binding characteristics, cellular engagement, and detailed protocols for its use in key biochemical and cellular assays.

OICR-41103: A High-Affinity Ligand for DCAF1

OICR-41103 was developed from a previous DCAF1 ligand, OICR-8268, and demonstrates significantly improved binding affinity and cellular activity.[1][5] It serves as a powerful tool for researchers investigating DCAF1-mediated protein degradation and for the design of novel PROTACs to induce the degradation of specific proteins of interest.

Quantitative Data Summary

The following tables summarize the key quantitative data for OICR-41103 and its negative control, OICR-41103N.

Table 1: In Vitro Binding Affinity and Thermal Stabilization

CompoundTargetAssayParameterValue
OICR-41103 DCAF1 WDR DomainSurface Plasmon Resonance (SPR)KD~1 nM
OICR-41103NDCAF1 WDR DomainSurface Plasmon Resonance (SPR)KDWeaker binding
OICR-41103 DCAF1 WDR DomainDifferential Scanning Fluorimetry (DSF)ΔTm at 20 µM23.0 ± 0.1 °C
OICR-41103NDCAF1 WDR DomainDifferential Scanning Fluorimetry (DSF)ΔTm at 20 µM8.8 ± 0.3 °C

Table 2: Cellular Target Engagement

CompoundTargetAssayCell LineParameterValue
OICR-41103 DCAF1 WDR DomainCellular Thermal Shift Assay (CETSA)NCI-H460EC50165 nM
OICR-41103 DCAF1 WDR DomainNanoBRETHEK293TIC50130 nM
OICR-41103NDCAF1 WDR DomainNanoBRETHEK293TIC50>35-fold less potent

Signaling Pathway and Mechanism of Action

OICR-41103 targets DCAF1, a key component of the Cullin-RING E3 ubiquitin ligase machinery. By binding to the WDR domain of DCAF1, OICR-41103 can be incorporated into a PROTAC molecule to recruit a target protein for ubiquitination and degradation.

DCAF1_pathway cluster_CRL4 CRL4-DCAF1 E3 Ligase Complex cluster_PROTAC PROTAC-Mediated Degradation CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 RBX1 RBX1 CUL4->RBX1 DCAF1 DCAF1 DDB1->DCAF1 POI Protein of Interest (POI) DCAF1->POI Recruits OICR_41103 OICR-41103 PROTAC PROTAC OICR_41103->PROTAC E3 Ligase Ligand POI->PROTAC POI Binder Proteasome 26S Proteasome POI->Proteasome Degradation PROTAC->DCAF1 Binds to Ub Ubiquitin Ub->POI Polyubiquitination

Figure 1: Mechanism of OICR-41103 in PROTAC-mediated protein degradation.

Experimental Protocols

Detailed methodologies for key experiments to characterize the interaction of OICR-41103 with DCAF1 are provided below.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol outlines the determination of the binding affinity (KD) of OICR-41103 to the DCAF1 WDR domain.

SPR_workflow A Immobilize DCAF1 WDR domain on a sensor chip C Inject compounds over the sensor surface A->C B Prepare serial dilutions of OICR-41103 and OICR-41103N B->C D Monitor association and dissociation phases in real-time C->D E Regenerate sensor surface between injections D->E F Analyze sensorgrams to determine kon, koff, and KD D->F E->C

Figure 2: Workflow for Surface Plasmon Resonance (SPR) analysis.

Materials:

  • Purified recombinant DCAF1 WDR domain

  • OICR-41103 and OICR-41103N

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., CM5)

  • Amine coupling kit

  • Running buffer (e.g., HBS-EP+)

  • DMSO

Procedure:

  • Immobilization:

    • Activate the sensor chip surface using the amine coupling kit.

    • Immobilize the DCAF1 WDR domain to the desired level on the sensor chip.

    • Deactivate any remaining active esters.

  • Analyte Preparation:

    • Prepare a stock solution of OICR-41103 and OICR-41103N in DMSO.

    • Perform a serial dilution of the compounds in running buffer to the desired concentration range. The final DMSO concentration should be kept constant and low (e.g., <1%).

  • Binding Measurement:

    • Inject the diluted compounds over the sensor surface at a constant flow rate.

    • Monitor the binding response (in Resonance Units, RU) during the association and dissociation phases.

    • Inject a buffer blank for double referencing.

  • Regeneration:

    • After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound compound.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol determines the ability of OICR-41103 to bind and stabilize DCAF1 in a cellular context.

CETSA_workflow A Culture NCI-H460 cells and treat with OICR-41103 or vehicle (DMSO) B Heat cells at a range of temperatures to induce protein denaturation A->B C Lyse cells and separate soluble and aggregated protein fractions B->C D Analyze soluble DCAF1 levels by Western Blot or other methods C->D E Plot soluble DCAF1 vs. temperature to generate melt curves D->E F Determine the shift in melting temperature (ΔTm) and EC50 E->F

Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

  • NCI-H460 cells

  • OICR-41103

  • Cell culture medium and reagents

  • PBS

  • Thermal cycler

  • Lysis buffer with protease inhibitors

  • Antibodies for DCAF1 and a loading control for Western Blot

Procedure:

  • Cell Treatment:

    • Seed NCI-H460 cells and grow to ~80% confluency.

    • Treat cells with various concentrations of OICR-41103 or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Thermal Challenge:

    • Harvest and resuspend cells in PBS.

    • Aliquot cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) in a thermal cycler, followed by cooling.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or with lysis buffer.

    • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Analysis:

    • Collect the supernatant (soluble fraction).

    • Determine the protein concentration of the soluble fractions.

    • Analyze the levels of soluble DCAF1 by Western Blot.

  • Data Analysis:

    • Quantify the band intensities for DCAF1 at each temperature.

    • Normalize the intensities to the lowest temperature point.

    • Plot the normalized intensities against temperature to generate melting curves for both treated and untreated samples.

    • Determine the melting temperature (Tm) and the shift (ΔTm) induced by OICR-41103.

    • For isothermal dose-response experiments, heat all samples at a single temperature (near the Tm) and plot the soluble DCAF1 levels against the OICR-41103 concentration to determine the EC50.

NanoBRET™ Target Engagement Assay

This protocol measures the displacement of a fluorescent tracer from DCAF1 by OICR-41103 in living cells.

NanoBRET_workflow A Transfect HEK293T cells with NanoLuc®-DCAF1 fusion construct B Add NanoBRET™ tracer and varying concentrations of OICR-41103/OICR-41103N A->B C Incubate to allow for compound and tracer binding B->C D Add Nano-Glo® substrate and measure luminescence and fluorescence C->D E Calculate the NanoBRET™ ratio D->E F Plot the ratio against compound concentration to determine IC50 E->F

Figure 4: Workflow for the NanoBRET™ Target Engagement Assay.

Materials:

  • HEK293T cells

  • Plasmid encoding NanoLuc®-DCAF1 fusion protein

  • Transfection reagent

  • NanoBRET™ tracer for DCAF1

  • OICR-41103 and OICR-41103N

  • Nano-Glo® Live Cell Reagent

  • Plate reader capable of measuring luminescence and fluorescence

Procedure:

  • Cell Transfection:

    • Transfect HEK293T cells with the NanoLuc®-DCAF1 expression vector.

    • Plate the transfected cells in an appropriate assay plate and incubate for 24 hours.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of OICR-41103 and OICR-41103N.

    • Add the compounds and the NanoBRET™ tracer to the cells.

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours) to allow for binding to reach equilibrium.

  • Signal Detection:

    • Add the Nano-Glo® Live Cell Substrate.

    • Measure the donor (NanoLuc®) and acceptor (tracer) signals using a plate reader.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

    • Plot the NanoBRET™ ratio against the log of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Conclusion

OICR-41103 is a highly potent and cell-active probe for the DCAF1 WDR domain. Its well-characterized binding affinity and cellular target engagement make it an indispensable tool for researchers studying the Cullin-RING ligase pathway and for the development of novel DCAF1-based PROTACs for targeted protein degradation. The protocols provided herein offer a robust framework for the utilization of OICR-41103 in these applications.

References

Method

Application Notes and Protocols for OICR-41103: A Chemical Probe for the DCAF1 WD40 Domain

For Researchers, Scientists, and Drug Development Professionals Introduction OICR-41103 is a potent and selective chemical probe for the WD40 domain of DDB1- and CUL4-associated factor 1 (DCAF1).[1] DCAF1 is a substrate...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OICR-41103 is a potent and selective chemical probe for the WD40 domain of DDB1- and CUL4-associated factor 1 (DCAF1).[1] DCAF1 is a substrate receptor for the CRL4 E3 ubiquitin ligase complex and the EDVP E3 ubiquitin ligase complex, playing a crucial role in protein homeostasis, cell cycle regulation, and immune function.[2][3] This document provides detailed application notes and protocols for the use of OICR-41103 in cellular research, including recommended working concentrations and methodologies for key experiments.

Mechanism of Action

OICR-41103 binds to the WD40 domain of DCAF1 with high affinity, thereby inhibiting its substrate recognition function.[1] This inhibition can be utilized to study the roles of DCAF1 in various cellular processes and as a potential therapeutic strategy in diseases such as cancer and viral infections where DCAF1 activity is implicated.[2][3]

Data Presentation

Quantitative Data Summary
ParameterValueAssayCell LineReference
Binding Affinity (KD) ~1 nMSurface Plasmon Resonance (SPR)-[1]
Cellular Target Engagement (EC50) 126.7 nMNanoBRET AssayHEK293T[1]
Cellular Target Engagement (EC50) 167 nMCellular Thermal Shift Assay (CETSA)NCI-H460[1][4]
Vpr Displacement (IC50) < 100 nMHTRF Assay-[1]
Effect on Cell Growth No growth suppression observed up to 3 µMATP-based viability and cell confluency assaysH-1703, H-2170, H-1915, HEK293T, MCF7, U2Os, HCT116[1]

Signaling Pathway

The following diagram illustrates the central role of DCAF1 in the CRL4 and EDVP E3 ubiquitin ligase complexes and its inhibition by OICR-41103.

DCAF1 Signaling Pathway and Inhibition by OICR-41103.

Experimental Protocols

Cellular Target Engagement using NanoBRET™ Assay

This protocol is designed to quantify the engagement of OICR-41103 with DCAF1 in live cells.

Materials:

  • HEK293T cells

  • Expression vector for N-terminally NL-tagged DCAF1(WD40)

  • Fluorescently labeled DCAF1 tracer

  • OICR-41103

  • Opti-MEM™ I Reduced Serum Medium

  • Nano-Glo® Live Cell Reagent

  • White, opaque 96-well assay plates

Protocol:

  • Cell Transfection:

    • Seed HEK293T cells in a 96-well plate.

    • Transfect cells with the N-terminally NL-tagged DCAF1(WD40) expression vector according to the manufacturer's protocol.

    • Incubate for 24 hours to allow for protein expression.[4]

  • Compound Treatment:

    • Prepare serial dilutions of OICR-41103 in Opti-MEM.

    • Add the fluorescently labeled DCAF1 tracer to the cells.

    • Add the OICR-41103 dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).

    • Incubate for 1 hour at 37°C.[4]

  • NanoBRET™ Measurement:

    • Prepare Nano-Glo® Live Cell Reagent according to the manufacturer's instructions.

    • Add the reagent to each well.

    • Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with appropriate filters.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission signal by the donor emission signal.

    • Plot the NanoBRET™ ratio against the log of the OICR-41103 concentration and fit a dose-response curve to determine the EC50 value.

NanoBRET_Workflow A Seed HEK293T cells B Transfect with NL-DCAF1(WD40) vector A->B C Incubate 24h B->C D Add fluorescent tracer and OICR-41103 dilutions C->D E Incubate 1h D->E F Add Nano-Glo® Reagent E->F G Measure luminescence (460nm and 618nm) F->G H Calculate NanoBRET™ ratio and determine EC50 G->H

NanoBRET™ Assay Experimental Workflow.
Cellular Thermal Shift Assay (CETSA)

This protocol assesses the binding of OICR-41103 to DCAF1 by measuring the thermal stabilization of the protein in cells.

Materials:

  • NCI-H460 cells expressing HiBiT-tagged DCAF1 WD40 domain

  • OICR-41103

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer

  • Nano-Glo® HiBiT Lytic Detection System

  • PCR tubes

  • Thermal cycler

Protocol:

  • Cell Treatment:

    • Harvest NCI-H460 cells and resuspend in PBS.

    • Treat cells with various concentrations of OICR-41103 or vehicle control.

    • Incubate at 37°C for a designated time (e.g., 1 hour).

  • Heat Shock:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates to pellet aggregated proteins.

    • Transfer the supernatant to a new plate.

  • HiBiT Detection:

    • Add the Nano-Glo® HiBiT Lytic Reagent to the supernatant.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the temperature for each OICR-41103 concentration.

    • Determine the melting temperature (Tm) for each condition.

    • Plot the shift in Tm against the OICR-41103 concentration to determine the EC50 for thermal stabilization.[1]

CETSA_Workflow A Treat NCI-H460-HiBiT-DCAF1 cells with OICR-41103 B Heat shock at a range of temperatures A->B C Lyse cells and centrifuge B->C D Transfer supernatant C->D E Add Nano-Glo® HiBiT Lytic Reagent D->E F Measure luminescence E->F G Plot melting curves and determine EC50 F->G

References

Application

Application Notes and Protocols for OICR-41103: A Chemical Probe for the DCAF1 WD40 Domain

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed information on the solubility and stability of OICR-41103 in Dimethyl Sulfoxide (DMSO), along with protocols for it...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and stability of OICR-41103 in Dimethyl Sulfoxide (DMSO), along with protocols for its use in research applications. OICR-41103 is a potent and selective chemical probe for the DDB1-Cul4 associated factor 1 (DCAF1) WD40 domain, a key component of the CRL4 E3 ubiquitin ligase complex.

Biological Context and Mechanism of Action

OICR-41103 is a valuable tool for investigating the biological functions of DCAF1.[1] DCAF1 serves as a substrate receptor for the CRL4 E3 ubiquitin ligase, which is involved in various cellular processes, including cell cycle regulation, DNA damage response, and protein homeostasis.[2][3][4][5] Notably, the DCAF1 WD40 domain is hijacked by lentiviral proteins, such as HIV-1 Vpr, to induce the degradation of host antiviral factors.[1][2] OICR-41103 binds to the DCAF1 WD40 domain, effectively displacing viral proteins like Vpr, which makes it a promising candidate for the development of novel antiviral therapies.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for OICR-41103, demonstrating its high affinity and cellular engagement with the DCAF1 WD40 domain.

Table 1: Binding Affinity and Cellular Engagement of OICR-41103

ParameterValueAssayReference
Binding Affinity (KD) ~1 nMSurface Plasmon Resonance (SPR)[6]
In Vitro Displacement (IC50) 54 ± 10 nMHomogeneous Time Resolved Fluorescence (HTRF) assay for Vpr displacement[6]
Cellular Engagement (EC50) 165 nMCellular Thermal Shift Assay (CETSA)[6]

Table 2: Thermal Stabilization of DCAF1 WD40 Domain by OICR-41103

CompoundConcentration (µM)Thermal Shift (ΔTm in °C)AssayReference
OICR-41103 2023.0 ± 0.1Differential Scanning Fluorimetry (DSF)[6][7][8]
OICR-41103N (inactive enantiomer) 208.8 ± 0.3Differential Scanning Fluorimetry (DSF)[6][7][8]

Signaling Pathway

The diagram below illustrates the central role of DCAF1 as a substrate receptor for the CRL4 E3 ubiquitin ligase complex and its hijacking by the HIV-1 Vpr protein, a process that can be inhibited by OICR-41103.

DCAF1_Signaling_Pathway DCAF1 Signaling Pathway and Inhibition by OICR-41103 cluster_crl4 CRL4 E3 Ubiquitin Ligase Complex cluster_cellular Cellular Processes cluster_viral Viral Hijacking DDB1 DDB1 CUL4 CUL4 DDB1->CUL4 DCAF1 DCAF1 (Substrate Receptor) DDB1->DCAF1 ROC1 ROC1 CUL4->ROC1 Ub Ubiquitin ROC1->Ub transfers Substrate Cellular Substrate DCAF1->Substrate recruits HostFactor Host Antiviral Factor DCAF1->HostFactor recruits for degradation Proteasome Proteasome Substrate->Proteasome targeted to Ub->Substrate conjugates to Degradation Substrate Degradation Proteasome->Degradation Vpr HIV-1 Vpr Vpr->DCAF1 binds to WD40 domain OICR41103 OICR-41103 OICR41103->DCAF1 inhibits binding

DCAF1 signaling pathway and its inhibition.

Experimental Protocols

While specific quantitative data on the solubility and stability of OICR-41103 in DMSO is not publicly available, the following protocols are based on best practices for handling and storing small molecule inhibitors.

Protocol 1: Preparation of a Concentrated Stock Solution of OICR-41103 in DMSO

Objective: To prepare a high-concentration stock solution of OICR-41103 in DMSO for long-term storage and subsequent dilution for experiments.

Materials:

  • OICR-41103 (solid powder)

  • Anhydrous, high-purity DMSO

  • Sterile, low-protein-binding microcentrifuge tubes or amber glass vials with screw caps

  • Calibrated pipettes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Pre-weighing: Before opening, allow the vial of OICR-41103 to equilibrate to room temperature to prevent condensation of atmospheric moisture.

  • Solvent Addition: Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of anhydrous DMSO. Add the DMSO to the vial containing the OICR-41103 powder.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Sonication (Optional): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C for a short period may also aid dissolution.[9][10]

  • Visual Inspection: Visually inspect the solution to ensure that no solid particles are present. The solution should be clear.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes.[11]

  • Storage:

    • Long-term storage (up to 6 months): Store the aliquots at -80°C.[9]

    • Short-term storage (up to 1 month): Store the aliquots at -20°C.[9]

Protocol 2: Stability Assessment of OICR-41103 in DMSO (General Guideline)

Objective: To determine the stability of OICR-41103 in DMSO under various storage conditions.

Materials:

  • OICR-41103 DMSO stock solution (prepared as in Protocol 1)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column and mobile phases (e.g., water and acetonitrile (B52724) with formic acid)

Procedure:

  • Initial Analysis (T=0): Immediately after preparing the stock solution, take an aliquot, dilute it to a suitable concentration for HPLC analysis, and inject it into the HPLC system. Record the peak area of OICR-41103.

  • Storage: Store the remaining aliquots under the desired conditions (e.g., room temperature, 4°C, -20°C, and -80°C).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 7, 14, 30, and 90 days), retrieve one aliquot from each storage condition.

  • HPLC Analysis: Allow the aliquot to thaw and reach room temperature. Dilute the sample to the same concentration as the T=0 sample and analyze by HPLC under the same conditions.

  • Data Analysis: Compare the peak area of OICR-41103 at each time point to the peak area at T=0. A decrease in the peak area over time indicates degradation.

Protocol 3: Dilution of OICR-41103 DMSO Stock for Aqueous-Based Assays

Objective: To prepare working solutions of OICR-41103 in aqueous buffers or cell culture media while minimizing precipitation.

Important Considerations:

  • Compounds that are highly soluble in DMSO may precipitate when diluted into aqueous solutions.[12]

  • The final concentration of DMSO in cell-based assays should be kept low (typically ≤ 0.5%) to avoid cytotoxicity. Always include a vehicle control (DMSO only) in your experiments.

Procedure:

  • Thawing: Thaw a single-use aliquot of the OICR-41103 DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To prevent precipitation, it is often beneficial to perform an intermediate dilution of the DMSO stock in the assay buffer or media.

  • Final Dilution: Add the OICR-41103 DMSO stock (or the intermediate dilution) to the final volume of the aqueous buffer or cell culture medium. Pipette up and down gently or vortex briefly to ensure thorough mixing.

  • Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of precipitation or degradation in the aqueous environment.

Experimental Workflow Example

The following diagram outlines a typical workflow for a Cellular Thermal Shift Assay (CETSA) to assess the target engagement of OICR-41103 with DCAF1 in cells.

CETSA_Workflow CETSA Experimental Workflow for OICR-41103 start Start cell_culture Culture cells (e.g., NCI-H460 expressing HiBiT-tagged DCAF1 WDR) start->cell_culture treatment Treat cells with OICR-41103 (or DMSO vehicle control) cell_culture->treatment heating Heat cells at various temperatures treatment->heating lysis Lyse cells heating->lysis centrifugation Centrifuge to separate soluble and precipitated proteins lysis->centrifugation supernatant_collection Collect supernatant (soluble fraction) centrifugation->supernatant_collection detection Detect remaining soluble DCAF1-HiBiT (e.g., Nano-Glo) supernatant_collection->detection data_analysis Analyze data to determine thermal stabilization and EC50 detection->data_analysis end End data_analysis->end

References

Method

Application Notes and Protocols for Measuring OICR-41103 Target Engagement

For Researchers, Scientists, and Drug Development Professionals Introduction OICR-41103 is a potent and selective chemical probe that targets the WD40 domain of DDB1- and CUL4-Associated Factor 1 (DCAF1).[1][2] DCAF1 is...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OICR-41103 is a potent and selective chemical probe that targets the WD40 domain of DDB1- and CUL4-Associated Factor 1 (DCAF1).[1][2] DCAF1 is a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4), which plays a critical role in protein ubiquitination and subsequent proteasomal degradation.[2][3] By binding to the WD40 domain of DCAF1, OICR-41103 can modulate the activity of the CRL4-DCAF1 E3 ligase, making it a valuable tool for studying the biological functions of this complex and for potential therapeutic development.[1][2] Furthermore, OICR-41103 has been shown to displace the lentiviral protein Vpr from DCAF1, highlighting its potential in antiviral research.[4]

These application notes provide detailed protocols for three key assays to measure the target engagement of OICR-41103 with DCAF1 in both biochemical and cellular contexts:

  • Cellular Thermal Shift Assay (CETSA®): To confirm intracellular target binding by measuring the thermal stabilization of DCAF1.

  • NanoBRET™ Target Engagement Assay: To quantify the intracellular affinity of OICR-41103 for DCAF1 in live cells.

  • Homogeneous Time-Resolved Fluorescence (HTRF®) Assay: To measure the displacement of a known binding partner (e.g., Vpr) from DCAF1 in a biochemical setting.

DCAF1 Signaling Pathway

DCAF1 functions as a substrate receptor within the CRL4 E3 ubiquitin ligase complex. This complex is involved in the ubiquitination of various cellular proteins, targeting them for degradation by the proteasome. The pathway plays a crucial role in regulating processes such as cell cycle progression, DNA damage response, and viral-host interactions.

DCAF1_Signaling_Pathway cluster_CRL4_DCAF1 CRL4-DCAF1 E3 Ubiquitin Ligase Complex cluster_Ubiquitination_Cascade Ubiquitination Cascade CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 binds RBX1 RBX1 CUL4->RBX1 binds DCAF1 DCAF1 (Target of OICR-41103) DDB1->DCAF1 binds Substrate Substrate Protein RBX1->Substrate ubiquitinates DCAF1->Substrate recognizes E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 transfers Ub E2->RBX1 interacts with Ub Ubiquitin Proteasome Proteasome Substrate->Proteasome targeted to Degradation Protein Degradation Proteasome->Degradation leads to OICR41103 OICR-41103 OICR41103->DCAF1 inhibits binding

DCAF1 in the CRL4 E3 Ubiquitin Ligase Pathway

Data Presentation

The following table summarizes the quantitative data for OICR-41103 target engagement with the DCAF1 WD40 domain as determined by the described assays.

Assay TypeDescriptionCell Line / SystemReadoutValueReference
Cellular Thermal Shift Assay (CETSA)Measures thermal stabilization of DCAF1NCI-H460EC₅₀167 nM[5]
NanoBRET™ Target EngagementMeasures displacement of a fluorescent tracerHEK293TEC₅₀130 nM[6]
HTRF® AssayMeasures displacement of full-length Vpr proteinBiochemicalIC₅₀54 ± 10 nM[4]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA®)

This protocol describes how to perform a CETSA experiment to determine the intracellular target engagement of OICR-41103 with DCAF1 by measuring the thermal stabilization of the target protein.

CETSA_Workflow A 1. Cell Treatment Treat cells with OICR-41103 or vehicle (DMSO). B 2. Heat Shock Expose cell aliquots to a temperature gradient. A->B C 3. Cell Lysis Lyse cells to release soluble proteins. B->C D 4. Centrifugation Pellet aggregated proteins. C->D E 5. Supernatant Collection Collect supernatant containing soluble proteins. D->E F 6. Protein Quantification (e.g., Western Blot for DCAF1) E->F G 7. Data Analysis Generate melt curves and determine thermal shift. F->G

CETSA Experimental Workflow

Materials:

  • NCI-H460 cells (or other suitable cell line expressing DCAF1)

  • Cell culture medium and supplements

  • OICR-41103

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against DCAF1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Thermal cycler

  • Centrifuge

  • Western blot imaging system

Protocol:

  • Cell Culture and Treatment:

    • Culture NCI-H460 cells to ~80% confluency.

    • Treat cells with varying concentrations of OICR-41103 or DMSO vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting and Heat Shock:

    • Harvest cells and wash with PBS.

    • Resuspend cells in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Place the PCR tubes in a thermal cycler and apply a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes.

  • Cell Lysis and Protein Extraction:

    • Immediately after heat shock, lyse the cells by adding lysis buffer and incubating on ice.

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Western Blot Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize the protein concentration for all samples.

    • Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for DCAF1.

    • Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for DCAF1 at each temperature point.

    • Normalize the band intensities to the intensity at the lowest temperature (considered 100% soluble).

    • Plot the normalized intensity versus temperature to generate melt curves for both OICR-41103-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of OICR-41103 indicates target stabilization and engagement. The EC₅₀ can be determined by performing an isothermal dose-response experiment at a fixed temperature.[5]

NanoBRET™ Target Engagement Assay

This protocol provides a method for quantifying the binding of OICR-41103 to DCAF1 in living cells using Bioluminescence Resonance Energy Transfer (BRET).

NanoBRET_Workflow A 1. Transfection Transfect HEK293T cells with NanoLuc®-DCAF1 fusion construct. B 2. Cell Plating Plate transfected cells into a white 96-well plate. A->B C 3. Compound and Tracer Addition Add OICR-41103 at various concentrations, followed by a DCAF1 fluorescent tracer. B->C D 4. Incubation Incubate to allow for compound binding and tracer displacement. C->D E 5. Substrate Addition Add NanoBGlo® substrate. D->E F 6. BRET Measurement Measure donor (460 nm) and acceptor (618 nm) emissions. E->F G 7. Data Analysis Calculate BRET ratio and determine IC₅₀/EC₅₀. F->G

NanoBRET Target Engagement Workflow

Materials:

  • HEK293T cells

  • Expression vector for N-terminally NanoLuc®-tagged DCAF1 (WD40 domain)

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • White, non-binding surface 96-well plates

  • OICR-41103

  • Fluorescently labeled DCAF1 tracer

  • NanoBRET™ Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • BRET-capable plate reader

Protocol:

  • Cell Transfection:

    • Transfect HEK293T cells with the NanoLuc®-DCAF1(WD40) expression vector according to the manufacturer's protocol.

    • Incubate for 24 hours to allow for protein expression.[5]

  • Cell Plating:

    • Harvest the transfected cells and resuspend them in Opti-MEM™.

    • Plate the cells in a white 96-well plate at an appropriate density.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of OICR-41103 in Opti-MEM™.

    • Add the compound dilutions to the wells.

    • Add the fluorescently labeled DCAF1 tracer to all wells at a final concentration near its EC₅₀ value for binding to NanoLuc®-DCAF1.

  • Incubation:

    • Incubate the plate for 1-2 hours at 37°C in a CO₂ incubator to allow the compound to bind to the target and displace the tracer.[5]

  • BRET Measurement:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.

    • Add the substrate solution to all wells.

    • Read the plate within 10 minutes on a BRET-capable plate reader, measuring both the donor emission (e.g., 460 nm) and the acceptor emission (e.g., 618 nm).

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission intensity by the donor emission intensity.

    • Plot the BRET ratio as a function of the OICR-41103 concentration.

    • Fit the data to a dose-response curve to determine the EC₅₀ value, which represents the concentration of OICR-41103 required to displace 50% of the fluorescent tracer.

HTRF® Protein-Protein Interaction Assay

This protocol outlines a biochemical assay to measure the ability of OICR-41103 to disrupt the interaction between the DCAF1 WD40 domain and a binding partner, such as the viral protein Vpr.

HTRF_Workflow A 1. Reagent Preparation Prepare tagged DCAF1-WD40, tagged Vpr, and labeled antibodies. B 2. Assay Plate Setup Add OICR-41103 at various concentrations. A->B C 3. Protein Addition Add the tagged proteins to the wells. B->C D 4. Labeled Antibody Addition Add donor and acceptor-labeled antibodies. C->D E 5. Incubation Incubate to allow for binding and competition. D->E F 6. HTRF Reading Measure fluorescence at donor and acceptor wavelengths. E->F G 7. Data Analysis Calculate HTRF ratio and determine IC₅₀. F->G

HTRF Protein-Protein Interaction Workflow

Materials:

  • Purified, tagged DCAF1 WD40 domain (e.g., His-tagged)

  • Purified, tagged full-length Vpr protein (e.g., GST-tagged)

  • OICR-41103

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Low-volume 384-well white plates

  • Anti-tag antibody labeled with a donor fluorophore (e.g., anti-His-Europium cryptate)

  • Anti-tag antibody labeled with an acceptor fluorophore (e.g., anti-GST-d2)

  • HTRF-compatible plate reader

Protocol:

  • Reagent Preparation:

    • Dilute the tagged proteins and labeled antibodies to their optimal working concentrations in the assay buffer.

  • Assay Setup:

    • Add a small volume of serially diluted OICR-41103 or DMSO vehicle control to the wells of a 384-well plate.

    • Add the tagged DCAF1 WD40 domain and tagged Vpr protein to the wells.

  • Detection Reagent Addition:

    • Add the donor-labeled anti-tag antibody and the acceptor-labeled anti-tag antibody to the wells.

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.

  • HTRF Measurement:

    • Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm for Europium and 665 nm for d2).

  • Data Analysis:

    • Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.

    • A decrease in the HTRF signal indicates disruption of the DCAF1-Vpr interaction by OICR-41103.

    • Plot the HTRF ratio against the concentration of OICR-41103 and fit the data to a dose-response curve to determine the IC₅₀ value.[4]

References

Application

OICR-41103 for In Vivo Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction OICR-41103 is a potent and selective chemical probe for the DCAF1 (DDB1 and CUL4 associated factor 1) WD40 domain.[1] DCAF1 is a substrate rece...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OICR-41103 is a potent and selective chemical probe for the DCAF1 (DDB1 and CUL4 associated factor 1) WD40 domain.[1] DCAF1 is a substrate receptor for the CRL4 E3 ubiquitin ligase complex, playing a crucial role in protein ubiquitination and subsequent proteasomal degradation.[2] Its involvement in cellular processes such as cell proliferation and its documented role in promoting tumorigenesis make it an attractive target for therapeutic development in oncology.[1] OICR-41103 binds to the WDR domain of DCAF1 with high affinity, making it a valuable tool for studying DCAF1 biology and for the development of novel therapeutics, including PROTACs (Proteolysis Targeting Chimeras).[3]

These application notes provide a comprehensive guide for the utilization of OICR-41103 in in vivo animal studies, focusing on oncology models. The provided protocols for determining the Maximum Tolerated Dose (MTD) and evaluating anti-tumor efficacy in xenograft models are based on established methodologies for small molecule inhibitors.

Mechanism of Action and Signaling Pathway

OICR-41103 exerts its effect by binding to the WD40 repeat (WDR) domain of DCAF1. This domain is responsible for recruiting specific substrate proteins to the CRL4 E3 ubiquitin ligase complex for ubiquitination. By occupying the substrate-binding pocket, OICR-41103 can inhibit the ubiquitination and subsequent degradation of DCAF1 target proteins. The downstream consequences of DCAF1 inhibition are context-dependent and can influence various signaling pathways involved in cell cycle progression and apoptosis.

cluster_0 OICR-41103 Mechanism of Action OICR_41103 OICR-41103 DCAF1 DCAF1 (WDR Domain) OICR_41103->DCAF1 Inhibition CRL4 CRL4 E3 Ligase Complex DCAF1->CRL4 Ubiquitination Ubiquitination CRL4->Ubiquitination Substrate Substrate Protein Substrate->DCAF1 Degradation Proteasomal Degradation Ubiquitination->Degradation Downstream Downstream Signaling (e.g., Cell Cycle Arrest, Apoptosis) Degradation->Downstream

Figure 1: OICR-41103 inhibits the DCAF1-mediated ubiquitination and degradation of substrate proteins.

Data Presentation

The following tables present illustrative quantitative data for OICR-41103 based on typical results from in vivo studies of small molecule inhibitors. Note: This data is for exemplary purposes only and does not represent actual experimental results for OICR-41103.

Table 1: Illustrative Maximum Tolerated Dose (MTD) of OICR-41103 in Mice

Route of AdministrationDosing ScheduleMTD (mg/kg)Acute Toxic Signs Observed at Doses > MTD
Intraperitoneal (IP)Single Dose75Lethargy, ruffled fur, transient weight loss
Oral (PO)Single Dose150Mild sedation, reduced activity
Intraperitoneal (IP)Daily for 14 days50Progressive weight loss (>15%), hunched posture
Oral (PO)Daily for 14 days100Moderate weight loss (10-15%), decreased food intake

Table 2: Illustrative Anti-Tumor Efficacy of OICR-41103 in a Human Cancer Xenograft Model (e.g., NCI-H460)

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-Daily (IP)1250 ± 1500+5.2
OICR-4110325Daily (IP)875 ± 11030+1.5
OICR-4110350Daily (IP)500 ± 8560-8.7
Positive ControlVariesVaries450 ± 7064-10.1

Experimental Protocols

The successful execution of in vivo studies with OICR-41103 requires careful planning and adherence to established protocols. The following provides detailed methodologies for MTD determination and a tumor growth inhibition study.

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of OICR-41103 that can be administered to mice without causing unacceptable toxicity.

Materials:

  • OICR-41103

  • Appropriate vehicle (e.g., DMSO/PEG/Saline)

  • Healthy, 6-8 week old immunocompromised mice (e.g., NOD/SCID or Athymic Nude)

  • Standard animal handling and dosing equipment (e.g., gavage needles, syringes)

  • Animal balance

Workflow:

cluster_1 MTD Study Workflow Acclimation Animal Acclimation (1 week) Grouping Randomize into Dose Groups (n=3-5/group) Acclimation->Grouping Dosing Administer OICR-41103 (Single or Repeat Dosing) Grouping->Dosing Monitoring Daily Monitoring: - Body Weight - Clinical Signs - Behavior Dosing->Monitoring Endpoint Humane Endpoint or End of Study Monitoring->Endpoint Analysis Data Analysis: - Determine MTD Endpoint->Analysis

Figure 2: Workflow for a Maximum Tolerated Dose (MTD) study.

Procedure:

  • Animal Acclimation: Acclimate mice to the animal facility for at least one week prior to the start of the study.

  • Dose Formulation: Prepare a stock solution of OICR-41103 in a suitable vehicle. Prepare serial dilutions to achieve the desired final concentrations for each dose group.

  • Group Assignment: Randomly assign mice to treatment groups (e.g., vehicle control and 3-5 dose levels of OICR-41103). A typical study might use 3-5 mice per group.

  • Dosing: Administer OICR-41103 to the mice according to the chosen route (e.g., intraperitoneal injection or oral gavage) and schedule (e.g., single dose or daily for 7-14 days).

  • Monitoring:

    • Record the body weight of each mouse daily.

    • Perform daily clinical observations for signs of toxicity, such as changes in posture, activity, fur texture, and breathing.

    • Note any behavioral changes, such as lethargy or aggression.

  • Humane Endpoints: Euthanize animals that exhibit severe signs of toxicity, such as a body weight loss exceeding 20% or a moribund state.

  • Data Analysis: The MTD is defined as the highest dose that does not result in significant toxicity (e.g., less than 10% body weight loss and no severe clinical signs) or mortality.

Protocol 2: Tumor Growth Inhibition Xenograft Study

Objective: To evaluate the anti-tumor efficacy of OICR-41103 in a relevant human cancer xenograft model.

Materials:

  • Cancer cell line of interest (e.g., NCI-H460 lung cancer cells)

  • Matrigel or other appropriate extracellular matrix

  • 6-8 week old immunocompromised mice

  • OICR-41103 and vehicle

  • Calipers for tumor measurement

  • Animal balance

Workflow:

cluster_2 Xenograft Study Workflow Cell_Culture Cancer Cell Culture & Preparation Implantation Subcutaneous Cell Implantation in Mice Cell_Culture->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize into Treatment Groups (Tumor Volume ~100-150 mm³) Tumor_Growth->Randomization Treatment Initiate Treatment: - Vehicle - OICR-41103 - Positive Control Randomization->Treatment Monitoring Monitor: - Tumor Volume (2-3x/week) - Body Weight - Clinical Signs Treatment->Monitoring Endpoint Humane Endpoint or End of Study Monitoring->Endpoint Analysis Data Analysis: - Tumor Growth Inhibition - Statistical Analysis Endpoint->Analysis

Figure 3: Workflow for a tumor growth inhibition xenograft study.

Procedure:

  • Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of implantation, harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel (typically a 1:1 ratio).

  • Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells in 100-200 µL) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size.

    • Once tumors are established, begin measuring the tumor dimensions (length and width) with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Width² x Length) / 2.

  • Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, OICR-41103 at one or more dose levels, and a positive control).

  • Treatment: Begin administering the treatments as per the defined schedule and route.

  • Efficacy Monitoring:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • Perform daily clinical observations.

  • Study Endpoint: The study may be terminated when the tumors in the control group reach a predetermined maximum size, or after a specific duration of treatment. Euthanize animals if they meet the humane endpoint criteria.

  • Data Analysis:

    • Calculate the mean tumor volume for each group at each time point.

    • Determine the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control.

    • Perform statistical analysis to determine the significance of the observed anti-tumor effects.

Conclusion

OICR-41103 is a valuable chemical probe for investigating the biological functions of DCAF1 and for exploring its therapeutic potential. The protocols outlined in these application notes provide a framework for conducting robust in vivo animal studies to assess the tolerability and anti-tumor efficacy of this compound. Careful experimental design and execution are critical for generating reliable and reproducible data to advance the development of DCAF1-targeted therapies.

References

Technical Notes & Optimization

Troubleshooting

OICR-41103 off-target effects and how to mitigate them

This technical support resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of OICR-41103, a p...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of OICR-41103, a potent and selective chemical probe for the DCAF1 WD40 domain. The focus of this guide is to ensure rigorous experimental design to confidently attribute biological effects to the inhibition of DCAF1 and to identify and mitigate potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is OICR-41103 and what is its primary target?

A1: OICR-41103 is a potent, selective, and cell-active small molecule chemical probe that targets the WD40 repeat (WDR) domain of DDB1- and CUL4-Associated Factor 1 (DCAF1).[1][2][3] DCAF1 is a substrate receptor for the CRL4 (Cullin 4-RING E3 ubiquitin ligase) complex, which is involved in protein ubiquitination and degradation.[1][4] OICR-41103 binds to DCAF1 with high affinity, making it a valuable tool for studying DCAF1 biology and its role in disease.[2][3]

Q2: Is OICR-41103 considered a selective probe?

A2: Yes, OICR-41103 was developed to be a highly selective chemical probe.[1] However, as with any small molecule inhibitor, its use at high concentrations or in certain biological contexts could potentially lead to off-target effects.[5] Therefore, it is crucial to perform rigorous control experiments to ensure that the observed biological phenotype is a direct result of DCAF1 inhibition.

Q3: How can I be confident that the effects I observe in my experiments are due to DCAF1 inhibition?

A3: Confidence in your results comes from a well-designed experiment that includes multiple controls. The key strategies are:

  • Confirm Target Engagement: Use an assay like the Cellular Thermal Shift Assay (CETSA) to verify that OICR-41103 is binding to DCAF1 in your specific cell line and experimental conditions.[4][6]

  • Use a Negative Control: Whenever possible, use a structurally similar but biologically inactive control compound. OICR-41103N is the recommended negative control for OICR-41103, as it was shown to be over 35-fold less potent in cellular target engagement assays.[4] An on-target effect should be observed with OICR-41103 but not with the negative control.

  • Perform Dose-Response Experiments: An on-target effect should correlate with the concentration of OICR-41103 used. The effect should be potent and saturate at higher concentrations.

  • Use Orthogonal Methods: Validate your findings using a non-pharmacological method. For example, use siRNA or CRISPR/Cas9 to knock down DCAF1 and see if you can replicate the phenotype observed with OICR-41103.[7]

Q4: What are the potential applications of OICR-41103?

A4: OICR-41103 can be used to investigate the diverse biological roles of DCAF1. These include its function in protein homeostasis, cell proliferation, and tumorigenesis.[1] Additionally, because DCAF1 is hijacked by lentiviral proteins like HIV's Vpr, OICR-41103 is a valuable tool for developing antiviral therapeutics.[1][6] It also serves as a promising starting point for the development of Proteolysis Targeting Chimeras (PROTACs).[1]

Troubleshooting Guide

Issue 1: I am observing a phenotype at a much higher concentration than the published cellular EC50.

  • Potential Cause: This could indicate an off-target effect. High concentrations of a chemical probe are more likely to engage unintended targets.[5][8] It could also be due to poor compound permeability or high protein binding in your specific cell line or media.

  • Recommended Solution:

    • Verify Target Engagement: Perform a CETSA or NanoBRET assay in your cell line to determine the concentration at which OICR-41103 engages DCAF1.[4][6]

    • Titrate the Compound: Conduct a careful dose-response curve starting from low nanomolar concentrations. The on-target effect should occur at or near the concentration where target engagement is confirmed.

    • Compare with Negative Control: Test OICR-41103N at the same high concentration. If it produces the same phenotype, the effect is likely off-target.[4]

Issue 2: The phenotype I see with OICR-41103 does not match the phenotype from my DCAF1 siRNA/CRISPR experiment.

  • Potential Cause: This discrepancy can arise from several factors. Genetic knockdown removes the entire protein, including any scaffolding functions, while a small molecule inhibitor only blocks a specific interaction or function (in this case, binding to the WDR domain).[8] Alternatively, your genetic tool may have off-target effects, or the chemical probe could be acting on an unintended target.

  • Recommended Solution:

    • Validate Knockdown Efficiency: Ensure your siRNA or CRISPR approach is efficiently reducing DCAF1 protein levels.

    • Use Multiple siRNAs: Use at least two independent siRNAs targeting different regions of the DCAF1 mRNA to rule out off-target effects from the genetic tool itself.

    • Consider the Mechanism: Re-evaluate the expected outcome. Inhibiting the DCAF1 WDR domain with OICR-41103 prevents it from recruiting specific substrates. Knocking down the entire DCAF1 protein may have broader consequences. The difference in phenotype could be providing important biological information.

    • Perform Rescue Experiment: In a DCAF1 knockout/knockdown background, express a mutant version of DCAF1 that is resistant to OICR-41103 binding. If the compound's effect is on-target, it should be lost in cells expressing the resistant mutant.[8]

Quantitative Data Summary

The following tables summarize the key quantitative metrics for OICR-41103's on-target activity.

Table 1: In Vitro Binding Affinity and Cellular Target Engagement

Assay Type Target Value Reference
Surface Plasmon Resonance (SPR) DCAF1-WDR KD = 2 nM [2]
NanoBRET Cellular Assay DCAF1-WDR EC50 = 130 nM [2]
Cellular Thermal Shift Assay (CETSA) DCAF1-WDR EC50 = 167 nM [4][6]

| HTRF Assay (Vpr displacement) | DCAF1-WDR | IC50 = 54 ± 10 nM |[6] |

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that OICR-41103 binds to DCAF1 in intact cells. The principle is that ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation.

Methodology:

  • Cell Treatment: Culture cells (e.g., NCI-H460) to be treated. Incubate the cells with various concentrations of OICR-41103 (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a set period (e.g., 1 hour).

  • Heating: After incubation, heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40°C to 60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation: Separate the soluble protein fraction (containing stabilized, non-denatured DCAF1) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Quantification: Collect the supernatant and quantify the amount of soluble DCAF1 at each temperature point using Western blotting or other protein quantification methods like mass spectrometry.

  • Data Analysis: Plot the amount of soluble DCAF1 as a function of temperature for each compound concentration. An increase in the thermal stability of DCAF1 in the presence of OICR-41103 indicates target engagement. Calculate the EC50 from the dose-response curve at a specific temperature.[4][6][9]

Protocol 2: General Workflow for Off-Target Effect Analysis

This workflow outlines a comprehensive approach to investigate and validate potential off-target effects.

Methodology:

  • Unbiased Proteome-wide Screening (Optional but Recommended):

    • Thermal Proteome Profiling (TPP): A variation of CETSA coupled with mass spectrometry to assess the thermal stability of thousands of proteins simultaneously in response to compound treatment. Off-targets will also show a thermal shift.

    • Affinity-Purification Mass Spectrometry (AP-MS): Use a derivatized version of OICR-41103 as bait to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.

  • Biased (Candidate) Off-Target Validation:

    • If proteomic methods identify potential off-targets, or if you suspect an off-target based on the phenotype (e.g., a known kinase inhibitor phenotype), validate these candidates directly.

    • Perform biochemical assays (e.g., kinase activity assays) or cellular engagement assays (e.g., CETSA) for the specific suspected off-target protein.

  • Cellular Phenotypic Analysis:

    • Use the negative control (OICR-41103N) at the same concentration as OICR-41103. The phenotype should not be present with the negative control.

    • Perform an orthogonal validation experiment by knocking down the primary target (DCAF1) using siRNA or CRISPR. The resulting phenotype should phenocopy the effect of OICR-41103.

Visualizations

DCAF1_Signaling_Pathway cluster_CRL4 CRL4 E3 Ubiquitin Ligase Complex cluster_Process Process CUL4 CUL4 ROC1 ROC1 CUL4->ROC1 DDB1 DDB1 DDB1->CUL4 DCAF1 DCAF1 (Substrate Receptor) DDB1->DCAF1 Substrate Substrate Protein ROC1->Substrate ubiquitinates DCAF1->Substrate binds Proteasome Proteasome Substrate->Proteasome targeted to Ub Ubiquitin Ub->ROC1 Degradation Protein Degradation Proteasome->Degradation OICR_41103 OICR-41103 OICR_41103->DCAF1 INHIBITS binding

Caption: On-target pathway of OICR-41103, inhibiting substrate binding to the DCAF1 component of the CRL4 E3 ligase.

Experimental_Workflow A Hypothesis: Phenotype X is caused by inhibition of DCAF1 B Treat cells with OICR-41103 (Dose-Response) A->B C Observe Phenotype X? B->C D Confirm Target Engagement in cells (e.g., CETSA) C->D Yes K Conclusion: Phenotype is likely OFF-TARGET or artifact. Re-evaluate. C->K No E Engaged at effective dose? D->E F Control 1: Treat cells with Negative Control (OICR-41103N) E->F Yes E->K No G Phenotype X observed? F->G H Control 2: Knockdown DCAF1 (e.g., siRNA, CRISPR) G->H No G->K Yes I Phenotype X observed? H->I J Conclusion: Phenotype is ON-TARGET I->J Yes I->K No

Caption: Experimental workflow for validating that a cellular phenotype is due to on-target inhibition of DCAF1 by OICR-41103.

Troubleshooting_Logic Start Unexpected Result: OICR-41103 phenotype differs from DCAF1 knockdown phenotype Q1 Is OICR-41103 engaging DCAF1 at the effective concentration in your system? Start->Q1 A1 Perform CETSA or NanoBRET to confirm target engagement. Q1->A1 No / Unknown Q2 Does the negative control (OICR-41103N) cause the same phenotype? Q1->Q2 Yes A1->Q1 A2 Test negative control at the same concentration. Q2->A2 Unknown R1 Result is likely an OFF-TARGET effect of OICR-41103. Q2->R1 Yes Q3 Is the DCAF1 knockdown efficient and specific? Q2->Q3 No A2->Q2 A3 Validate knockdown by Western blot. Use a second, independent siRNA/gRNA. Q3->A3 Unknown R2 Result may be due to OFF-TARGET effects of the knockdown reagent. Q3->R2 No R3 Consider mechanistic differences: Inhibition (Probe) vs. Depletion (KD). The probe may reveal functions not seen by removing the whole protein. Q3->R3 Yes A3->Q3

Caption: A logical diagram for troubleshooting discrepancies between results from the chemical probe OICR-41103 and genetic knockdown of its target, DCAF1.

References

Optimization

Technical Support Center: OICR-41103 CETSA Experiments

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing OICR-41103 in Cellular Thermal Shift Assay (CETSA) experiments. Frequently Asked Questions (...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing OICR-41103 in Cellular Thermal Shift Assay (CETSA) experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is OICR-41103 and its primary application in CETSA?

OICR-41103 is a potent and selective chemical probe that targets the WD40 domain of the DDB1 and CUL4 associated factor 1 (DCAF1).[1][2] In the context of a Cellular Thermal Shift Assay (CETSA), OICR-41103 is used to verify its direct binding and engagement with the DCAF1 protein within a cellular environment.[3][4] The binding of OICR-41103 to DCAF1 leads to the thermal stabilization of the protein, which is the key principle measured in a CETSA experiment.[3][4]

Q2: I am not observing a thermal shift for DCAF1 after treating cells with OICR-41103. What are the possible causes and solutions?

Several factors could contribute to the lack of a thermal shift. Here's a troubleshooting guide:

  • Compound Concentration: Ensure you are using an appropriate concentration range for OICR-41103. A dose-dependent stabilization of the DCAF1 WDR domain has been observed, with a reported EC50 of approximately 167 nM.[3][4] Consider performing a dose-response experiment to determine the optimal concentration for your specific cell system.

  • Cell Permeability: While OICR-41103 is cell-active, issues with cell permeability in your specific cell line could be a factor. Ensure adequate incubation time for the compound to enter the cells and bind to the target.

  • Incorrect Heating Temperature: The chosen temperature for the heat challenge might be too high, leading to the denaturation of all DCAF1, or too low, resulting in no denaturation. It is crucial to perform a temperature gradient experiment to identify the optimal temperature that yields a partial denaturation of DCAF1 in the absence of the compound.

  • Suboptimal Lysis and Protein Extraction: Incomplete cell lysis can lead to variable and inaccurate results. Ensure your lysis buffer and protocol are optimized for your cell type to efficiently extract the soluble protein fraction.

  • Antibody Issues (for Western Blot detection): If you are using Western blotting for detection, verify the specificity and sensitivity of your primary antibody for DCAF1. Run appropriate controls to confirm that the antibody is working correctly.

Q3: The variability between my CETSA replicates is very high. How can I improve the reproducibility of my results?

High variability can be addressed by focusing on the consistency of several experimental steps:

  • Cell Handling: Ensure consistent cell seeding density and health. Over-confluent or unhealthy cells can lead to inconsistent results.

  • Compound Treatment: Precisely control the final concentration of OICR-41103 and the incubation time across all samples.

  • Heating and Cooling: Use a PCR machine with a heated lid for precise and uniform heating of all samples. Ensure a controlled and consistent cooling step after the heat challenge.

  • Sample Processing: Maintain consistency in lysis, centrifugation, and sample loading for downstream analysis (e.g., Western blot or other detection methods).

Q4: Can I use a different cell line than the NCI-H460 cells mentioned in the literature?

Yes, it is possible to use other cell lines. However, it is important to verify the expression level of DCAF1 in your chosen cell line. The original experiments utilized NCI-H460 cells expressing a HiBiT-tagged WDR domain of DCAF1, which facilitates detection.[3][4] If you are using a different cell line with endogenous DCAF1, you will need a highly specific and sensitive antibody for detection. Optimization of the CETSA protocol for your specific cell line will be necessary.

Q5: What is a suitable negative control for my OICR-41103 CETSA experiment?

A structurally similar but inactive compound is an ideal negative control. For OICR-41103, the compound OICR-41103N has been used as a negative control and was found to be significantly less potent in cellular engagement assays.[4] Using such a control helps to ensure that the observed thermal shift is due to the specific binding of OICR-41103 to DCAF1 and not due to non-specific effects of the compound scaffold.

Quantitative Data Summary

ParameterValueCell LineAssayReference
EC50 (CETSA) 167 nMNCI-H460 expressing HiBiT-tagged DCAF1 WDR domainCellular Thermal Shift Assay[3][4]
IC50 (Vpr Displacement) 54 ± 10 nMIn vitroHomogeneous Time Resolved Fluorescence (HTRF)[3]
EC50 (NanoBRET) 126.7 nMHEK293TNanoBRET Assay[3]
ΔTm (DSF) 23.0 ± 0.1 °CIn vitro (DCAF1 WDR domain at 20 µM)Differential Scanning Fluorimetry[5]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol for OICR-41103

This protocol is a generalized procedure based on published data.[3][4][6][7] Optimization for specific cell lines and experimental conditions is recommended.

  • Cell Culture and Treatment:

    • Culture NCI-H460 cells expressing the HiBiT-tagged WDR domain of DCAF1 (or your cell line of interest) to approximately 80% confluency.

    • Harvest and resuspend the cells in the appropriate culture medium.

    • Treat the cells with varying concentrations of OICR-41103 or the negative control (OICR-41103N) for a specified time (e.g., 1 hour) at 37°C. Include a vehicle-only control (e.g., DMSO).

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate.

    • Heat the samples to a predetermined temperature (e.g., 52°C, this should be optimized for your system) for 3 minutes using a PCR machine. Include a non-heated control sample at room temperature.

    • Immediately cool the samples on ice for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or by using a suitable lysis buffer.

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet cell debris and aggregated proteins.

  • Protein Quantification and Detection:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of soluble DCAF1. If using the HiBiT-tagged construct, this can be done using a Nano-Glo® HiBiT Lytic Detection System.

    • Alternatively, for endogenous protein, the supernatant can be analyzed by SDS-PAGE and Western blotting using a DCAF1-specific antibody.

    • Generate a dose-response curve by plotting the amount of soluble DCAF1 as a function of the OICR-41103 concentration to determine the EC50 value.

Visualizations

OICR41103_CETSA_Workflow OICR-41103 CETSA Experimental Workflow cluster_cell_prep Cell Preparation cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Cell Culture compound_treatment 2. OICR-41103 Treatment cell_culture->compound_treatment heat_challenge 3. Heat Challenge compound_treatment->heat_challenge cooling 4. Cooling heat_challenge->cooling lysis 5. Cell Lysis cooling->lysis centrifugation 6. Centrifugation lysis->centrifugation detection 7. Protein Detection (e.g., Western Blot, HiBiT) centrifugation->detection data_analysis 8. Data Analysis detection->data_analysis

Caption: A flowchart illustrating the key steps of the CETSA experiment with OICR-41103.

OICR41103_MoA OICR-41103 Mechanism of Action in CETSA cluster_no_drug No OICR-41103 cluster_with_drug With OICR-41103 DCAF1_unbound DCAF1 Heat_unbound Heat DCAF1_unbound->Heat_unbound Heat Challenge Denatured_DCAF1 Denatured DCAF1 (Aggregated & Precipitated) Heat_unbound->Denatured_DCAF1 OICR41103 OICR-41103 DCAF1_bound DCAF1 OICR41103->DCAF1_bound Binding Complex OICR-41103-DCAF1 Complex Heat_bound Heat Complex->Heat_bound Heat Challenge Stable_DCAF1 Stable DCAF1 (Soluble) Heat_bound->Stable_DCAF1

Caption: Diagram showing how OICR-41103 binding stabilizes DCAF1 against heat-induced denaturation.

References

Troubleshooting

optimizing OICR-41103 concentration for cellular assays

Welcome to the technical support center for OICR-41103, a potent and selective chemical probe for DDB1-Cul4 associated factor 1 (DCAF1). This guide is intended for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for OICR-41103, a potent and selective chemical probe for DDB1-Cul4 associated factor 1 (DCAF1). This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for the successful application of OICR-41103 in cellular assays.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with OICR-41103.

Issue Possible Cause Suggested Solution
Low or no observable cellular effect Insufficient concentration of OICR-41103.The cellular EC50 of OICR-41103 has been determined to be in the nanomolar range in specific assays like NanoBRET and CETSA.[1][2] However, the effective concentration can vary depending on the cell type, assay endpoint, and incubation time. We recommend performing a dose-response experiment starting from 10 nM up to 10 µM to determine the optimal concentration for your specific cellular assay.
Low expression of the target protein, DCAF1, in the cell line of interest.Confirm the expression level of DCAF1 in your cell line using techniques such as western blotting or qPCR.
Compound instability in cell culture medium.While specific stability data for OICR-41103 in various media is not extensively published, it is good practice to prepare fresh dilutions from a DMSO stock for each experiment. Avoid prolonged incubation of the compound in media before adding it to the cells. For long-term experiments, consider replenishing the media with fresh compound every 24-48 hours.
High cell toxicity or off-target effects Concentration of OICR-41103 is too high.High concentrations of any chemical probe can lead to off-target effects.[1] It is recommended to use the lowest effective concentration determined from your dose-response experiments. OICR-41103 has been shown to be selective for the DCAF1 WDR domain over other WDR domain proteins.[1]
Solvent (DMSO) toxicity.Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, and ideally below 0.1%.[3] Include a vehicle control (cells treated with the same concentration of DMSO as the highest OICR-41103 concentration) in your experimental setup.
Inconsistent results between experiments Variability in cell culture conditions.Maintain consistent cell culture practices, including cell passage number, confluency at the time of treatment, and media composition.
Improper storage of OICR-41103.Store the OICR-41103 stock solution at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[4]
Pipetting errors.Ensure accurate and consistent pipetting, especially when preparing serial dilutions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of OICR-41103?

A1: OICR-41103 is a chemical probe that potently and selectively binds to the WD40 repeat (WDR) domain of DCAF1.[1][5][6] DCAF1 is a substrate receptor for the CRL4 E3 ubiquitin ligase complex.[5][6][7] By binding to the WDR domain, OICR-41103 can displace interacting proteins, such as the lentiviral Vpr protein.[5][6]

Q2: What is the recommended starting concentration for OICR-41103 in a cellular assay?

A2: Based on published data, a good starting point for a dose-response experiment would be in the range of 100 nM to 1 µM. The EC50 for cellular target engagement has been reported as 130 nM in a NanoBRET assay and 167 nM in a Cellular Thermal Shift Assay (CETSA).[1][2] However, for phenotypic assays, the optimal concentration may vary, and a broader concentration range should be tested.

Q3: Is there a negative control available for OICR-41103?

A3: Yes, OICR-41103N is the inactive enantiomer of OICR-41103 and serves as an excellent negative control.[8] It is structurally very similar to OICR-41103 but has significantly reduced binding affinity for DCAF1.[2][9] It is recommended to use OICR-41103N at the same concentrations as OICR-41103 to control for any potential off-target effects.

Q4: In which solvent should I dissolve OICR-41103?

A4: OICR-41103 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution.[3] For cellular experiments, this stock solution is then diluted in cell culture medium to the desired final concentration.

Q5: What are the known downstream effects of DCAF1 inhibition by OICR-41103?

A5: DCAF1 is involved in various cellular processes, including protein degradation, cell cycle regulation, and DNA damage response.[10][11][12][13] Inhibition of DCAF1 function can therefore have pleiotropic effects. The specific cellular phenotype will likely depend on the cellular context and the specific substrates of the DCAF1-E3 ligase complex in that context.

Quantitative Data Summary

Parameter Value Assay Reference
Binding Affinity (KD) 2 nMSurface Plasmon Resonance (SPR)[1]
Cellular Target Engagement (EC50) 130 nMNanoBRET Assay[1]
Cellular Target Engagement (EC50) 167 nMCellular Thermal Shift Assay (CETSA)[1][2]
Vpr Displacement (IC50) 54 nMHomogeneous Time-Resolved Fluorescence (HTRF)[1]

Experimental Protocols

Cell Viability Assay (MTT/XTT Assay)

This protocol provides a general guideline for assessing the effect of OICR-41103 on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • OICR-41103 and OICR-41103N stock solutions (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT or XTT reagent

  • Solubilization solution (for MTT)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of OICR-41103 and OICR-41103N in complete cell culture medium. A typical concentration range to test would be 0.01 µM to 10 µM. Include a vehicle control (DMSO only) and an untreated control.

  • Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the compounds.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • If using MTT, add the solubilization solution and incubate until the formazan (B1609692) crystals are fully dissolved.

  • Read the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Visualizations

Signaling Pathway

DCAF1_Signaling_Pathway DCAF1 Signaling Pathway cluster_crl4 CRL4-DCAF1 E3 Ligase Complex CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 ROC1 ROC1 CUL4->ROC1 DCAF1 DCAF1 DDB1->DCAF1 Ub Ubiquitin ROC1->Ub recruits E2 Substrate1 Cell Cycle Regulators (e.g., FoxM1) DCAF1->Substrate1 binds Substrate2 DNA Damage Response Proteins DCAF1->Substrate2 binds Substrate3 Viral Proteins (Vpr) DCAF1->Substrate3 binds Proteasome Proteasome Substrate1->Proteasome degradation Substrate2->Proteasome degradation Ub->Substrate1 ubiquitination Ub->Substrate2 ubiquitination OICR41103 OICR-41103 OICR41103->DCAF1 inhibits binding

Caption: DCAF1 acts as a substrate receptor for the CRL4 E3 ubiquitin ligase complex, leading to the ubiquitination and proteasomal degradation of its target proteins. OICR-41103 inhibits the binding of substrates to DCAF1.

Experimental Workflow

OICR41103_Optimization_Workflow Workflow for Optimizing OICR-41103 Concentration A Prepare Stock Solutions (OICR-41103 & OICR-41103N in DMSO) C Dose-Response Experiment (e.g., 0.01 - 10 µM) A->C B Determine Cell Seeding Density D Select Cellular Assay (e.g., Viability, Apoptosis, Western Blot) B->D E Treat Cells with OICR-41103, OICR-41103N, and Vehicle Control C->E D->E F Incubate for Desired Time E->F G Assay Readout and Data Collection F->G H Data Analysis (Determine EC50/IC50) G->H I Select Optimal Concentration for Further Experiments H->I

Caption: A general workflow for determining the optimal concentration of OICR-41103 for use in cellular assays.

Logical Relationship

OICR41103_Validation_Logic Logical Framework for Validating OICR-41103 Effects A Observed Cellular Phenotype E On-Target Effect A->E if C and D are true F Off-Target Effect A->F if C or D are false B Treatment with OICR-41103 B->A C Treatment with OICR-41103N (Negative Control) C->A No Phenotype D DCAF1 Knockdown/Knockout D->A Similar Phenotype

Caption: A logical diagram illustrating the experimental strategy to confirm that an observed cellular phenotype is due to the on-target activity of OICR-41103.

References

Optimization

Chemical Probe Experiments: Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during chemical pr...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during chemical probe experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems in a question-and-answer format, providing actionable advice for experimental challenges.

Probe Selection & Validation

Q1: What are the essential criteria for a high-quality chemical probe?

A high-quality chemical probe is a small molecule that meets stringent criteria for potency, selectivity, and mechanism of action, ensuring that it can be used to confidently interrogate the function of its target protein.[1][2][3][4] Key criteria include:

  • Potency: The probe should modulate its target's activity at low concentrations, typically with an in vitro IC50 or Kd below 100 nM and a cellular EC50 below 1 µM.[3][5]

  • Selectivity: It must be highly selective for its intended target over other proteins, especially those within the same family. A common guideline is a >30-fold selectivity against related family members.[3]

  • Target Engagement: There must be direct evidence that the probe binds to its target in cells at concentrations consistent with the observed phenotypic changes.[2][5]

  • Defined Mechanism of Action: The way the probe affects the target (e.g., as an inhibitor or activator) should be well-understood.[1]

  • Availability of Controls: A high-quality probe should ideally be accompanied by a structurally similar but biologically inactive negative control to help distinguish on-target from off-target or non-specific effects.[2][6]

Q2: I'm observing a phenotype, but how can I be sure it's due to my probe's on-target activity?

  • Use a Negative Control: A structurally related but inactive analog should not produce the same phenotype. If it does, the observed effect is likely due to off-target activity or a shared physical property of the chemical scaffold.[6][7] However, be aware that even minor structural changes can alter off-target profiles.[8][9]

  • Use an Orthogonal Probe: A second, structurally distinct chemical probe that targets the same protein should replicate the phenotype.[1][6] Because it has a different chemical structure, it is unlikely to share the same off-target profile as the primary probe.[7]

  • Confirm Target Engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA) to demonstrate that the probe binds to the target protein in the cellular context at effective concentrations.[6][10]

  • Genetic Validation: Complementary genetic approaches, such as siRNA or CRISPR-mediated knockdown of the target protein, should produce the same phenotype as the chemical probe.[3][11] Engineering a mutation in the target that prevents probe binding can also be a powerful tool to confirm on-target action.[12]

Experimental Execution & Common Issues

Q3: What is the appropriate concentration to use for my chemical probe in a cellular experiment?

The optimal concentration is a balance between achieving on-target effects and avoiding off-target activity. Using a probe at excessively high concentrations is a common mistake that can lead to non-specific effects and misleading results.[1][13]

  • Start with Potency Data: Use the probe's cellular EC50 value (the concentration for half-maximal effect) as a guide. A typical starting point is to use the probe at a concentration 10-fold above its EC50 to achieve maximal on-target effects.

  • Consult Recommendations: Resources like the Chemical Probes Portal often provide guidance on the maximum recommended concentration for cellular use.[14]

  • Empirical Determination: The best concentration may need to be determined empirically in your specific cell system by assessing both on- and off-target activity profiles.[14] Always perform dose-response experiments to establish the relationship between concentration and the observed phenotype.

Q4: My chemical probe has poor solubility. How can I work with it?

Poor aqueous solubility is a common challenge that can hinder a probe's utility.[2][13]

  • Solvent Choice: Ensure you are using an appropriate solvent (commonly DMSO) to prepare a high-concentration stock solution.

  • Final Concentration: When diluting the stock into your aqueous assay buffer, ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <1%) to avoid solvent-induced artifacts.[13]

  • Check for Precipitation: Visually inspect the final solution for any signs of precipitation. Probe precipitation can lead to inaccurate concentration-response curves and misleading data.

  • Sonication: Gentle sonication can sometimes help to dissolve the compound in the final buffer, but be cautious as it can also promote aggregation.

Q5: I suspect my probe is unstable in my assay conditions. How can I check this?

Chemical probe stability is crucial for reproducible results.[2][13] Instability can lead to a loss of potency over the course of an experiment.

  • Incubation Control: Incubate the probe in your complete assay medium (including cells or cell lysate) for the duration of your experiment.

  • LC-MS Analysis: At various time points, take an aliquot of the medium and analyze it using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of the intact probe remaining. A significant decrease over time indicates instability.

Data Interpretation & Controls

Q6: What is the difference between a negative control and an orthogonal control, and why do I need both?

Both are essential tools for validating a chemical probe's activity, but they serve different purposes.

  • Negative Control: This is a molecule that is structurally very similar to your active probe but has been modified to be significantly less potent or completely inactive against the intended target.[7] Its purpose is to control for off-target effects or phenotypes caused by the chemical scaffold itself. If the negative control produces the same effect, it suggests the phenotype is not due to modulation of the primary target.[6]

Quantitative Data for Probe Validation

Clear quantitative benchmarks are essential for evaluating a chemical probe. The following tables summarize key quality metrics and provide a hypothetical comparison for validation.

Table 1: Key Quality Metrics for High-Quality Chemical Probes

ParameterIn Vitro / Biochemical AssayCellular AssayRationale
Potency IC50 or Kd < 100 nMEC50 < 1 µMEnsures the probe is effective at concentrations that are less likely to cause non-specific effects.[3]
Selectivity >30-fold vs. related family membersN/ADemonstrates that the probe preferentially interacts with the intended target over other similar proteins.[3]
Target Engagement N/ARequiredConfirms the probe binds to its target within the complex environment of a living cell.[2][5]

Table 2: Hypothetical Validation Data for "Probe-X"

This table illustrates the expected data from a well-validated probe compared to its negative control and an orthogonal probe.

ParameterProbe-X (Active Probe)Probe-X-Neg (Negative Control)Orthogonal Probe Y
Target Kinase IC50 15 nM> 30,000 nM25 nM
Related Kinase Z IC50 800 nM> 30,000 nM1,200 nM
Selectivity (vs. Kinase Z) ~53-foldN/A~48-fold
Cellular Target Engagement (CETSA) Stabilizes TargetNo StabilizationStabilizes Target
Phenotypic Effect (Cell Viability EC50) 0.2 µM> 50 µM0.35 µM

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and correct interpretation of validation experiments.[10]

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Principle: CETSA is based on the principle that when a chemical probe binds to its target protein, it stabilizes the protein against heat-induced denaturation. This stabilization can be detected by quantifying the amount of soluble protein remaining after heat shock.[6][10]

Methodology:

  • Cell Treatment: Culture intact cells and treat them with either the chemical probe at various concentrations or a vehicle control (e.g., DMSO) for a defined period.

  • Heat Shock: Harvest the cells, wash them, and resuspend them in a buffer. Divide the cell suspension into aliquots and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes, leaving one aliquot at room temperature as an unheated control.

  • Cell Lysis: Lyse the cells through freeze-thaw cycles or another method that does not use detergents that would disrupt protein complexes.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the supernatant using Western blotting or other protein quantification methods like mass spectrometry.

  • Data Analysis: Plot the percentage of soluble target protein against the temperature for both vehicle- and probe-treated samples. A shift in the melting curve to a higher temperature in the presence of the probe indicates target engagement.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity

Principle: ITC directly measures the heat released or absorbed during the binding interaction between a probe and its target protein. This allows for the precise determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters of the interaction.[10]

Methodology:

  • Sample Preparation: Prepare a solution of the purified target protein in a suitable buffer and place it in the ITC sample cell. Prepare a solution of the chemical probe (ligand) at a higher concentration in the same buffer and load it into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the probe solution into the protein solution while maintaining a constant temperature.

  • Heat Measurement: The ITC instrument measures the minute heat changes that occur after each injection as the probe binds to the protein. A reference cell containing only buffer is used to subtract the heat of dilution.

  • Data Acquisition: The raw data is a series of heat-flow peaks corresponding to each injection.

  • Data Analysis: Integrate the area under each peak to determine the heat change per injection. Plot these values against the molar ratio of the probe to the protein. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Visualizations: Workflows and Concepts

Diagrams created using Graphviz to illustrate key experimental and logical workflows.

G cluster_0 Probe Validation Workflow A Identify Putative Probe B Biochemical Potency Assay (IC50 < 100 nM?) A->B C Selectivity Profiling (>30-fold vs. family?) B->C Yes H Re-evaluate or Reject Probe B->H No D Cellular Potency Assay (EC50 < 1 µM?) C->D Yes C->H No E Confirm Target Engagement in Cells (e.g., CETSA) D->E Yes D->H No F Test Orthogonal Probe & Negative Control E->F Yes E->H No G Validated Chemical Probe F->G Phenotypes Match F->H Phenotypes Differ

Caption: A generalized workflow for the validation of a new chemical probe.

G cluster_1 Troubleshooting Unexpected Results Start Unexpected Phenotype Observed Q1 Did Negative Control Show the Same Effect? Start->Q1 A1_Yes Result is likely an off-target or non-specific effect. Q1->A1_Yes Yes Q2 Did Orthogonal Probe Replicate the Effect? Q1->Q2 No A2_No Original result may be due to an off-target of the first probe. Q2->A2_No No Q3 Is Target Engagement Confirmed at Active Concentrations? Q2->Q3 Yes A3_No Probe may have poor permeability or is not engaging the target. Q3->A3_No No End Phenotype is Likely On-Target Q3->End Yes

Caption: A decision tree for troubleshooting unexpected experimental results.

G cluster_2 On-Target vs. Off-Target Effects Probe Chemical Probe Target Intended Target Probe->Target On-Target Binding OffTarget1 Off-Target Protein A Probe->OffTarget1 Off-Target Binding OffTarget2 Off-Target Protein B Probe->OffTarget2 Off-Target Binding OnEffect Desired Phenotype Target->OnEffect OffEffect Unintended Phenotype OffTarget1->OffEffect OffTarget2->OffEffect

Caption: The relationship between a probe and its on- and off-target effects.

References

Troubleshooting

Technical Support Center: OICR-41103 Cytotoxicity and Cell Viability Assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing OICR-41103 in cytotoxicity and cell viability experiments. Frequently Asked Questions (FAQs)...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing OICR-41103 in cytotoxicity and cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of treating cancer cell lines with OICR-41103 in a standard cytotoxicity assay?

A1: Based on current research, OICR-41103 is a potent and selective chemical probe for the DCAF1 WDR domain.[1][2] However, it has not been observed to exhibit direct cytotoxic effects or growth suppression in various cancer cell lines, including non-small cell lung cancer (NSCLC) lines (NCI-H1703, NCI-H2170, NCI-H1915) and others (HEK293T, MCF7, U2Os, HCT116), at concentrations up to 3 µM for treatment periods of up to 7 days.[1] Instead, the knockdown of DCAF1 itself has been shown to suppress growth.[1] Therefore, a significant decrease in cell viability is not the expected outcome when using OICR-41103 alone.

Q2: If OICR-41103 is not directly cytotoxic, how can I confirm its activity in my cells?

A2: Confirmation of OICR-41103 activity should be assessed by measuring its engagement with its direct target, the DCAF1 WDR domain. Techniques such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET assays can be employed to confirm target engagement in a cellular context.[1][3] For example, OICR-41103 has been shown to thermally stabilize the DCAF1 WDR domain in NCI-H460 cells.[1][3]

Q3: What is the primary mechanism of action of OICR-41103?

A3: OICR-41103 functions as a high-affinity binder to the WDR domain of DCAF1.[1][4] DCAF1 is a component of the CRL4 E3 ubiquitin ligase complex and is involved in protein degradation.[2][5] OICR-41103's binding to DCAF1 can displace viral proteins like Vpr, which is relevant in the context of HIV research.[1][2] Its application in cancer research is more likely related to modulating DCAF1's role in protein homeostasis rather than direct cell killing.[2][5]

Q4: Can OICR-41103 be used in combination with other therapeutic agents?

A4: While data on combination therapies are not extensively available in the provided search results, the lack of direct cytotoxicity of OICR-41103 suggests its potential use as a modulator of DCAF1 function. In this context, it could be investigated in combination with other agents where the inhibition of DCAF1 activity might sensitize cells to other treatments. The rationale for such experiments would depend on the specific cellular pathways and drug mechanisms involved.

Troubleshooting Guides

This section addresses specific issues that may arise during cell viability experiments involving OICR-41103.

Problem 1: No observable decrease in cell viability after OICR-41103 treatment.

  • Potential Cause 1: Intrinsic properties of the compound.

    • Explanation: As stated in the FAQs, OICR-41103 is not expected to be directly cytotoxic to most cancer cell lines.[1]

    • Solution: Shift the experimental goal from measuring cytotoxicity to confirming target engagement. Utilize assays like CETSA or NanoBRET to verify that OICR-41103 is entering the cells and binding to DCAF1.[1][3]

  • Potential Cause 2: Suboptimal assay conditions.

    • Explanation: While not expected to be cytotoxic, ensuring proper assay conditions is crucial for accurate data.

    • Solution: Review and optimize your cell viability assay protocol. Ensure appropriate cell seeding density, incubation times, and reagent concentrations. Refer to standard protocols for assays like MTT, MTS, or CellTiter-Glo.[6][7][8][9][10][11][12]

Problem 2: High variability between replicate wells in a cell viability assay.

  • Potential Cause 1: Uneven cell seeding.

    • Explanation: Inconsistent cell numbers across wells will lead to variable results.

    • Solution: Ensure a single-cell suspension before plating and use calibrated pipettes for accurate cell seeding.

  • Potential Cause 2: Incomplete dissolution or precipitation of OICR-41103.

    • Explanation: If the compound is not fully dissolved in the culture medium, its effective concentration will vary across the plate.

    • Solution: Prepare a concentrated stock solution of OICR-41103 in a suitable solvent like DMSO and ensure thorough mixing before diluting it into the culture medium for your experiment.

Problem 3: Unexpected cytotoxicity observed at high concentrations.

  • Potential Cause 1: Off-target effects.

    • Explanation: At very high concentrations, small molecules can exhibit off-target effects that may lead to cytotoxicity.

    • Solution: Perform a wide-range dose-response experiment to determine if the observed toxicity is dose-dependent. If cytotoxicity is only observed at concentrations significantly higher than the reported EC50 for target engagement (EC50 of 167 nM in CETSA), it is likely an off-target effect.[1][3]

  • Potential Cause 2: Solvent toxicity.

    • Explanation: The solvent used to dissolve OICR-41103 (e.g., DMSO) can be toxic to cells at certain concentrations.

    • Solution: Include a vehicle control in your experiment (cells treated with the same concentration of the solvent alone) to assess the contribution of the solvent to any observed cytotoxicity.

Quantitative Data

As OICR-41103 has not demonstrated significant cytotoxicity, a table of IC50 values is not applicable. Instead, the following table summarizes the reported cellular engagement data.

Cell LineAssayParameterValueReference
NCI-H460CETSAEC50167 nM[1][3]
HEK293TNanoBRETEC50126.7 nM[1]

Experimental Protocols

1. General Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Materials:

    • 96-well cell culture plates

    • Your cancer cell line of interest

    • Complete cell culture medium

    • OICR-41103

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[8]

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of OICR-41103 in complete culture medium. Include a vehicle control (medium with the same concentration of solvent as the highest OICR-41103 concentration).

    • Remove the overnight medium from the cells and replace it with the medium containing the different concentrations of OICR-41103 or vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.[7]

    • Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used.[7]

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

2. CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures ATP levels as an indicator of metabolically active cells.

  • Materials:

    • Opaque-walled 96-well plates

    • Your cancer cell line of interest

    • Complete cell culture medium

    • OICR-41103

    • CellTiter-Glo® Reagent[10][11][12]

  • Procedure:

    • Seed cells into an opaque-walled 96-well plate.

    • Treat cells with various concentrations of OICR-41103 and a vehicle control for the desired time.

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[10][11]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[10][11]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10][11]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10][11]

    • Measure the luminescence using a luminometer.

    • Calculate cell viability relative to the vehicle control.

Visualizations

OICR41103_Mechanism_of_Action OICR41103 OICR-41103 DCAF1_WDR DCAF1 WDR Domain OICR41103->DCAF1_WDR Binds to Vpr Lentiviral Vpr Protein OICR41103->Vpr CRL4_Complex CRL4 E3 Ligase Complex DCAF1_WDR->CRL4_Complex Part of Substrate Substrate Protein CRL4_Complex->Substrate Targets for Substrate->DCAF1_WDR Recruited by Ubiquitination Ubiquitination Substrate->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation Vpr->DCAF1_WDR Hijacks

Caption: Mechanism of action of OICR-41103.

Cell_Viability_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with OICR-41103 (and controls) seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent incubate_reagent Incubate with Reagent add_reagent->incubate_reagent measure Measure Signal (Absorbance/Luminescence) incubate_reagent->measure analyze Analyze Data (% Viability vs. Control) measure->analyze end End analyze->end

Caption: General workflow for cell viability assays.

Troubleshooting_Logic start No Cytotoxicity Observed is_expected Is this expected for OICR-41103? start->is_expected yes_expected Yes. OICR-41103 is not directly cytotoxic. is_expected->yes_expected Yes no_unexpected No, I expect some effect. is_expected->no_unexpected No confirm_activity Confirm Target Engagement (e.g., CETSA, NanoBRET) yes_expected->confirm_activity check_protocol Review Assay Protocol: - Cell Density - Compound Solubility - Controls no_unexpected->check_protocol

Caption: Troubleshooting logic for unexpected results.

References

Optimization

OICR-41103 stability issues in long-term experiments

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the use of OICR-41103 in long-term experiments. While specific long-term stabi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the use of OICR-41103 in long-term experiments. While specific long-term stability issues for OICR-41103 have not been documented in available literature, this resource offers troubleshooting advice for common challenges encountered with small molecules and presents key data and protocols to ensure successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is OICR-41103 and what is its primary target?

A1: OICR-41103 is a potent, selective, and cell-active small molecule chemical probe. Its primary target is the WD40 domain of DDB1-cullin4-associated-factor 1 (DCAF1), a substrate recognition module for the CRL4 E3 ubiquitin ligase.[1]

Q2: What is the mechanism of action of OICR-41103?

A2: OICR-41103 binds to the central pocket of the DCAF1 WD40 domain.[1] This binding displaces proteins that are normally recruited by DCAF1, such as the lentiviral Vpr protein, thereby inhibiting their downstream effects.[1]

Q3: How potent is OICR-41103?

A3: OICR-41103 exhibits high-potency binding to the DCAF1 WDR domain with a dissociation constant (KD) of approximately 1 nM as determined by Surface Plasmon Resonance (SPR).[2] In cellular assays, it demonstrates target engagement with an EC50 of 167 nM in a Cellular Thermal Shift Assay (CETSA).[3]

Q4: Is OICR-41103 selective for DCAF1?

A4: Yes, OICR-41103 is highly selective for the DCAF1 WDR domain. It has been shown to have no significant binding to a panel of other WDR proteins at concentrations up to 20 µM.[2]

Q5: Are there any known solubility issues with OICR-41103?

A5: The available literature on OICR-41103 does not specify any solubility limitations. However, a parent molecule, OICR-8268, was noted to have solubility limitations at 2% DMSO, requiring an increase to 3% DMSO for full displacement in certain assays. While not directly applicable to OICR-41103, it is a factor to consider when preparing stock solutions and working concentrations.

Q6: What are the recommended storage conditions for OICR-41103 stock solutions?

A6: While specific storage instructions for OICR-41103 are not detailed in the provided search results, general best practices for small molecule inhibitors suggest that stock solutions should be aliquoted and stored at -20°C or -80°C to prevent degradation.[4] It is also advisable to avoid repeated freeze-thaw cycles.[4]

Troubleshooting Guide: Potential Stability and Experimental Issues

This guide addresses potential challenges that may arise during long-term experiments with OICR-41103, based on general knowledge of small molecule inhibitors.

Issue Potential Cause Suggested Solution
Loss of compound activity over time in cell culture 1. Chemical degradation: The compound may be unstable in the aqueous environment of the cell culture medium at 37°C.[4] 2. Metabolism by cells: Cells may metabolize the compound, reducing its effective concentration. 3. Adsorption to plasticware: The compound may bind to the surface of plates or tubes, lowering the available concentration.[4]1. Assess stability: Perform a stability test of OICR-41103 in your specific cell culture medium at 37°C over the time course of your experiment. Analyze the concentration of the parent compound at different time points using HPLC or LC-MS/MS.[5] 2. Replenish compound: For long-term experiments, consider replacing the medium with freshly prepared OICR-41103 at regular intervals. 3. Use low-binding plasticware: Utilize low-protein-binding plates and tubes to minimize adsorption.[4]
High variability between experimental replicates 1. Incomplete solubilization: The compound may not be fully dissolved in the stock solution or the final medium.[4] 2. Inconsistent compound addition: Variations in the volume or timing of compound addition can lead to inconsistent results.1. Ensure complete dissolution: After preparing the stock solution in a solvent like DMSO, ensure it is fully dissolved before further dilution. When adding to aqueous media, vortex or mix thoroughly. 2. Standardize procedures: Use calibrated pipettes and a consistent workflow for adding the compound to all wells or flasks.
Observed cellular toxicity 1. High solvent concentration: The concentration of the solvent (e.g., DMSO) may be toxic to the cells.[5] 2. Off-target effects at high concentrations: Although selective, very high concentrations of any compound can lead to off-target effects.1. Solvent control: Ensure the final concentration of the solvent is consistent across all treatments, including a vehicle-only control, and is at a non-toxic level (typically <0.5% for DMSO).[5] 2. Dose-response curve: Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your cell line. OICR-41103 has been shown to have no growth suppression effects in several cell lines at concentrations up to 3 µM for up to 7 days.[2]

Quantitative Data Summary

Parameter Value Assay Reference
Binding Affinity (KD) ~1 nMSurface Plasmon Resonance (SPR)[2]
Cellular Target Engagement (EC50) 167 nMCellular Thermal Shift Assay (CETSA)[3]
Thermal Stabilization (ΔTm) 23.0 ± 0.1 °C (at 20 µM)Differential Scanning Fluorimetry (DSF)[6]
NanoBRET EC50 128 nMNanoBRET Assay[3]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a generalized procedure based on the description of CETSA used to assess OICR-41103's engagement with the DCAF1 WDR domain.[3]

Objective: To determine the extent to which OICR-41103 binds to and stabilizes its target protein, DCAF1, in a cellular environment.

Methodology:

  • Cell Culture and Treatment: Culture cells (e.g., NCI-H460 expressing HiBiT-tagged DCAF1 WDR domain) to the desired confluency. Treat the cells with various concentrations of OICR-41103 or a vehicle control for a specified period.

  • Heating: After treatment, heat the cell suspensions at a range of temperatures to induce protein denaturation.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to separate the soluble protein fraction (containing stabilized, non-denatured protein) from the aggregated, denatured protein pellet.

  • Quantification: Analyze the amount of soluble DCAF1 WDR domain remaining at each temperature and compound concentration. This can be done using methods such as Western blotting or a HiBiT lytic detection system.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for each compound concentration. The shift in the melting curve indicates thermal stabilization by the compound. Calculate the EC50 from the dose-dependent stabilization at a specific temperature.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol is a generalized procedure for determining the binding affinity of OICR-41103 to the DCAF1 WDR domain.

Objective: To measure the on-rate (ka), off-rate (kd), and dissociation constant (KD) of the interaction between OICR-41103 and the DCAF1 WDR domain.

Methodology:

  • Immobilization: Covalently immobilize the purified DCAF1 WDR domain protein onto a sensor chip surface.

  • Binding Analysis: Flow a series of concentrations of OICR-41103 in solution over the sensor chip surface. The binding of OICR-41103 to the immobilized protein is detected as a change in the refractive index, measured in response units (RU).

  • Dissociation Phase: After the association phase, flow a buffer without OICR-41103 over the chip to measure the dissociation of the compound from the protein.

  • Regeneration: Use a regeneration solution to remove any remaining bound compound from the sensor surface, preparing it for the next cycle.

  • Data Analysis: Fit the association and dissociation curves to a kinetic binding model (e.g., a 1:1 Langmuir model) to determine the ka, kd, and calculate the KD (kd/ka).

Visualizations

DCAF1 Signaling Pathway

DCAF1_Signaling_Pathway cluster_CRL4 CRL4 E3 Ligase Complex cluster_EDVP EDVP E3 Ligase Complex CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 RBX1 RBX1 DDB1->RBX1 DCAF1_WDR DCAF1 (WDR Domain) DDB1->DCAF1_WDR Ub Ubiquitin RBX1->Ub transfers Substrate Substrate Protein DCAF1_WDR->Substrate recruits EDD EDD (UBR5) DYRK2 DYRK2 EDD->DYRK2 associates with DDB1_EDVP DDB1 DYRK2->DDB1_EDVP associates with DCAF1_EDVP DCAF1 DDB1_EDVP->DCAF1_EDVP Proteasome Proteasome Substrate->Proteasome targeted for degradation Ub->Substrate conjugates to OICR_41103 OICR-41103 OICR_41103->DCAF1_WDR inhibits recruitment

Caption: DCAF1 serves as a substrate receptor for CRL4 and EDVP E3 ubiquitin ligase complexes.

Experimental Workflow for Assessing OICR-41103 Cellular Target Engagement

Experimental_Workflow start Start cell_culture Culture cells (e.g., HEK293T, NCI-H460) start->cell_culture compound_treatment Treat cells with varying concentrations of OICR-41103 cell_culture->compound_treatment assay_choice Select Assay compound_treatment->assay_choice cetsa CETSA (Cellular Thermal Shift Assay) assay_choice->cetsa Thermal Stability nanobret NanoBRET Assay assay_choice->nanobret Proximity-Based cetsa_steps Heat cells to denature proteins Lyse and separate soluble fraction Quantify remaining DCAF1 cetsa->cetsa_steps nanobret_steps Transfect with NL-DCAF1 Add fluorescent tracer & compound Measure BRET signal nanobret->nanobret_steps data_analysis Data Analysis cetsa_steps->data_analysis nanobret_steps->data_analysis results Determine EC50 for Target Engagement data_analysis->results

References

Troubleshooting

best practices for using chemical probes like OICR-41103

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for utilizing the chemical probe OICR-41103....

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for utilizing the chemical probe OICR-41103.

Frequently Asked Questions (FAQs)

Q1: What is OICR-41103 and what is its primary target?

OICR-41103 is a potent and selective chemical probe for the DDB1-Cul4 associated factor 1 (DCAF1), specifically targeting its WD40 repeat (WDR) domain.[1][2] DCAF1 is a substrate receptor for the CRL4 and EDVP E3 ubiquitin ligase complexes, playing a crucial role in protein homeostasis, cell cycle regulation, and DNA repair.[3][4][5][6]

Q2: What is the mechanism of action of OICR-41103?

OICR-41103 binds to the central pocket of the DCAF1 WDR domain.[7] This binding can displace interacting proteins, such as the lentiviral Vpr protein, thereby inhibiting the downstream functions of the DCAF1-containing E3 ligase complexes.[1][7]

Q3: What is OICR-41103N and why is it important to use it?

OICR-41103N is the enantiomer of OICR-41103 and serves as a crucial negative control.[1][2] It is structurally very similar to OICR-41103 but exhibits significantly weaker binding to DCAF1.[1][8][9][10] Using OICR-41103N in parallel with OICR-41103 helps to ensure that the observed biological effects are due to the specific inhibition of DCAF1 and not off-target effects.

Q4: In what research areas can OICR-41103 be applied?

Due to the diverse roles of DCAF1, OICR-41103 is a valuable tool for investigating:

  • Oncology: DCAF1 is implicated in tumorigenesis and cell proliferation.[3][11]

  • Virology: DCAF1 is hijacked by lentiviruses like HIV to degrade host antiviral factors. OICR-41103 has shown potential in displacing the viral Vpr protein.[1][7]

  • Targeted Protein Degradation: The specific binding of OICR-41103 to DCAF1 makes it a potential component for the development of Proteolysis Targeting Chimeras (PROTACs).[7]

Q5: What are the recommended working concentrations for OICR-41103 in cell-based assays?

The optimal concentration of OICR-41103 will vary depending on the cell type and specific assay. However, based on cellular target engagement assays, a starting point for concentration ranges can be inferred. For instance, in a Cellular Thermal Shift Assay (CETSA), the EC50 was determined to be approximately 165-167 nM.[1][8] In a NanoBRET assay, the EC50 for displacing a tracer was 128 nM.[1][2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Quantitative Data Summary

ParameterOICR-41103OICR-41103N (Negative Control)Reference
Binding Affinity (KD, SPR) ~2 nM~1.5 µM[1]
Cellular Target Engagement (EC50, CETSA) 165 nMNo significant stabilization[1]
Cellular Target Engagement (EC50, NanoBRET) 128 nM4.7 µM (>35-fold weaker)[1][8]
Vpr Displacement (Kdisp, HTRF) < 100 nM~180-fold weaker[1]
Vpr-DCAF1 Interaction Disruption (EC50, NanoBiT) 1 µMNo disruption[1]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a general guideline and should be optimized for your specific cell line and equipment.

Objective: To confirm that OICR-41103 binds to and stabilizes DCAF1 in intact cells.

Materials:

  • Cells of interest (e.g., NCI-H460)

  • OICR-41103 and OICR-41103N

  • DMSO (vehicle control)

  • Complete cell culture medium

  • PBS (phosphate-buffered saline)

  • Lysis buffer with protease inhibitors

  • Antibody against DCAF1

  • Secondary antibody for Western blot

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with varying concentrations of OICR-41103, OICR-41103N, or DMSO for a predetermined time (e.g., 1-4 hours).

  • Heat Shock: Harvest cells, wash with PBS, and resuspend in a small volume of PBS. Aliquot cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Sample Preparation: Collect the supernatant containing the soluble proteins. Determine the protein concentration.

  • Western Blotting: Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody specific for DCAF1.

Expected Results: In the presence of OICR-41103, DCAF1 should be more resistant to heat-induced aggregation, resulting in a higher amount of soluble DCAF1 at elevated temperatures compared to the DMSO or OICR-41103N treated samples.

Co-Immunoprecipitation (Co-IP) to Assess Protein-Protein Interactions

Objective: To investigate if OICR-41103 can disrupt the interaction between DCAF1 and a known binding partner (e.g., Vpr or another substrate).

Materials:

  • Cells co-expressing tagged DCAF1 and a tagged binding partner

  • OICR-41103 and OICR-41103N

  • DMSO (vehicle control)

  • Co-IP lysis buffer

  • Antibody for immunoprecipitation (e.g., anti-tag for DCAF1)

  • Protein A/G magnetic beads

  • Antibodies for Western blot detection (e.g., anti-tag for the binding partner)

Procedure:

  • Cell Treatment: Treat cells with OICR-41103, OICR-41103N, or DMSO for a specified time.

  • Cell Lysis: Lyse the cells with Co-IP lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Pre-clear the lysate with protein A/G beads.

    • Incubate the cleared lysate with the immunoprecipitating antibody.

    • Add protein A/G beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution: Elute the protein complexes from the beads.

  • Western Blotting: Analyze the eluates by Western blotting to detect the presence of the co-immunoprecipitated binding partner.

Expected Results: Treatment with OICR-41103 should lead to a decrease in the amount of the binding partner that is co-immunoprecipitated with DCAF1, as compared to the DMSO and OICR-41103N controls.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or weak effect of OICR-41103 in cellular assays 1. Inadequate concentration of the probe. 2. Insufficient incubation time. 3. Low expression of DCAF1 in the chosen cell line. 4. Probe degradation.1. Perform a dose-response experiment to determine the optimal concentration. 2. Optimize the incubation time. 3. Confirm DCAF1 expression by Western blot. Consider using a cell line with higher DCAF1 expression. 4. Ensure proper storage and handling of the probe. Prepare fresh dilutions before each experiment.
High background or off-target effects 1. Concentration of OICR-41103 is too high. 2. Non-specific binding of the probe.1. Lower the concentration of OICR-41103. 2. Always include the negative control OICR-41103N in your experiments to differentiate between specific and non-specific effects.
Inconsistent results between experiments 1. Variability in cell culture conditions (e.g., cell density, passage number). 2. Inconsistent probe preparation. 3. Technical variability in the assay.1. Maintain consistent cell culture practices. 2. Prepare fresh stock solutions of the probe and aliquot for single use to avoid freeze-thaw cycles. 3. Ensure consistent execution of the experimental protocol and include appropriate controls in every experiment.
CETSA: No thermal stabilization observed 1. The chosen temperature range is not optimal for DCAF1 denaturation. 2. The antibody for Western blot is not working efficiently.1. Optimize the temperature gradient to accurately capture the melting curve of DCAF1 in your cell line. 2. Validate the antibody for its specificity and sensitivity in Western blotting.
Co-IP: No disruption of protein interaction observed 1. The interaction between DCAF1 and the binding partner is very strong. 2. The probe concentration is not sufficient to disrupt the interaction in the cellular context.1. Increase the concentration of OICR-41103. 2. Confirm target engagement of OICR-41103 with DCAF1 in your cellular system using an assay like CETSA.

Visualizations

DCAF1_Signaling_Pathway cluster_CRL4 CRL4 E3 Ligase Complex cluster_Ubiquitination Ubiquitination & Degradation CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 Ub Ubiquitin RBX1 RBX1 DDB1->RBX1 DCAF1 DCAF1 (Substrate Receptor) DDB1->DCAF1 Substrate Substrate Protein DCAF1->Substrate Ub_Substrate Ubiquitinated Substrate Substrate->Ub_Substrate Ubiquitination Proteasome Proteasome Degradation Degradation Products Proteasome->Degradation Ub_Substrate->Proteasome OICR_41103 OICR-41103 OICR_41103->DCAF1 Inhibition

Caption: DCAF1 as a substrate receptor in the CRL4 E3 ubiquitin ligase pathway and its inhibition by OICR-41103.

Experimental_Workflow start Start: Hypothesis (e.g., DCAF1 is involved in a cellular process) step1 Cell Culture & Treatment - Seed cells - Treat with OICR-41103, OICR-41103N, and Vehicle start->step1 step2 Target Engagement Assay (e.g., CETSA or NanoBRET) step1->step2 step3 Phenotypic/Functional Assay (e.g., Cell Viability, Western Blot for downstream targets, Co-IP) step1->step3 decision Target Engagement Confirmed? step2->decision outcome1 Analyze Functional Data - Compare OICR-41103 to controls - Draw conclusions decision->outcome1 Yes outcome2 Troubleshoot Experiment - Check probe concentration - Verify DCAF1 expression decision->outcome2 No

Caption: A typical experimental workflow for using OICR-41103.

Troubleshooting_Logic start Problem: No/Weak Effect of OICR-41103 q1 Did you include the negative control OICR-41103N? start->q1 a1_yes Is the effect of OICR-41103 significantly different from the negative control? q1->a1_yes Yes a1_no Run experiment with negative control to ensure specificity. q1->a1_no No q2 Did you perform a dose-response experiment? a1_yes->q2 a2_yes Is DCAF1 expressed in your cell line? q2->a2_yes Yes a2_no Determine optimal concentration with a dose-response curve. q2->a2_no No q3 Have you confirmed target engagement (e.g., with CETSA)? a2_yes->q3 a3_yes Re-evaluate the link between DCAF1 and the observed phenotype. q3->a3_yes Yes a3_no Confirm target engagement before proceeding with functional assays. q3->a3_no No

References

Optimization

OICR-41103 Technical Support Center: Troubleshooting and FAQs

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of OICR-41103, a potent and selective chemical probe for the DCAF1 WD40 domain. The following in...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of OICR-41103, a potent and selective chemical probe for the DCAF1 WD40 domain. The following information addresses potential challenges and frequently asked questions to ensure robust experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: I am seeing unexpected phenotypes in my cellular assays. Could these be due to off-target effects of OICR-41103?

A1: While OICR-41103 has been demonstrated to be highly selective for the DCAF1 WD40 domain, all chemical probes have the potential for off-target effects, especially at high concentrations.[1][2] OICR-41103 showed no significant binding against a panel of six other WDR domain proteins in Surface Plasmon Resonance (SPR) assays at concentrations up to 20 µM.[3]

To mitigate the risk of off-target effects, we recommend the following:

  • Use the lowest effective concentration: Determine the optimal concentration of OICR-41103 for your specific assay through dose-response experiments.

  • Employ a negative control: Use the corresponding negative control compound, OICR-41103N, in parallel with OICR-41103. This compound is structurally similar but has significantly lower affinity for DCAF1.[4][5]

  • Orthogonal validation: Confirm your findings using a different method, such as RNAi or CRISPR-Cas9, to knockdown DCAF1 and observe if the phenotype is consistent.

Q2: I am having trouble dissolving OICR-41103 for my experiments. What are the recommended solvent and storage conditions?

A2: While specific solubility data for OICR-41103 is not detailed in the provided search results, a common solvent for similar small molecules is DMSO. For a related DCAF1 ligand, solubility limitations were observed at 2% DMSO, and a higher concentration of 3% DMSO was used for full displacement in an assay.[3]

Recommended best practices for solubilization and storage include:

  • Initial Solubilization: Prepare a high-concentration stock solution in 100% DMSO.

  • Working Dilutions: Dilute the DMSO stock in your aqueous experimental media. Be mindful of the final DMSO concentration, as high concentrations can have independent cellular effects. It is advisable to keep the final DMSO concentration below 0.5%.

  • Storage: Store the DMSO stock solution at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

Q3: How can I be sure that OICR-41103 is engaging with DCAF1 in my cellular model?

A3: Several methods can be used to confirm the engagement of OICR-41103 with the DCAF1 WDR domain within cells.

  • Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of a protein upon ligand binding. OICR-41103 has been shown to thermally stabilize the DCAF1 WDR domain in a dose-dependent manner.[6]

  • NanoBRET Assay: This technology can be used to quantify the binding of a compound to a target protein in living cells. OICR-41103 has been shown to decrease the NanoBRET ratio in a dose-dependent manner.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for OICR-41103 and its negative control, OICR-41103N.

Table 1: Binding Affinity and Cellular Engagement of OICR-41103

AssayParameterValue (OICR-41103)Cell Line / Conditions
Surface Plasmon Resonance (SPR)KD~1 nMIn vitro binding to DCAF1 WDR domain
Cellular Thermal Shift Assay (CETSA)EC50167 nMNCI-H460 cells expressing HiBiT-tagged DCAF1 WDR domain[6]
NanoBRET AssayIC504.7 µMHEK293T cells transfected with NL-tagged DCAF1(WD40)[6]

Table 2: Thermal Stabilization of DCAF1 WDR Domain

CompoundConcentrationΔTm (°C)
OICR-4110320 µM23.0 ± 0.1
OICR-41103N20 µM8.8 ± 0.3

Data from Differential Scanning Fluorimetry (DSF) assays.[4][5]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture NCI-H460 cells expressing HiBiT-tagged DCAF1 WDR domain. Treat cells with varying concentrations of OICR-41103 or vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures to induce protein denaturation.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Quantify the amount of soluble HiBiT-tagged DCAF1 WDR domain using a suitable detection reagent.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for each treatment condition. The shift in the melting curve indicates thermal stabilization upon ligand binding.[6]

Protocol 2: NanoBRET Target Engagement Assay

  • Cell Transfection: Transfect HEK293T cells with a plasmid encoding N-terminally NanoLuc (NL)-tagged DCAF1(WD40).

  • Cell Plating: Plate the transfected cells in a suitable assay plate.

  • Compound and Tracer Treatment: Treat the cells with a fluorescently labeled DCAF1 tracer in the presence or absence of varying concentrations of OICR-41103 or the negative control OICR-41103N.

  • BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal.

  • Data Analysis: A decrease in the NanoBRET ratio indicates displacement of the tracer by the compound, confirming target engagement.[6]

Visualizations

DCAF1_Signaling_Pathway cluster_crl4 CRL4-DCAF1 E3 Ubiquitin Ligase Complex cluster_ub Ubiquitination Cascade DDB1 DDB1 CUL4 CUL4 DDB1->CUL4 DCAF1 DCAF1 (Substrate Receptor) DDB1->DCAF1 ROC1 ROC1 CUL4->ROC1 Substrate Substrate Protein DCAF1->Substrate Binds ROC1->Substrate Ubiquitinates E1 E1 (Ub-activating enzyme) E2 E2 (Ub-conjugating enzyme) E1->E2 Transfers Ub E2->ROC1 Transfers Ub Ub Ubiquitin Ub->E1 Proteasome Proteasome Substrate->Proteasome Targeted for Degradation Degradation Degradation Products Proteasome->Degradation OICR41103 OICR-41103 OICR41103->DCAF1 Inhibits Substrate Binding

Caption: DCAF1 signaling pathway and the inhibitory action of OICR-41103.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_val Validation cluster_analysis Analysis Solubilize 1. Solubilize OICR-41103 and Negative Control in DMSO DoseResponse 2. Perform Dose-Response Experiment to Determine Optimal Concentration Solubilize->DoseResponse CellTreatment 3. Treat Cells with OICR-41103, Negative Control, and Vehicle DoseResponse->CellTreatment Assay 4. Perform Primary Assay (e.g., Phenotypic Screen) CellTreatment->Assay TargetEngagement 5. Confirm Target Engagement (e.g., CETSA, NanoBRET) Assay->TargetEngagement Orthogonal 6. Orthogonal Validation (e.g., RNAi, CRISPR) TargetEngagement->Orthogonal DataAnalysis 7. Analyze and Interpret Results Orthogonal->DataAnalysis

Caption: Recommended experimental workflow for using OICR-41103.

References

Troubleshooting

OICR-41103 experimental controls and best practices

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of OICR-41103, a potent and selective chemical probe for the DCAF1 WD40...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of OICR-41103, a potent and selective chemical probe for the DCAF1 WD40 domain.[1] This guide includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is OICR-41103 and what is its primary target?

A1: OICR-41103 is a small molecule chemical probe that selectively targets the WD40 repeat (WDR) domain of DDB1-Cul4 associated factor 1 (DCAF1).[1][2][3] DCAF1 is a substrate receptor for the CRL4 E3 ubiquitin ligase complex and plays a crucial role in protein homeostasis.[1]

Q2: What is the mechanism of action of OICR-41103?

A2: OICR-41103 binds to the central pocket of the DCAF1 WDR domain.[1] This binding has been shown to displace the lentiviral Vpr protein from DCAF1, suggesting its potential in antiviral therapies.[1][4] Its mode of action also makes it a candidate for the development of PROTACs (Proteolysis Targeting Chimeras).[1]

Q3: Is there a recommended negative control for experiments with OICR-41103?

A3: Yes, the enantiomer OICR-41103N is the recommended negative control.[2][4] OICR-41103N has a significantly weaker binding affinity for the DCAF1 WDR domain and can be used to confirm that the observed effects are specific to OICR-41103's activity.[4][5]

Q4: What are the recommended storage and handling conditions for OICR-41103?

A4: OICR-41103 should be stored as a dry powder or as a DMSO stock solution (e.g., 10 mM) at -20°C.[2] It is soluble in DMSO up to 50 mM. To maintain compound integrity, it is recommended to limit freeze-thaw cycles of the DMSO stock.[2]

Troubleshooting Guide

Issue 1: Inconsistent or weaker-than-expected activity in cellular assays.

  • Possible Cause 1: Compound Degradation. Repeated freeze-thaw cycles or improper storage of DMSO stocks can lead to compound degradation.

    • Solution: Aliquot DMSO stocks into single-use volumes to avoid multiple freeze-thaw cycles. Before use, test the activity of DMSO stocks that have been stored for an extended period (e.g., beyond 3-6 months).[2]

  • Possible Cause 2: Low Cell Permeability. While OICR-41103 is cell-active, its uptake can vary between cell lines.

    • Solution: Optimize incubation time and concentration. Consider using a cell line with known high expression of DCAF1 or a cell line that has been validated for use with OICR-41103, such as NCI-H460 or HEK293T cells.[4][6]

  • Possible Cause 3: High Protein Binding in Media. Serum proteins in cell culture media can bind to small molecules and reduce their effective concentration.

    • Solution: Perform experiments in serum-free or reduced-serum media for the duration of the compound treatment, if compatible with your cell line.

Issue 2: High background signal in biochemical assays.

  • Possible Cause 1: Non-specific Binding. At high concentrations, OICR-41103 may exhibit non-specific binding to other proteins or assay components.

    • Solution: Titrate the concentration of OICR-41103 to determine the optimal range for specific activity. Always include the negative control OICR-41103N to differentiate specific from non-specific effects.[4]

  • Possible Cause 2: Assay Interference. The compound may interfere with the detection method of your assay (e.g., fluorescence quenching or enhancement).

    • Solution: Run a control experiment with OICR-41103 in the absence of the target protein to assess for assay interference.

Issue 3: Difficulty reproducing published binding affinity values.

  • Possible Cause 1: Different Assay Formats. Binding affinities can vary depending on the assay used (e.g., SPR vs. ITC vs. NanoBRET).

    • Solution: Ensure your experimental conditions are as close as possible to the published protocol. Be mindful that different techniques measure different aspects of binding and may not yield identical values.

  • Possible Cause 2: Protein Quality. The purity and proper folding of the recombinant DCAF1 WDR domain are critical for accurate binding measurements.

    • Solution: Verify the purity and integrity of your protein using methods like SDS-PAGE and ensure it is correctly folded.

Quantitative Data Summary

Assay TypeParameterOICR-41103OICR-41103N (Negative Control)Reference
Biochemical Assays
Surface Plasmon Resonance (SPR)KD2 nM~1 µM[2][5]
Homogeneous Time Resolved Fluorescence (HTRF)IC50 (Vpr displacement)54 ± 10 nM~180x weaker Kdisp[4]
Differential Scanning Fluorimetry (DSF)ΔTm (at 20 µM)23.0 ± 0.1 °C8.8 ± 0.3 °C[7]
Cellular Assays
Cellular Thermal Shift Assay (CETSA)EC50 (in NCI-H460 cells)165 nM / 167 nMNo significant stabilization[4][6]
NanoBRET Target EngagementEC50 (in HEK293T cells)128 nM / 130 nM4.7 µM (>35x weaker)[2][4][6]
NanoBiT DCAF1-Vpr InteractionEC501 µMNo disruption[4]

Experimental Protocols & Workflows

Signaling Pathway of DCAF1

DCAF1 acts as a substrate receptor for the CRL4 E3 ubiquitin ligase complex. This complex ubiquitinates target proteins, marking them for degradation by the proteasome. Lentiviral proteins like Vpr can hijack this system to induce the degradation of host antiviral factors. OICR-41103 binds to the WDR domain of DCAF1, preventing the interaction with substrates like Vpr.

DCAF1_Signaling_Pathway cluster_CRL4 CRL4 E3 Ligase Complex cluster_Substrates Substrates DDB1 DDB1 CUL4 CUL4 DDB1->CUL4 DCAF1 DCAF1 (WDR domain) DDB1->DCAF1 ROC1 ROC1 CUL4->ROC1 HostFactors Host Antiviral Factors DCAF1->HostFactors ubiquitination Vpr Lentiviral Vpr Vpr->DCAF1 binding HostFactors->DCAF1 binding Proteasome Proteasome HostFactors->Proteasome degradation Ub Ubiquitin OICR41103 OICR-41103 OICR41103->DCAF1 inhibition

Caption: DCAF1 signaling pathway and the inhibitory action of OICR-41103.

Cellular Thermal Shift Assay (CETSA) Workflow

CETSA is used to assess the target engagement of OICR-41103 in a cellular environment by measuring the thermal stabilization of DCAF1 upon compound binding.[4]

CETSA_Workflow start Culture NCI-H460 cells expressing HiBiT-tagged DCAF1 WDR treat Treat cells with varying concentrations of OICR-41103 or OICR-41103N start->treat heat Heat cells at a specific temperature gradient treat->heat lyse Lyse cells to release proteins heat->lyse separate Separate soluble and aggregated proteins (centrifugation) lyse->separate quantify Quantify soluble HiBiT-DCAF1 WDR domain (e.g., using Nano-Glo® HiBiT Lytic Assay) separate->quantify analyze Analyze data to determine thermal stabilization and EC50 quantify->analyze NanoBRET_Workflow start Transfect HEK293T cells with NanoLuc-tagged DCAF1 WDR construct incubate Incubate cells for 24 hours start->incubate treat Treat cells with fluorescent tracer and varying concentrations of OICR-41103 incubate->treat measure Measure BRET signal (ratio of tracer emission to NanoLuc emission) treat->measure analyze Analyze data to determine displacement of the tracer and calculate EC50 measure->analyze

References

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison: The Chemical Probe OICR-41103 Versus its Negative Control OICR-41103N

For researchers, scientists, and drug development professionals, the selection of highly specific and potent chemical probes is paramount for elucidating biological pathways and validating novel therapeutic targets. This...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of highly specific and potent chemical probes is paramount for elucidating biological pathways and validating novel therapeutic targets. This guide provides an objective comparison of the chemical probe OICR-41103 and its corresponding negative control, OICR-41103N, with a focus on their performance and utility in studying the DCAF1 WD40 domain.

OICR-41103 is a potent, selective, and cell-active small molecule chemical probe targeting the DDB1-Cul4 associated factor 1 (DCAF1).[1][2][3] DCAF1 is a crucial component of the CRL4 E3 ubiquitin ligase complex, acting as a substrate receptor that mediates the ubiquitination and subsequent proteasomal degradation of various target proteins.[1] Its involvement in processes such as cell proliferation, DNA damage response, and viral infectivity has made it an attractive target for therapeutic intervention.[1][4] OICR-41103 was developed from a previously reported DCAF1 ligand, OICR-8268, through chemical modifications that enhanced its biochemical and cellular activity.[5][6] To ensure that the observed biological effects are specifically due to the inhibition of DCAF1, a stereoisomer, OICR-41103N, was developed as a negative control.[5][6] This guide presents a comprehensive analysis of the experimental data comparing these two compounds.

Quantitative Performance Data

The following tables summarize the key quantitative data comparing the in vitro and cellular activities of OICR-41103 and OICR-41103N.

Table 1: In Vitro Binding Affinity and Thermal Stabilization

CompoundTargetAssayMetricValue
OICR-41103 DCAF1 (WDR)Surface Plasmon Resonance (SPR)KD2 nM[2][3]
OICR-41103N DCAF1 (WDR)Surface Plasmon Resonance (SPR)KD1.5 µM[5]
OICR-41103 DCAF1 (WDR)Differential Scanning Fluorimetry (DSF)ΔTm (at 20 µM)23.0 ± 0.1 °C[7]
OICR-41103N DCAF1 (WDR)Differential Scanning Fluorimetry (DSF)ΔTm (at 20 µM)8.8 ± 0.3 °C[7]

Table 2: Cellular Target Engagement and Functional Activity

CompoundAssayCell LineMetricValue
OICR-41103 NanoBRET Target EngagementHEK293TEC50130 nM[2][3]
OICR-41103N NanoBRET Target EngagementHEK293TPotency vs. OICR-41103>35-fold less potent[5][8]
OICR-41103 Cellular Thermal Shift Assay (CETSA)NCI-H460EC50167 nM[5][8]
OICR-41103 Vpr Displacement (HTRF)-Kdisp< 100 nM[5]
OICR-41103N Vpr Displacement (HTRF)-Potency vs. OICR-41103~180-fold weaker[5]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the DCAF1 signaling pathway and a general experimental workflow for comparing the probe and its negative control.

CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 binds ROC1 ROC1 CUL4->ROC1 binds DCAF1 DCAF1 DDB1->DCAF1 binds E2 E2 Ubiquitin-conjugating enzyme ROC1->E2 recruits Substrate Substrate Protein (e.g., SAMHD1, UNG2) DCAF1->Substrate recruits Proteasome 26S Proteasome Substrate->Proteasome Ub Ubiquitin E2->Substrate transfers Ub Degradation Degraded Substrate Proteasome->Degradation OICR41103 OICR-41103 OICR41103->DCAF1 inhibits binding cluster_workflow Experimental Workflow cluster_compounds Test Compounds start Start invitro In Vitro Assays (SPR, DSF) start->invitro Binding Affinity Thermal Shift cellular Cellular Assays (NanoBRET, CETSA) start->cellular Target Engagement Cellular Potency data Data Analysis invitro->data cellular->data conclusion Conclusion data->conclusion Compare OICR-41103 vs OICR-41103N probe OICR-41103 (Active Probe) probe->invitro probe->cellular control OICR-41103N (Negative Control) control->invitro control->cellular

References

Comparative

A Comparative Guide to DCAF1 Inhibitors: OICR-41103 and Other Key Molecules

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of OICR-41103 with other notable DCAF1 (DDB1- and CUL4-associated factor 1) inhibitors. DCAF1 is a crucial substra...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of OICR-41103 with other notable DCAF1 (DDB1- and CUL4-associated factor 1) inhibitors. DCAF1 is a crucial substrate receptor for the CRL4 E3 ubiquitin ligase complex, playing a significant role in protein ubiquitination and degradation. Its involvement in cellular processes such as cell cycle regulation, DNA damage response, and viral pathogenesis makes it an attractive target for therapeutic intervention. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the selection and application of these chemical probes.

Performance Comparison of DCAF1 Inhibitors

The following table summarizes the key performance metrics of OICR-41103 and other published DCAF1 inhibitors. OICR-41103, a derivative of OICR-8268, demonstrates high potency and cellular activity, establishing it as a valuable chemical probe for studying DCAF1 function.

CompoundBinding Affinity (K D )Cellular Target Engagement (EC 50 )Assay Method(s)Key Features
OICR-41103 2 nM130 nM (NanoBRET), 167 nM (CETSA)SPR, NanoBRET, CETSAPotent, selective, and cell-active chemical probe for the DCAF1 WD40 domain. Effectively displaces the lentiviral Vpr protein.[1][2]
OICR-8268 38 nM10.5 µMSPR, CETSAPrecursor to OICR-41103, demonstrating nanomolar binding affinity to the DCAF1 WDR domain.[3][4][5]
CYCA-117-70 ~70 µMNot ReportedSPRIdentified through a machine-learning-based virtual screen.[6][7][8]
MY-11B Not ReportedNot ReportedReactivity with DCAF1 C1113A covalent ligand used in the development of DCAF1-based PROTACs.[1]

Signaling Pathway and Experimental Workflows

To understand the context in which these inhibitors function and how their activities are measured, the following diagrams illustrate the CRL4-DCAF1 signaling pathway and the workflows of key experimental assays.

CRL4-DCAF1 Ubiquitination Pathway cluster_CRL4_complex CRL4-DCAF1 E3 Ligase Complex CUL4 CUL4A/B DDB1 DDB1 CUL4->DDB1 RBX1 RBX1 CUL4->RBX1 DCAF1 DCAF1 DDB1->DCAF1 Substrate Substrate Protein RBX1->Substrate ubiquitinates DCAF1->Substrate recognizes Ub Ubiquitin E2 E2 (Ub-conjugating enzyme) Ub->E2 transferred to E1 E1 (Ub-activating enzyme) E1->Ub activates E2->RBX1 binds Proteasome Proteasome Substrate->Proteasome degradation Inhibitor DCAF1 Inhibitor (e.g., OICR-41103) Inhibitor->DCAF1 blocks binding Experimental Workflow for DCAF1 Inhibitor Characterization cluster_SPR Surface Plasmon Resonance (SPR) cluster_NanoBRET NanoBRET™ Target Engagement Assay cluster_CETSA Cellular Thermal Shift Assay (CETSA) SPR1 Immobilize DCAF1 protein on sensor chip SPR2 Flow inhibitor solution over chip SPR1->SPR2 SPR3 Measure change in refractive index SPR2->SPR3 SPR4 Determine binding affinity (KD) SPR3->SPR4 NB1 Transfect cells with NanoLuc-DCAF1 fusion NB2 Add fluorescent tracer that binds DCAF1 NB1->NB2 NB3 Add inhibitor to compete with tracer NB2->NB3 NB4 Measure BRET signal NB3->NB4 NB5 Determine cellular potency (EC50) NB4->NB5 CETSA1 Treat cells with inhibitor CETSA2 Heat cells to denature proteins CETSA1->CETSA2 CETSA3 Lyse cells and separate soluble proteins CETSA2->CETSA3 CETSA4 Quantify soluble DCAF1 CETSA3->CETSA4 CETSA5 Determine thermal stabilization (EC50) CETSA4->CETSA5

References

Validation

A Researcher's Guide to the Specificity of OICR-41103 for DCAF1

For researchers, scientists, and professionals in drug development, the precise validation of a chemical probe's specificity for its intended target is paramount. This guide provides an objective comparison of OICR-41103...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise validation of a chemical probe's specificity for its intended target is paramount. This guide provides an objective comparison of OICR-41103, a chemical probe for DDB1- and CUL4-Associated Factor 1 (DCAF1), against other alternatives, supported by experimental data.

DCAF1, also known as VprBP, is a crucial substrate receptor for the CRL4 E3 ubiquitin ligase complex. It plays a significant role in various cellular processes, including cell cycle regulation, DNA damage response, and protein degradation.[1][2][3][4] Its deregulation has been implicated in tumorigenesis and it is also hijacked by lentiviruses like HIV-1, making it an attractive therapeutic target.[1][5][6] OICR-41103 is a potent and cell-active small molecule that targets the WD40 domain of DCAF1, serving as a valuable tool for studying its function.[6][7]

Quantitative Assessment of OICR-41103 Specificity

The specificity of OICR-41103 has been rigorously evaluated through various biophysical and cellular assays. A direct comparison with its inactive enantiomer, OICR-41103N, and its precursor, OICR-8268, highlights its potency and selectivity.

Compound Assay Target Metric Value Reference
OICR-41103 Surface Plasmon Resonance (SPR)DCAF1 WDR DomainKDNot explicitly stated, but potent binding confirmed[8][9]
Differential Scanning Fluorimetry (DSF)DCAF1 WDR DomainΔTm at 20 µM23.0 ± 0.1 °C[8]
Cellular Thermal Shift Assay (CETSA)DCAF1 WDR Domain in NCI-H460 cellsEC50165 - 167 nM[10][11]
NanoBRET AssayDCAF1 WDR Domain in HEK293T cellsIC504.7 µM[9]
Homogeneous Time Resolved FRET (HTRF)DCAF1 WDR DomainIC50 (Vpr displacement)54 ± 10 nM[10]
OICR-41103N (Negative Control) SPRDCAF1 WDR DomainKDWeaker binding than OICR-41103[8][9]
DSFDCAF1 WDR DomainΔTm at 20 µM8.8 ± 0.3 °C[8]
NanoBRET AssayDCAF1 WDR Domain in HEK293T cellsPotency vs. OICR-41103>35-fold less potent[11]
OICR-8268 (Precursor) SPRDCAF1 WDR DomainKD38 nM[12][13]
CETSADCAF1EC5010 µM[12]

Comparison with Alternative Approaches

While OICR-41103 offers a powerful chemical biology approach to study DCAF1, other methods also provide valuable insights into its function.

Method Principle Advantages Disadvantages
OICR-41103 (Chemical Probe) Small molecule inhibition of the DCAF1 WD40 domain.High temporal resolution; dose-dependent and reversible modulation of function; suitable for in vivo studies.Potential for off-target effects; requires rigorous validation of specificity.
Other Small Molecules (e.g., CYCA-117-70) Ligands that bind to DCAF1, identified through methods like virtual screening.[14][15]Provide alternative scaffolds for inhibitor development.May have lower potency and require further optimization; specificity might not be as thoroughly characterized.
Genetic Knockdown (siRNA/shRNA) RNA interference to reduce DCAF1 mRNA levels, leading to decreased protein expression.[16]Target-specific reduction of protein levels.Incomplete knockdown; potential for off-target effects; compensatory mechanisms can be activated.
Gene Knockout (CRISPR/Cas9) Permanent disruption of the DCAF1 gene.Complete loss of protein function, providing a clear genetic null background.Irreversible; potential for off-target gene editing; can be lethal if the protein is essential.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Cellular Thermal Shift Assay (CETSA)

This assay assesses the engagement of a ligand with its target protein in a cellular environment by measuring changes in the protein's thermal stability.

  • Cell Culture and Treatment : NCI-H460 cells stably expressing a tagged DCAF1 WDR domain (e.g., HiBiT-tagged) are cultured to optimal confluency. The cells are then treated with varying concentrations of OICR-41103 or a vehicle control for a specified period.

  • Heating : The treated cells are heated to a range of temperatures to induce protein denaturation.

  • Lysis and Detection : After heating, the cells are lysed, and the soluble fraction containing the non-denatured protein is collected. The amount of soluble tagged DCAF1 is quantified using a suitable detection method (e.g., luminescence for a HiBiT tag).

  • Data Analysis : The amount of soluble protein at each temperature is plotted. An increase in the melting temperature (the temperature at which 50% of the protein is denatured) in the presence of the compound indicates target engagement. The EC50 is determined from the dose-dependent stabilization.[10][11]

NanoBRET Target Engagement Assay

This assay measures the binding of a compound to a target protein within living cells based on Bioluminescence Resonance Energy Transfer (BRET).

  • Cell Transfection : HEK293T cells are transfected with a plasmid encoding the DCAF1 WDR domain fused to a NanoLuc luciferase (NL).

  • Cell Treatment : After 24 hours, the transfected cells are treated with a fluorescently labeled DCAF1 tracer molecule in the presence or absence of varying concentrations of OICR-41103 or the negative control compound for 1 hour.

  • BRET Measurement : The BRET signal is measured. The NanoLuc luciferase on DCAF1 excites the fluorescent tracer when they are in close proximity, resulting in a BRET signal.

  • Data Analysis : OICR-41103 competes with the tracer for binding to DCAF1, leading to a dose-dependent decrease in the BRET signal. The IC50 value is calculated from this competition curve.[11]

Surface Plasmon Resonance (SPR)

SPR is an in vitro technique used to measure the binding affinity and kinetics of a small molecule to a purified protein.

  • Protein Immobilization : Purified DCAF1 WDR domain protein is immobilized on the surface of an SPR sensor chip.

  • Analyte Injection : A series of concentrations of OICR-41103 are flowed over the sensor chip surface.

  • Signal Detection : The binding of OICR-41103 to the immobilized DCAF1 protein causes a change in the refractive index at the surface, which is detected as a response signal.

  • Data Analysis : The binding data is fitted to a kinetic model to determine the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) is calculated.[8][9]

Visualizing the Science

Diagrams can simplify complex biological and experimental concepts.

DCAF1_Signaling_Pathway DCAF1 as a substrate receptor in the CRL4 E3 ligase pathway. cluster_crl4 CRL4-DCAF1 E3 Ubiquitin Ligase Complex cluster_substrates Substrates cluster_outcomes Cellular Outcomes CUL4 CUL4A/B DDB1 DDB1 CUL4->DDB1 RBX1 RBX1 CUL4->RBX1 DCAF1 DCAF1 DDB1->DCAF1 Degradation Ubiquitination & Proteasomal Degradation DCAF1->Degradation recruits p53 p53 p53->Degradation Lats1_2 Lats1/2 Lats1_2->Degradation Rheb Rheb Rheb->Degradation HIV_Vpr HIV-1 Vpr (Hijacking) HIV_Vpr->DCAF1 binds to CellCycle Cell Cycle Progression Degradation->CellCycle Apoptosis Apoptosis Regulation Degradation->Apoptosis Tumorigenesis Tumorigenesis Degradation->Tumorigenesis mTORC1 mTORC1 Inactivation Degradation->mTORC1

Caption: DCAF1 in the CRL4 E3 ligase complex and its downstream effects.

OICR41103_Validation_Workflow Experimental workflow for validating OICR-41103 specificity. cluster_invitro In Vitro Validation cluster_incell In Cellulo Validation cluster_selectivity Selectivity Profiling SPR Surface Plasmon Resonance (SPR) Measure binding affinity (KD) NegativeControl Test Inactive Enantiomer (OICR-41103N) SPR->NegativeControl WDR_Panel Screen Against WDR Protein Panel SPR->WDR_Panel DSF Differential Scanning Fluorimetry (DSF) Measure thermal stabilization (ΔTm) DSF->NegativeControl HTRF HTRF Assay Measure Vpr displacement (IC50) CETSA Cellular Thermal Shift Assay (CETSA) Confirm target engagement (EC50) NanoBRET NanoBRET Assay Quantify cellular affinity (IC50) NanoBRET->NegativeControl OICR41103 OICR-41103 OICR41103->SPR OICR41103->DSF OICR41103->HTRF OICR41103->CETSA OICR41103->NanoBRET

Caption: Workflow for validating the specificity of OICR-41103.

Validation_Logic Logical framework for the validation of OICR-41103 specificity. cluster_evidence Lines of Evidence Hypothesis Hypothesis: OICR-41103 specifically binds to DCAF1 DirectBinding Direct Binding (In Vitro) SPR, DSF Hypothesis->DirectBinding Test CellularEngagement Target Engagement (In Cellulo) CETSA, NanoBRET Hypothesis->CellularEngagement Test FunctionalEffect Functional Effect Vpr Displacement Hypothesis->FunctionalEffect Test Selectivity Selectivity Inactive control & WDR panel Hypothesis->Selectivity Test Conclusion Conclusion: OICR-41103 is a specific probe for DCAF1 DirectBinding->Conclusion Supports CellularEngagement->Conclusion Supports FunctionalEffect->Conclusion Supports Selectivity->Conclusion Supports

Caption: Logical approach to validating OICR-41103 specificity.

References

Comparative

A Head-to-Head Comparison of DCAF1 Probes: OICR-41103 vs. OICR-8268

A detailed guide for researchers, scientists, and drug development professionals on the performance and experimental validation of two key chemical probes for the DCAF1 WD40 domain. In the landscape of chemical biology a...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the performance and experimental validation of two key chemical probes for the DCAF1 WD40 domain.

In the landscape of chemical biology and drug discovery, the development of potent and selective chemical probes is paramount for elucidating protein function and validating novel therapeutic targets. This guide provides a comprehensive comparison of OICR-41103, a potent and selective chemical probe for the DDB1- and CUL4-associated factor 1 (DCAF1), and its predecessor compound, OICR-8268. Both compounds target the WD40 domain of DCAF1, a crucial substrate receptor for the CRL4 and EDVP E3 ubiquitin ligase complexes, which are implicated in cancer and viral infections.[1][2][3][4]

OICR-41103 was developed from OICR-8268 to provide a more potent and cell-active tool for studying DCAF1 biology.[4] This guide will delve into the quantitative differences in their biochemical and cellular activities, provide detailed experimental protocols for their characterization, and visualize the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for OICR-41103 and OICR-8268, highlighting the significant improvements of the successor compound.

Table 1: In Vitro Binding Affinity and Thermal Stabilization

ParameterOICR-41103OICR-8268Reference
Binding Affinity (SPR KD) ~1-2 nM38 nM[3][5]
Binding Affinity (ITC KD) Not Reported216 ± 76 nM[6]
Thermal Stabilization (ΔTm) 23.0 ± 0.1 °C (at 20 µM)7.4 ± 0.5 °C (at 100 µM)[6][7]

Table 2: Cellular Target Engagement

ParameterOICR-41103OICR-8268Reference
CETSA EC50 167 nM10 µM[7][8]
NanoBRET EC50 130 nMNot Reported[5]

Signaling Pathway and Mechanism of Action

DCAF1 functions as a substrate receptor for two distinct E3 ubiquitin ligase complexes: the Cullin 4-RING Ligase (CRL4) and the EDD-DYRK2-DDB1-VPRBP (EDVP) complex.[9] By binding to the WD40 domain of DCAF1, both OICR-41103 and OICR-8268 can modulate the ubiquitination and subsequent degradation of DCAF1 target proteins.[3][4] Furthermore, these compounds can displace viral proteins, such as HIV-1 Vpr, that hijack the DCAF1 machinery for viral replication, highlighting their therapeutic potential.[4]

DCAF1_Signaling_Pathway DCAF1-Mediated Ubiquitination Pathway cluster_crl4 CRL4-DCAF1 E3 Ligase Complex cluster_edvp EDVP E3 Ligase Complex CUL4A CUL4A DDB1 DDB1 CUL4A->DDB1 RBX1 RBX1 DDB1->RBX1 DCAF1_crl4 DCAF1 (WD40 Domain) DDB1->DCAF1_crl4 Ub Ubiquitin RBX1->Ub transfers Substrate Substrate Protein DCAF1_crl4->Substrate recruits EDD EDD DYRK2 DYRK2 EDD->DYRK2 EDD->Ub transfers DDB1_edvp DDB1 DYRK2->DDB1_edvp DCAF1_edvp DCAF1 (WD40 Domain) DDB1_edvp->DCAF1_edvp DCAF1_edvp->Substrate recruits Proteasome Proteasome Substrate->Proteasome targeted for Degradation Protein Degradation Proteasome->Degradation OICR_compounds OICR-41103 OICR-8268 OICR_compounds->DCAF1_crl4 inhibits OICR_compounds->DCAF1_edvp inhibits Viral_Vpr Viral Vpr Protein OICR_compounds->Viral_Vpr displaces Viral_Vpr->DCAF1_crl4 hijacks

DCAF1 Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to characterize OICR-41103 and OICR-8268.

Surface Plasmon Resonance (SPR)

Objective: To determine the binding affinity (KD) of the compounds to the DCAF1 WD40 domain.

Methodology:

  • Protein Immobilization: Recombinant human DCAF1 WD40 domain is immobilized on a CM5 sensor chip via amine coupling.

  • Compound Preparation: A serial dilution of OICR-41103 or OICR-8268 is prepared in a suitable running buffer (e.g., HBS-EP+).

  • Binding Analysis: The diluted compounds are injected over the sensor chip surface at a constant flow rate. The association and dissociation phases are monitored in real-time by measuring the change in the refractive index.

  • Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

Cellular Thermal Shift Assay (CETSA)

Objective: To measure the target engagement of the compounds in a cellular context by assessing the thermal stabilization of DCAF1.

Methodology:

  • Cell Treatment: A suitable cell line (e.g., NCI-H460) is treated with varying concentrations of OICR-41103 or OICR-8268 for a defined period.

  • Thermal Challenge: The treated cells are heated to a specific temperature at which DCAF1 partially denatures and aggregates.

  • Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction containing non-aggregated proteins is separated from the aggregated protein pellet by centrifugation.

  • Protein Quantification: The amount of soluble DCAF1 in the supernatant is quantified using a suitable method, such as Western blotting or an AlphaScreen assay.

  • Data Analysis: The amount of soluble DCAF1 at each compound concentration is plotted, and the data are fitted to a dose-response curve to determine the EC50 value, which represents the concentration at which 50% of the maximal thermal stabilization is achieved.

NanoBRET Target Engagement Assay

Objective: To quantify the intracellular binding of the compounds to DCAF1 in live cells.

Methodology:

  • Cell Transfection: HEK293T cells are co-transfected with plasmids encoding for DCAF1 fused to NanoLuc luciferase (the energy donor) and a fluorescently labeled tracer that binds to the DCAF1 WD40 domain (the energy acceptor).

  • Compound Treatment: The transfected cells are treated with a range of concentrations of OICR-41103.

  • BRET Measurement: The NanoLuc substrate is added to the cells, and the bioluminescence resonance energy transfer (BRET) signal is measured. The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.

  • Data Analysis: As the compound displaces the tracer from DCAF1, the BRET signal decreases. The BRET ratio is plotted against the compound concentration, and the data are fitted to a competitive binding model to determine the EC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and validation of a chemical probe like OICR-41103, starting from a hit compound such as OICR-8268.

Chemical_Probe_Validation_Workflow Chemical Probe Discovery and Validation Workflow cluster_biochem Biochemical Characterization cluster_cellular Cellular Characterization Hit_ID Hit Identification (e.g., OICR-8268) Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Probe_Candidate Probe Candidate (e.g., OICR-41103) Lead_Opt->Probe_Candidate SPR SPR (Binding Affinity - KD) Probe_Candidate->SPR ITC ITC (Thermodynamics) Probe_Candidate->ITC DSF DSF (Thermal Shift - ΔTm) Probe_Candidate->DSF CETSA CETSA (Target Engagement - EC50) Probe_Candidate->CETSA NanoBRET NanoBRET (Cellular Affinity - EC50) Probe_Candidate->NanoBRET Functional_Assay Functional Assays (e.g., Vpr Displacement) Probe_Candidate->Functional_Assay Selectivity Selectivity Profiling (Kinome/Proteome-wide) Probe_Candidate->Selectivity Validated_Probe Validated Chemical Probe SPR->Validated_Probe ITC->Validated_Probe DSF->Validated_Probe CETSA->Validated_Probe NanoBRET->Validated_Probe Functional_Assay->Validated_Probe Selectivity->Validated_Probe

Chemical Probe Workflow

Conclusion

OICR-41103 represents a significant advancement over its predecessor, OICR-8268, as a chemical probe for the DCAF1 WD40 domain. Its substantially improved in vitro binding affinity and, more importantly, its potent cellular target engagement in the nanomolar range, make it a superior tool for investigating the cellular functions of DCAF1 and for the development of novel therapeutics, including PROTACs and inhibitors of viral-host interactions. The availability of a well-characterized negative control for OICR-41103 further enhances its utility in rigorously designed experiments. Researchers are encouraged to utilize OICR-41103 for their studies into the diverse roles of DCAF1 in health and disease.

References

Validation

Orthogonal Approaches for the Validation of OICR-41103 Findings: A Comparative Guide

This guide provides researchers, scientists, and drug development professionals with a comparative overview of orthogonal experimental approaches to validate the published findings for OICR-41103, a potent and selective...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comparative overview of orthogonal experimental approaches to validate the published findings for OICR-41103, a potent and selective chemical probe for the DCAF1 WD40 domain. The primary findings for OICR-41103 include its high-affinity binding to DCAF1, its engagement with DCAF1 in a cellular context, and its ability to disrupt the DCAF1-Vpr protein-protein interaction.

To ensure the robustness and reliability of these findings, it is crucial to employ orthogonal validation methods. These are experimental techniques that rely on different physical principles to interrogate the same biological question, thereby reducing the likelihood of method-specific artifacts and increasing confidence in the results.

Validation of Binding Affinity and Kinetics

The initial characterization of OICR-41103's binding to the DCAF1 WD40 domain was performed using Surface Plasmon Resonance (SPR), which revealed a high-affinity interaction. To validate these findings, several orthogonal biophysical techniques can be employed.

Comparison of Orthogonal Biophysical Methods for Binding Affinity:

MethodPrincipleKey Parameters MeasuredThroughputSample ConsumptionLabel-Free
Surface Plasmon Resonance (SPR) Measures changes in refractive index at a sensor surface upon binding of an analyte to an immobilized ligand.KD, kon, koffMedium-HighLowYes
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[1][2][3]KD, ΔH, ΔS, n (stoichiometry)LowHighYes
Biolayer Interferometry (BLI) Measures changes in the interference pattern of light reflected from a biosensor tip as molecules bind and dissociate.[4][5][6][7][8]KD, kon, koffHighLowYes
Microscale Thermophoresis (MST) Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon ligand binding.[9][10][11][12][13]KDMedium-HighVery LowNo (requires fluorescent label)
Mass Spectrometry (MS) Measures the mass-to-charge ratio of protein-ligand complexes under non-denaturing conditions to determine binding stoichiometry and affinity.[14]KD, StoichiometryMediumLowYes

Experimental Protocols:

Isothermal Titration Calorimetry (ITC):

  • Prepare a solution of purified DCAF1 WD40 domain (typically 10-50 µM) in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).[15]

  • Prepare a solution of OICR-41103 (typically 10-20 times the protein concentration) in the identical buffer.[16] Ensure final DMSO concentrations are matched if the compound is dissolved in DMSO.

  • Degas both solutions to prevent bubble formation.

  • Load the DCAF1 solution into the sample cell of the ITC instrument and the OICR-41103 solution into the injection syringe.

  • Perform a series of injections (e.g., 20 injections of 2 µL each) at a constant temperature (e.g., 25°C).

  • Measure the heat change after each injection.

  • Analyze the resulting binding isotherm to determine the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.[16]

Validation of Cellular Target Engagement

Cellular Thermal Shift Assay (CETSA) and NanoBRET assays were initially used to demonstrate that OICR-41103 engages with DCAF1 in intact cells. Orthogonal methods can provide further evidence of this crucial aspect of a chemical probe's performance.

Comparison of Orthogonal Methods for Cellular Target Engagement:

MethodPrincipleReadoutThroughputLabel-Free
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, leading to a higher melting temperature.[17][18]Western Blot or Mass SpectrometryLow-HighYes
NanoBRET Measures bioluminescence resonance energy transfer between a NanoLuc-tagged target protein and a fluorescently labeled tracer.Luminescence/FluorescenceHighNo
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.[19]Western Blot or Mass SpectrometryLow-MediumYes
Thermal Proteome Profiling (TPP) / CETSA-MS A proteome-wide version of CETSA that uses mass spectrometry to identify all proteins stabilized by the compound.[20][21]Mass SpectrometryLowYes
Co-immunoprecipitation (Co-IP) with a tagged competitor A tagged version of a known DCAF1 binder is displaced by OICR-41103, leading to a reduced Co-IP signal.Western BlotLowNo

Experimental Protocols:

Drug Affinity Responsive Target Stability (DARTS):

  • Culture cells (e.g., HEK293T) to ~80% confluency.

  • Lyse the cells in a non-denaturing lysis buffer.

  • Incubate the cell lysate with varying concentrations of OICR-41103 or a vehicle control for 1 hour at room temperature.

  • Perform limited proteolysis by adding a protease (e.g., thermolysin) and incubating for a short period (e.g., 10 minutes).

  • Stop the digestion by adding a protease inhibitor and SDS-PAGE loading buffer.

  • Analyze the samples by SDS-PAGE and Western blot using an antibody specific for DCAF1.

  • Increased DCAF1 band intensity in the presence of OICR-41103 indicates target engagement and protection from proteolysis.

Validation of Functional Protein-Protein Interaction Disruption

A key functional finding for OICR-41103 is its ability to displace the lentiviral Vpr protein from DCAF1. This demonstrates that the probe can modulate the biological function of its target.

Comparison of Orthogonal Methods for Protein Displacement:

MethodPrincipleReadoutThroughputIn-Cell/In-Vitro
Co-immunoprecipitation (Co-IP) An antibody against one protein is used to pull down its binding partners. A decrease in the co-precipitated partner indicates displacement.[15][22][23][24][25]Western BlotLowIn-Cell
Fluorescence Resonance Energy Transfer (FRET) Measures the transfer of energy between two fluorescently tagged proteins when in close proximity. Displacement leads to a loss of FRET signal.[26][27][28][29][30]FluorescenceMedium-HighIn-Cell
Fluorescence Polarization (FP) Displacement Assay A fluorescently labeled tracer peptide (derived from Vpr) will have high polarization when bound to DCAF1. Displacement by OICR-41103 will decrease polarization.[31]Fluorescence PolarizationHighIn-Vitro
AlphaLISA / AlphaScreen A bead-based proximity assay where binding of two tagged proteins brings beads together, generating a chemiluminescent signal. Displacement reduces the signal.LuminescenceHighIn-Vitro

Experimental Protocols:

Co-immunoprecipitation (Co-IP):

  • Co-transfect cells (e.g., HEK293T) with constructs expressing tagged versions of DCAF1 (e.g., FLAG-DCAF1) and Vpr (e.g., HA-Vpr).

  • Treat the transfected cells with varying concentrations of OICR-41103 or a vehicle control for a specified time (e.g., 4 hours).

  • Lyse the cells in a Co-IP lysis buffer.

  • Incubate the cell lysates with an anti-FLAG antibody conjugated to beads to immunoprecipitate FLAG-DCAF1.

  • Wash the beads to remove non-specific binders.

  • Elute the protein complexes from the beads.

  • Analyze the eluates by SDS-PAGE and Western blot using both anti-FLAG and anti-HA antibodies. A dose-dependent decrease in the HA-Vpr signal in the FLAG immunoprecipitates indicates displacement by OICR-41103.

Visualizations

Signaling Pathway Context

The following diagram illustrates the role of DCAF1 in the CRL4 E3 ubiquitin ligase complex and its hijacking by the lentiviral Vpr protein, which is the process OICR-41103 aims to disrupt.

G cluster_crl4 CRL4-DCAF1 E3 Ligase Complex cluster_viral Viral Hijacking CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 ROC1 ROC1 CUL4->ROC1 DCAF1 DCAF1 DDB1->DCAF1 HostFactor Host Antiviral Factor (e.g., SAMHD1) DCAF1->HostFactor recruits Ub Ubiquitin ROC1->Ub transfers Vpr Lentiviral Vpr Vpr->DCAF1 binds Proteasome Proteasome HostFactor->Proteasome degradation Ub->HostFactor ubiquitination OICR41103 OICR-41103 OICR41103->DCAF1 inhibits binding

DCAF1's role in ubiquitination and its inhibition by OICR-41103.
Experimental Workflow: Co-immunoprecipitation

This diagram outlines the key steps in a Co-IP experiment to validate the displacement of Vpr from DCAF1 by OICR-41103.

G start 1. Co-express tagged DCAF1 and Vpr in cells treat 2. Treat cells with OICR-41103 or Vehicle start->treat lyse 3. Cell Lysis treat->lyse ip 4. Immunoprecipitate DCAF1 complex lyse->ip wash 5. Wash to remove non-specific binders ip->wash elute 6. Elute bound proteins wash->elute analyze 7. Western Blot for DCAF1 and Vpr elute->analyze end 8. Quantify displacement analyze->end

Workflow for validating protein displacement via Co-IP.
Logical Relationship: Orthogonal Validation Strategy

G cluster_finding1 Finding 1: Direct Binding cluster_finding2 Finding 2: Cellular Engagement cluster_finding3 Finding 3: Functional Disruption SPR SPR Conclusion High-Confidence Validation of OICR-41103 Properties SPR->Conclusion Orthogonal Validation ITC ITC ITC->Conclusion Orthogonal Validation BLI BLI BLI->Conclusion Orthogonal Validation CETSA CETSA CETSA->Conclusion Orthogonal Validation NanoBRET NanoBRET NanoBRET->Conclusion Orthogonal Validation DARTS DARTS DARTS->Conclusion Orthogonal Validation InitialAssay Initial Assay InitialAssay->Conclusion Orthogonal Validation CoIP Co-IP CoIP->Conclusion Orthogonal Validation FRET FRET FRET->Conclusion Orthogonal Validation

Convergent evidence from orthogonal methods strengthens conclusions.

References

Comparative

OICR-41103: A Comparative Guide to its Efficacy in Diverse Cell Lines

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of OICR-41103, a chemical probe targeting the DCAF1 WD40 domain, across various cell lines. The...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of OICR-41103, a chemical probe targeting the DCAF1 WD40 domain, across various cell lines. The information is supported by experimental data and detailed methodologies to aid in the evaluation of this compound for future research and therapeutic development.

OICR-41103 is a potent and selective chemical probe for the WD40 domain of DDB1- and CUL4-associated factor 1 (DCAF1), a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex.[1] This complex plays a crucial role in protein ubiquitination and degradation, making it a compelling target in oncology and antiviral therapies. OICR-41103 was developed from a previously identified ligand, OICR-8268, and exhibits enhanced binding affinity and cellular activity. This guide summarizes the available data on its efficacy in different cell lines and provides detailed experimental protocols for the key assays used in its characterization.

Quantitative Efficacy of OICR-41103 Across Cell Lines

The following tables summarize the quantitative data on the efficacy of OICR-41103 in various cell lines as determined by several key assays.

Cell LineAssayParameterValueReference
NCI-H460 (Non-Small Cell Lung Cancer)Cellular Thermal Shift Assay (CETSA)EC50167 nM[2]
HEK293T (Human Embryonic Kidney)NanoBRET AssayEC50126.7 nM

Table 1: Target Engagement of OICR-41103. This table presents the half-maximal effective concentration (EC50) of OICR-41103 for target engagement in specific cell lines, indicating the concentration at which 50% of the DCAF1 target is bound by the compound.

Cell LineAssayObservation at concentrations up to 3 µMTreatment DurationReference
NCI-H1703 (Non-Small Cell Lung Cancer)ATPlite AssayNo growth suppression7 days[2]
NCI-H2170 (Non-Small Cell Lung Cancer)ATPlite AssayNo growth suppression7 days[2]
NCI-H1915 (Non-Small Cell Lung Cancer)ATPlite AssayNo growth suppression7 days[2]
HEK293T (Human Embryonic Kidney)Incucyte AssayNo effect on cell confluency5 days[2]
MCF7 (Breast Cancer)Incucyte AssayNo effect on cell confluency5 days[2]
U2OS (Osteosarcoma)Incucyte AssayNo effect on cell confluency5 days[2]
HCT116 (Colorectal Carcinoma)Incucyte AssayNo effect on cell confluency5 days[2]

Table 2: Effect of OICR-41103 on Cell Viability and Proliferation. This table summarizes the observed effects of OICR-41103 on the growth and proliferation of various cancer and non-cancer cell lines. The data indicates that while OICR-41103 effectively engages its target, it does not exhibit cytotoxic or anti-proliferative effects in the tested cell lines at the specified concentrations and durations.

Signaling Pathways and Experimental Workflows

To understand the context of OICR-41103's mechanism of action and the experimental procedures used for its evaluation, the following diagrams are provided.

DCAF1_Ubiquitination_Pathway cluster_CRL4 CUL4-DDB1 E3 Ligase Complex cluster_Ub_Cascade Ubiquitination Cascade CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 binds ROC1 ROC1 CUL4->ROC1 binds DCAF1 DCAF1 DDB1->DCAF1 binds Substrate Substrate Protein ROC1->Substrate Ubiquitination DCAF1->Substrate recruits E1 E1 (Ub-activating enzyme) E2 E2 (Ub-conjugating enzyme) E1->E2 transfers Ub E2->ROC1 interacts with Ub Ubiquitin Proteasome 26S Proteasome Substrate->Proteasome targeted for Degradation Protein Degradation Proteasome->Degradation results in OICR41103 OICR-41103 OICR41103->DCAF1

Caption: DCAF1-mediated protein ubiquitination pathway and the inhibitory action of OICR-41103.

Experimental_Workflow cluster_Target_Engagement Target Engagement Assays cluster_Viability_Proliferation Cell Viability & Proliferation Assays CETSA Cellular Thermal Shift Assay (CETSA) Data_Analysis Data Analysis (EC50, Growth Curves) CETSA->Data_Analysis NanoBRET NanoBRET Assay NanoBRET->Data_Analysis ATPlite ATPlite Assay ATPlite->Data_Analysis Incucyte Incucyte Assay Incucyte->Data_Analysis Start Cell Culture (e.g., NCI-H460, HEK293T, etc.) Treatment Treatment with OICR-41103 Start->Treatment Treatment->CETSA Treatment->NanoBRET Treatment->ATPlite Treatment->Incucyte

References

Validation

A Head-to-Head Comparison of DCAF1 Chemical Probes for Researchers

A comprehensive guide to selecting the optimal chemical probe for investigating DCAF1 biology and therapeutic potential. DDB1- and CUL4-Associated Factor 1 (DCAF1), also known as VprBP, is a crucial substrate receptor fo...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to selecting the optimal chemical probe for investigating DCAF1 biology and therapeutic potential.

DDB1- and CUL4-Associated Factor 1 (DCAF1), also known as VprBP, is a crucial substrate receptor for the CRL4 E3 ubiquitin ligase complex, playing a pivotal role in cellular processes such as cell cycle regulation, DNA damage response, and immune function.[1][2][3] Its involvement in various pathologies, including cancer and viral infections, has made it an attractive target for therapeutic intervention and a subject of intense research.[1][4] This guide provides a head-to-head comparison of currently available chemical probes targeting DCAF1, offering researchers the necessary data to select the most suitable tool for their specific experimental needs.

Quantitative Performance of DCAF1 Chemical Probes

The efficacy of a chemical probe is defined by its potency, selectivity, and ability to engage its target in a cellular context. The following table summarizes the key quantitative data for prominent DCAF1 chemical probes.

Chemical ProbeBinding Affinity (KD)Cellular Target Engagement (EC50)Assay Method(s)Negative Control AvailableKey Features
OICR-41103 2 nM[5]130 nM[5]SPR, NanoBRET[5]OICR-41103N[5]High potency and cellular activity.[5][6][7]
OICR-8268 38 nM[8][9]10.5 µM[8]SPR, CETSA[8][9]NoA reversible binder suitable for PROTAC development.[8][9]
CYCA-117-70 ~70 µMNot ReportedSPR[10][11]NoFirst identified non-covalent binder with a co-crystal structure.[10][11]
Electrophilic Probes (e.g., MY-11B based) CovalentConcentration-dependent engagementActivity-Based Protein Profiling (ABPP)[12][13]Inactive stereoisomers (e.g., MY-11A)[12]Covalently targets Cys1113, enabling PROTAC development.[12][13]

Mechanism of Action and Modulation by Chemical Probes

DCAF1 functions as a substrate receptor within the Cullin-4A RING E3 ubiquitin ligase (CRL4DCAF1) complex. It recognizes specific substrates for ubiquitination and subsequent proteasomal degradation. Chemical probes can modulate this activity by binding to the substrate-binding pocket on the WD40 domain of DCAF1, thereby preventing the recruitment of natural substrates or, in the case of PROTACs, recruiting new proteins for degradation.

DCAF1_Signaling_Pathway CUL4A CUL4A DDB1 DDB1 CUL4A->DDB1 RBX1 RBX1 CUL4A->RBX1 DCAF1 DCAF1 (Substrate Receptor) DDB1->DCAF1 Substrate Substrate Protein RBX1->Substrate ubiquitinates DCAF1->Substrate recognizes E1 E1 (Ub-activating enzyme) E2 E2 (Ub-conjugating enzyme) E1->E2 transfers Ub E2->CUL4A binds Ub Ubiquitin Proteasome Proteasome Substrate->Proteasome Degradation Protein Degradation Proteasome->Degradation Probe DCAF1 Chemical Probe Probe->DCAF1 inhibits or recruits SPR_Workflow start Start immobilize Immobilize DCAF1 Protein on Sensor Chip start->immobilize inject Inject Chemical Probe (Analyte) at various concentrations immobilize->inject detect Detect Change in Refractive Index (Sensorgram) inject->detect analyze Analyze Sensorgram Data (Association/Dissociation Rates) detect->analyze calculate Calculate Binding Affinity (KD) analyze->calculate end End calculate->end Probe_Selection_Guide start What is your primary research goal? goal1 High-potency cellular studies and in vivo applications? start->goal1 Potency & Cellular Activity goal2 Development of PROTACs or initial biochemical screening? start->goal2 Biochemical Assays & PROTACs goal3 Structural biology studies? start->goal3 Structural Insights goal4 Covalent targeting and activity-based profiling? start->goal4 Covalent Engagement probe1 Use OICR-41103 goal1->probe1 probe2 Consider OICR-8268 goal2->probe2 probe3 Use CYCA-117-70 (for co-crystallization) goal3->probe3 probe4 Use Electrophilic Probes goal4->probe4

References

Comparative

On-Target Effects of OICR-41103: A Comparative Guide to Knockdown Studies

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of knockdown studies utilizing genetic methods (siRNA/shRNA) and the small molecule chemical probe OICR-41103...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of knockdown studies utilizing genetic methods (siRNA/shRNA) and the small molecule chemical probe OICR-41103 to validate the on-target effects of inhibiting DDB1 and CUL4 Associated Factor 1 (DCAF1). The experimental data and detailed protocols furnished herein offer a valuable resource for researchers investigating the therapeutic potential of targeting the DCAF1 pathway.

Executive Summary

OICR-41103 is a potent and selective chemical probe for the WD40 domain of DCAF1, a key protein involved in cellular processes such as protein degradation, cell cycle regulation, and immune function.[1][2][3] Knockdown studies are crucial for confirming that the biological effects observed with a chemical probe are indeed a result of its interaction with the intended target. This guide compares the outcomes of genetic knockdown of DCAF1 with the pharmacological inhibition by OICR-41103, highlighting the nuances of each approach in confirming on-target effects.

Comparison of DCAF1 Knockdown vs. OICR-41103 Treatment

Genetic knockdown of DCAF1 in Non-Small Cell Lung Cancer (NSCLC) cell lines has been shown to result in significant growth suppression, underscoring the essential role of DCAF1 in cancer cell viability.[1] In contrast, treatment with OICR-41103, while demonstrating high-affinity binding to DCAF1 in cellular assays, did not produce the same growth-suppressive phenotype.[1] This key difference suggests that while OICR-41103 is an effective tool for studying DCAF1 binding and engagement, its downstream functional effects may differ from those of complete protein depletion achieved through genetic knockdown.

Table 1: Quantitative Comparison of DCAF1 Knockdown and OICR-41103

ParameterDCAF1 Knockdown (shRNA)OICR-41103Alternative DCAF1 Ligand (OICR-8268)Alternative DCAF1 Ligand (CYCA-117-70)
Method Genetic inhibition (protein depletion)Pharmacological inhibition (small molecule probe)Pharmacological inhibition (small molecule ligand)Pharmacological inhibition (small molecule ligand)
Target DCAF1 mRNADCAF1 WD40 domainDCAF1 WD40 domainDCAF1 WDR domain
Effect on NSCLC Cell Growth Significant growth suppression[1]No significant growth suppression[1]Data not availableData not available
Binding Affinity (KD) Not Applicable~1 nM (SPR)[1]38 nM (SPR)[3]~70 µM (SPR)[2]
Cellular Target Engagement (EC50) Not Applicable128 nM (NanoBRET)[1]10 µM (CETSA)[3]Data not available

DCAF1 Signaling Pathway

DCAF1 functions as a substrate receptor for the Cullin-RING Ligase 4 (CRL4) and the EDVP E3 ubiquitin ligase complexes.[2][4] It plays a critical role in ubiquitin-mediated protein degradation, thereby regulating various cellular processes.

DCAF1_Signaling_Pathway cluster_CRL4 CRL4 E3 Ligase Complex cluster_EDVP EDVP E3 Ligase Complex CUL4 CUL4A/B DDB1 DDB1 CUL4->DDB1 RBX1 RBX1 CUL4->RBX1 Ub Ubiquitin DCAF1 DCAF1 DDB1->DCAF1 Substrate Substrate Protein DCAF1->Substrate recruits EDD EDD DDB1_2 DDB1 EDD->DDB1_2 VprBP DCAF1 (VprBP) DDB1_2->VprBP VprBP->Substrate recruits Proteasome Proteasome Substrate->Proteasome Ub->Substrate Ubiquitination Degradation Protein Degradation Proteasome->Degradation OICR41103 OICR-41103 OICR41103->DCAF1 inhibits OICR41103->VprBP inhibits Experimental_Workflow cluster_knockdown Genetic Knockdown Arm cluster_probe Chemical Probe Arm start Hypothesis: Inhibition of DCAF1 a ects cell viability shRNA shRNA/siRNA -mediated DCAF1 knockdown start->shRNA probe Treat cells with OICR-41103 start->probe knockdown_phenotype Measure Phenotype (e.g., Cell Viability Assay) shRNA->knockdown_phenotype comparison Compare Phenotypes knockdown_phenotype->comparison probe_phenotype Measure Phenotype (e.g., Cell Viability Assay) probe->probe_phenotype probe_phenotype->comparison conclusion Conclusion on On-Target E ect comparison->conclusion Logical_Relationship cluster_conclusion Interpretation DCAF1_Knockdown DCAF1 Knockdown (Genetic) Phenotype_A Phenotype A (e.g., Growth Suppression) DCAF1_Knockdown->Phenotype_A leads to Concordance Concordant Phenotypes (A = B) Discordance Discordant Phenotypes (A != B) OICR41103_Treatment OICR-41103 Treatment (Pharmacological) Phenotype_B Phenotype B (e.g., No Growth Suppression) OICR41103_Treatment->Phenotype_B leads to On_Target Strong evidence for on-target e ect Concordance->On_Target Off_Target Suggests o -target e ects or di erent mechanisms Discordance->Off_Target

References

Validation

A Comparative Guide to the Biochemical and Cellular Activity of OICR-41103

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the biochemical and cellular activities of OICR-41103, a potent and selective chemical probe for the DDB1- and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biochemical and cellular activities of OICR-41103, a potent and selective chemical probe for the DDB1- and CUL4-associated factor 1 (DCAF1). DCAF1 is a substrate receptor for the CRL4 E3 ubiquitin ligase complex, a key player in the ubiquitin-proteasome system, and is implicated in various cellular processes, including cell cycle regulation and the host-pathogen interface. OICR-41103's performance is compared with other known DCAF1 ligands, supported by experimental data and detailed protocols.

Biochemical Activity: Direct Engagement with DCAF1

Biochemical assays measure the direct interaction of a compound with its purified target protein in a cell-free system. For OICR-41103, its high affinity and direct binding to the WD40 domain of DCAF1 have been characterized using several biophysical techniques.

A key biochemical method used to assess the binding of OICR-41103 to DCAF1 is Surface Plasmon Resonance (SPR) . This technique measures the change in refractive index at the surface of a sensor chip as the compound flows over and binds to the immobilized protein, providing quantitative information about the binding affinity (KD), and the association (ka) and dissociation (kd) rates.

Another important biochemical assay is the Homogeneous Time-Resolved Fluorescence (HTRF) assay. This assay is used to measure the displacement of a known fluorescently labeled ligand from the target protein by the compound of interest, providing an IC50 value that reflects the compound's potency in a competitive binding scenario.

Cellular Activity: Target Engagement and Functional Consequences in a Biological Context

Cellular assays are crucial for determining if a compound can effectively reach and interact with its target within the complex environment of a living cell, and subsequently elicit a functional response. The cellular activity of OICR-41103 has been validated through robust target engagement and functional assays.

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in cells. The principle of CETSA is that a ligand binding to its target protein stabilizes it, leading to a higher melting temperature. By heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble target protein remaining, an EC50 value for target engagement can be determined.

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is another key cellular assay used to quantify the engagement of a compound with its target protein in living cells. This assay utilizes a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same target. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal, from which an IC50 for target engagement can be calculated.

Quantitative Data Summary

The following table summarizes the key quantitative data for OICR-41103 and a selection of other DCAF1 ligands.

CompoundAssay TypeTargetParameterValueReference
OICR-41103 SPRDCAF1 WDRKD2 nM[1]
HTRFDCAF1 WDRIC5054 ± 10 nM[2]
CETSADCAF1 WDREC50167 nM[3][4]
NanoBRET™DCAF1 WDREC50130 nM[1]
OICR-8268 SPRDCAF1 WDRKD38 nM[3][5]
CETSADCAF1 WDREC5010 µM[3]
Z1391232269 SPRDCAF1 WDRKD11.5 ± 4.2 µM[5]
Compound 3d (S-enantiomer) SPRDCAF1 WDRKD490 ± 90 nM[5]
CYCA-117-70 EstimatedDCAF1 WDRKD~70 µM

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the DCAF1 signaling pathway and a general workflow for assessing compound activity.

DCAF1_Signaling_Pathway DCAF1 Signaling Pathway cluster_crl4 CRL4 E3 Ubiquitin Ligase Complex cluster_hiv HIV-1 Hijacking CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 Ub Ubiquitin CUL4->Ub E3 Ligase Activity Rbx1 Rbx1 DDB1->Rbx1 DCAF1 DCAF1 DDB1->DCAF1 DDB1->Ub E3 Ligase Activity Rbx1->Ub E3 Ligase Activity Substrate Substrate Protein DCAF1->Substrate recruits Vpr Vpr Vpr->DCAF1 hijacks Proteasome Proteasome Substrate->Proteasome Ub->Substrate Ubiquitination Degradation Protein Degradation Proteasome->Degradation OICR41103 OICR-41103 OICR41103->DCAF1 inhibits

Caption: DCAF1 in the CRL4 E3 ligase complex and its inhibition.

Experimental_Workflow Experimental Workflow for Compound Evaluation Biochemical_Assays Biochemical Assays (e.g., SPR, HTRF) Binding_Affinity Binding Affinity (KD) Potency (IC50) Biochemical_Assays->Binding_Affinity Cellular_Assays Cellular Assays (e.g., CETSA, NanoBRET™) Target_Engagement Target Engagement (EC50) Cellular_Assays->Target_Engagement Purified_Protein Purified DCAF1 Protein Purified_Protein->Biochemical_Assays Compound Test Compound (e.g., OICR-41103) Compound->Biochemical_Assays Compound->Cellular_Assays Live_Cells Live Cells Live_Cells->Cellular_Assays Functional_Response Functional Response Target_Engagement->Functional_Response

Caption: Workflow for evaluating biochemical and cellular activity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Surface Plasmon Resonance (SPR) Assay
  • Immobilization: Recombinant human DCAF1 (WD40 domain) is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

  • Binding Analysis: A serial dilution of the test compound (e.g., OICR-41103) in a running buffer (e.g., HBS-EP+) is injected over the sensor surface.

  • Data Acquisition: The association and dissociation of the compound are monitored in real-time.

  • Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine the KD, ka, and kd values.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay
  • Reaction Mixture: A reaction mixture containing purified DCAF1 protein, a biotinylated DCAF1 tracer, and a dilution series of the test compound is prepared in an assay buffer.

  • Incubation: The mixture is incubated at room temperature to allow for binding equilibrium to be reached.

  • Detection: Europium cryptate-labeled streptavidin and XL665-labeled anti-tag antibody are added, and the plate is incubated to allow for the detection reagents to bind.

  • Signal Reading: The HTRF signal is read on a compatible plate reader at 620 nm and 665 nm. The ratio of the two signals is calculated and used to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Intact cells (e.g., HEK293T) are treated with a dilution series of the test compound or vehicle control and incubated at 37°C.

  • Heat Challenge: The cell suspensions are heated to a specific temperature for a defined time, followed by rapid cooling.

  • Cell Lysis: The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

  • Protein Quantification: The amount of soluble DCAF1 in the supernatant is quantified by a suitable method, such as Western blotting or an AlphaLISA® assay.

  • Data Analysis: The amount of soluble DCAF1 at each compound concentration is plotted to generate a dose-response curve from which the EC50 value is determined. For OICR-41103, NCI-H460 cells expressing a HiBiT-tagged DCAF1 WDR domain were used, and the soluble protein was quantified using a Nano-Glo® HiBiT Lytic Detection System.[3][4]

NanoBRET™ Target Engagement Assay
  • Cell Preparation: HEK293T cells are transiently transfected with a plasmid encoding for DCAF1 fused to NanoLuc® luciferase.[4]

  • Assay Plating: The transfected cells are plated in a white 384-well plate.[4]

  • Compound and Tracer Addition: A NanoBRET™ tracer and a serial dilution of the test compound are added to the cells and incubated for 1 hour.[4]

  • Substrate Addition and Signal Reading: A NanoBRET™ Nano-Glo® Substrate is added, and the donor (460 nm) and acceptor (618 nm) emission signals are measured using a plate reader.

  • Data Analysis: The BRET ratio (acceptor emission/donor emission) is calculated and plotted against the compound concentration to determine the IC50 value.

Conclusion

OICR-41103 is a highly potent and cell-active probe for the DCAF1 WD40 domain. Its low nanomolar biochemical affinity translates into potent cellular target engagement, as demonstrated by CETSA and NanoBRET™ assays. When compared to its predecessor, OICR-8268, OICR-41103 exhibits significantly improved cellular activity. This comprehensive dataset, supported by detailed experimental protocols, establishes OICR-41103 as a valuable tool for studying DCAF1 biology and for the development of novel therapeutics targeting the ubiquitin-proteasome system.

References

Comparative

A Structural Showdown: Unraveling the Binding Mechanisms of DCAF1 Ligands

A deep dive into the structural and functional nuances of small molecule binders targeting DDB1 and CUL4-associated factor 1 (DCAF1), a crucial substrate receptor of the CRL4 E3 ubiquitin ligase complex. This guide provi...

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural and functional nuances of small molecule binders targeting DDB1 and CUL4-associated factor 1 (DCAF1), a crucial substrate receptor of the CRL4 E3 ubiquitin ligase complex. This guide provides a comparative analysis of prominent DCAF1 binders, offering researchers, scientists, and drug development professionals a clear overview of their binding affinities, structural interactions, and the experimental methodologies used for their characterization.

DCAF1 has emerged as a compelling target in the field of targeted protein degradation (TPD), offering an alternative to the more commonly utilized E3 ligases such as Cereblon (CRBN) and Von Hippel-Lindau (VHL). The development of potent and selective DCAF1 binders is a critical step in harnessing this E3 ligase for the creation of novel PROTAC (Proteolysis Targeting Chimera) degraders. This guide dissects the structural basis of DCAF1 binder interactions, providing a valuable resource for the design of next-generation protein degraders.

Comparative Analysis of DCAF1 Binders

The following table summarizes the binding affinities of several notable DCAF1 binders, providing a quantitative comparison of their potencies. These binders primarily target the WD40 repeat (WDR) domain of DCAF1, a key region for substrate recognition.

Compound/BinderBinding Affinity (KD)Assay MethodReference
Compound 1 Low AffinitySPR[1]
Compound 2 > 100 µMSPR[1]
Compound 8 Sub-100 nMSPR[1]
Compound 11 Sub-100 nMSPR[1]
DCAF1 Binder 13 < 50 nMSPR[2]
OICR-8268 38 nMSPR[3]
CYCA-117-70 70 µMSPR[4]
3d (S-enantiomer) 490 ± 90 nMSPR[5]
3c (R-enantiomer) 13.5 ± 0.2 µMSPR[5]

Structural Insights into DCAF1 Binder Interactions

The co-crystal structures of DCAF1 in complex with various ligands have revealed critical insights into their binding modes within the central "donut hole" of the WDR domain.[1] These structures provide a blueprint for structure-based drug design, enabling the optimization of binder potency and selectivity.

For instance, the crystal structure of DCAF1 in complex with compound 1 shows that it binds to the central donut cavity in two different orientations.[1] In one pose, the protonated imidazoline (B1206853) moiety forms a hydrogen bond with the carbonyl of T1097, while in the second pose, it interacts with the carboxyl group of the D1356 side chain.[1]

Further structure-activity relationship (SAR) studies, guided by these structural insights, have led to the development of more potent binders like compounds 8 and 11 , which exhibit sub-100 nM binding affinities.[1] These optimized binders often feature modifications that allow for better filling of the donut cavity and increased contact with the protein surface.[1]

The development of PROTACs utilizing these DCAF1 binders has demonstrated the potential of this E3 ligase in TPD. For example, a DCAF1-BRD9 PROTAC (DBr-1) and a DCAF1-BTK-PROTAC (DBt-10) have been successfully developed, showcasing the versatility of DCAF1 in degrading diverse protein targets.[6][7] These advancements are particularly significant in overcoming resistance mechanisms observed with CRBN-based degraders.[6][7][8]

Experimental Methodologies

The characterization of DCAF1 binders relies on a suite of biophysical and biochemical assays to determine their binding affinity, kinetics, and mechanism of action.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding affinity and kinetics of molecular interactions in real-time.

Protocol:

  • Immobilization: Recombinant DCAF1 protein is typically immobilized on the surface of a sensor chip.

  • Analyte Injection: A solution containing the small molecule binder (analyte) is flowed over the sensor surface at various concentrations.

  • Binding Measurement: The binding of the analyte to the immobilized DCAF1 causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

  • Data Analysis: The binding data is fitted to a suitable binding model to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (KD).

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a robust, high-throughput assay for quantifying molecular interactions in solution.

Protocol:

  • Reagents: The assay typically involves a fluorescently labeled DCAF1 protein (e.g., with a terbium cryptate donor) and a fluorescently labeled tracer ligand that binds to the same site as the test compound (e.g., with a d2 acceptor).

  • Competition: The unlabeled test compound is incubated with the labeled DCAF1 and tracer.

  • FRET Measurement: If the test compound binds to DCAF1, it displaces the tracer, leading to a decrease in the FRET signal between the donor and acceptor fluorophores.

  • Data Analysis: The IC₅₀ value, representing the concentration of the test compound that inhibits 50% of the tracer binding, is determined from a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving DCAF1 and a typical experimental workflow for identifying and characterizing DCAF1 binders.

DCAF1_Signaling_Pathway DCAF1 Signaling Pathway cluster_crl4 CRL4-DCAF1 E3 Ubiquitin Ligase Complex cluster_process Targeted Protein Degradation CUL4A CUL4A DDB1 DDB1 CUL4A->DDB1 RBX1 RBX1 CUL4A->RBX1 DCAF1 DCAF1 DDB1->DCAF1 Target_Protein Target Protein DCAF1->Target_Protein recruits Ub Ubiquitin RBX1->Ub transfers Proteasome 26S Proteasome Target_Protein->Proteasome degraded by Ub->Target_Protein polyubiquitinates

Caption: The CRL4-DCAF1 E3 ligase complex mediates protein degradation.

DCAF1_Binder_Workflow DCAF1 Binder Discovery Workflow cluster_screening Screening cluster_characterization Characterization cluster_optimization Optimization & Application Virtual_Screening Virtual Screening Biophysical_Assays Biophysical Assays (SPR, TR-FRET) Virtual_Screening->Biophysical_Assays HTS High-Throughput Screening HTS->Biophysical_Assays Structural_Studies Structural Studies (X-ray Crystallography) Biophysical_Assays->Structural_Studies SAR Structure-Activity Relationship (SAR) Structural_Studies->SAR PROTAC_Development PROTAC Development SAR->PROTAC_Development

Caption: Workflow for DCAF1 binder discovery and development.

References

Validation

OICR-41103: A Potent DCAF1 Probe Facing Challenges in Resistant Cancer Models

Toronto, ON – OICR-41103, a highly potent and selective chemical probe for the DDB1- and CUL4-Associated Factor 1 (DCAF1), has demonstrated robust target engagement in biochemical and cellular assays. However, emerging d...

Author: BenchChem Technical Support Team. Date: December 2025

Toronto, ON – OICR-41103, a highly potent and selective chemical probe for the DDB1- and CUL4-Associated Factor 1 (DCAF1), has demonstrated robust target engagement in biochemical and cellular assays. However, emerging data suggests a lack of significant anti-proliferative activity in several cancer cell lines, raising questions about its efficacy as a standalone therapeutic and highlighting the need for deeper investigation into resistance mechanisms. This guide provides a comparative overview of OICR-41103's activity, delves into potential resistance pathways, and outlines the experimental protocols used to evaluate this and similar compounds.

Comparative Analysis of DCAF1 Inhibitor Activity

Direct comparative studies of OICR-41103 against other DCAF1 inhibitors in resistant cell lines are currently limited in publicly available literature. However, data on the cellular effects of OICR-41103 and the broader implications of DCAF1 inhibition provide valuable context.

A key study investigated the effect of OICR-41103 on the viability of several non-small cell lung cancer (NSCLC) cell lines (NCI-H1703, NCI-H2170, and NCI-H1915) and other cancer cell lines including HEK293T (human embryonic kidney), MCF7 (breast cancer), U2OS (osteosarcoma), and HCT116 (colorectal carcinoma). The research found that OICR-41103, as well as its inactive enantiomer OICR-41103N, did not suppress cell growth in these lines at concentrations up to 3 µM over a five-day period.[1] This suggests an intrinsic lack of cytotoxic effect in these specific cell lines, rather than an acquired resistance.

In contrast, the development of DCAF1-based Proteolysis Targeting Chimeras (PROTACs) has shown promise in overcoming resistance to other targeted therapies. For instance, a DCAF1-BTK PROTAC (DBt-10) was effective in degrading Bruton's tyrosine kinase (BTK) in cells that had acquired resistance to CRBN-based BTK PROTACs.[2] This highlights the potential of leveraging DCAF1's role in the ubiquitin-proteasome system to eliminate key cancer drivers, even when other degradation pathways are compromised.

Compound/StrategyTargetCell Line(s)Observed EffectReference
OICR-41103 DCAF1 WD40 domainNCI-H1703, NCI-H2170, NCI-H1915, HEK293T, MCF7, U2OS, HCT116No significant growth suppression observed.[1]Kimani et al., Communications Biology, 2025
DCAF1-BTK PROTAC (DBt-10) BTK (via DCAF1 recruitment)CRBN-BTK PROTAC resistant cellsSuccessful degradation of BTK.[2]Schroeder et al., Nature Communications, 2024
B32B3 Analogues DCAF1 Kinase Domain (initially), MicrotubulesMultiple Myeloma cell linesPotent anti-myeloma activity through microtubule destabilization.[3]Molecular Cancer Therapeutics, 2025

Signaling Pathways and Resistance Mechanisms

DCAF1 is a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex, playing a critical role in protein ubiquitination and subsequent degradation.[4][5][6] Its functions are implicated in various cellular processes, including cell cycle regulation, DNA damage response, and protein homeostasis. Inhibition of the DCAF1 WD40 domain by OICR-41103 is designed to disrupt these processes.

dot

DCAF1_Signaling_Pathway DCAF1 Signaling and Inhibition cluster_ubiquitination Ubiquitin-Proteasome System cluster_inhibition Inhibition by OICR-41103 cluster_resistance Potential Resistance Mechanisms CUL4A CUL4A DDB1 DDB1 CUL4A->DDB1 DCAF1 DCAF1 DDB1->DCAF1 Substrate Substrate Protein DCAF1->Substrate Ub Ubiquitin Substrate->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation OICR41103 OICR-41103 OICR41103->DCAF1 Binds to WD40 Domain AltPath Pathway Upregulation AltPath->Substrate Compensatory Activation Efflux Drug Efflux Pumps Efflux->OICR41103 Removal from cell DCAF1_mut DCAF1 Mutation DCAF1_mut->OICR41103 Prevents Binding

Caption: DCAF1 signaling, inhibition by OICR-41103, and potential resistance mechanisms.

The lack of cytotoxic response to OICR-41103 in the tested cell lines, despite its high potency, suggests the existence of robust compensatory mechanisms. Potential reasons for this intrinsic resistance could include:

  • Functional Redundancy: Other DCAF proteins or E3 ligases may compensate for the loss of DCAF1 function.

  • Cell-Type Specificity: The dependency on DCAF1 for survival may be highly context-dependent, with the tested cell lines not relying on the specific substrates targeted by DCAF1-mediated degradation for their proliferation.

  • Alternative Mechanisms of Action: As seen with B32B3 analogues, compounds designed to target DCAF1 may exert their primary effects through off-target mechanisms, in that case, microtubule destabilization.[3]

Experimental Protocols

The evaluation of OICR-41103 and other DCAF1-targeted compounds relies on a suite of biochemical and cell-based assays to determine binding affinity, target engagement, and cellular effects.

Biochemical Assays

Surface Plasmon Resonance (SPR): This technique is used to measure the binding affinity and kinetics of a compound to its protein target.

  • Principle: A purified DCAF1 protein is immobilized on a sensor chip. The test compound flows over the chip, and the binding is detected as a change in the refractive index at the surface.

  • Protocol Outline:

    • Immobilize recombinant DCAF1 (WDR domain) on a sensor chip.

    • Prepare a dilution series of OICR-41103.

    • Inject the compound dilutions over the sensor surface.

    • Measure the association and dissociation rates to calculate the equilibrium dissociation constant (KD).

OICR-41103 binds to the DCAF1 WDR domain with a KD of approximately 2 nM as determined by SPR.[7]

Cellular Target Engagement Assays

Cellular Thermal Shift Assay (CETSA): CETSA is employed to verify that a compound binds to its target protein within intact cells.

  • Principle: Ligand binding stabilizes the target protein, increasing its melting temperature.

  • Protocol Outline:

    • Treat cells (e.g., NCI-H460) with OICR-41103 or vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Centrifuge to pellet aggregated proteins.

    • Analyze the soluble fraction by Western blot or other methods to quantify the amount of non-denatured DCAF1.

    • The temperature at which 50% of the protein is denatured (Tm) is determined. An increase in Tm in the presence of the compound indicates target engagement.

OICR-41103 demonstrated a dose-dependent thermal stabilization of the DCAF1 WDR domain in NCI-H460 cells with an EC50 of 167 nM.[8]

dot

CETSA_Workflow CETSA Experimental Workflow start Intact Cells treat Treat with OICR-41103 or Vehicle start->treat heat Heat Shock (Temperature Gradient) treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation (Separate Soluble/Aggregated) lyse->centrifuge analyze Analyze Soluble Fraction (e.g., Western Blot) centrifuge->analyze end Determine Thermal Shift analyze->end

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

NanoBRET™ Target Engagement Assay: This is a proximity-based assay to quantify compound binding to a target protein in live cells.

  • Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc® luciferase-tagged DCAF1 (donor) and a fluorescently labeled tracer that binds to the same site as the test compound (acceptor). The test compound competes with the tracer, leading to a decrease in the BRET signal.

  • Protocol Outline:

    • Transfect cells (e.g., HEK293T) with a vector expressing NanoLuc-DCAF1.

    • Add the fluorescent tracer and a dilution series of OICR-41103.

    • Measure the luminescence at donor and acceptor emission wavelengths.

    • Calculate the BRET ratio. A decrease in the ratio indicates displacement of the tracer by the compound.

In a NanoBRET assay, OICR-41103 displaced a tracer from the DCAF1 WDR domain with an EC50 of 130 nM.[7]

Cell Viability Assays

ATP-based Viability Assay (e.g., CellTiter-Glo®): This assay measures the amount of ATP present, which is an indicator of metabolically active cells.

  • Principle: A reagent containing luciferase and its substrate is added to the cells. The amount of light produced is proportional to the amount of ATP, and thus the number of viable cells.

  • Protocol Outline:

    • Seed cells in a multi-well plate.

    • Treat with a dilution series of the test compound.

    • Incubate for a specified period (e.g., 72 hours).

    • Add the ATP detection reagent.

    • Measure luminescence to determine cell viability.

Conclusion

OICR-41103 stands as a valuable research tool for probing the function of the DCAF1 WD40 domain due to its high potency and selectivity. However, its lack of inherent cytotoxicity in several tested cancer cell lines suggests that direct inhibition of this domain may not be a universally effective anti-cancer strategy. The future of DCAF1-targeted therapies may lie in the development of PROTACs that leverage the protein's E3 ligase activity to degrade other oncoproteins, a strategy that has already shown success in overcoming resistance to other targeted agents. Further research is needed to identify cancer types that are sensitive to direct DCAF1 inhibition and to elucidate the complex mechanisms of resistance.

References

Comparative

OICR-41103: A Comparative Guide to a High-Affinity Chemical Probe for DCAF1

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cross-reactivity profile of OICR-41103, a potent and selective chemical probe for the DDB1- and CUL4-...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cross-reactivity profile of OICR-41103, a potent and selective chemical probe for the DDB1- and CUL4-associated factor 1 (DCAF1). This document summarizes key quantitative data, details experimental methodologies for cited assays, and presents visual representations of relevant biological pathways and experimental workflows.

Executive Summary

OICR-41103 is a highly potent and selective, cell-active small molecule chemical probe that targets the WD40 repeat (WDR) domain of DCAF1. Developed from its predecessor OICR-8268, OICR-41103 exhibits exceptional binding affinity for DCAF1 and serves as a valuable tool for studying its role in protein homeostasis, oncology, and as a potential therapeutic agent against HIV. Its high selectivity, demonstrated by a lack of significant binding to other tested WDR domain-containing proteins, makes it a superior tool for specifically interrogating DCAF1 function. This guide compares OICR-41103 with its precursor, OICR-8268, its inactive enantiomer, OICR-41103N, and other reported DCAF1 binders.

Data Presentation: OICR-41103 and Alternatives

The following table summarizes the quantitative data for OICR-41103 and comparable DCAF1-targeting compounds.

CompoundTargetAssayMetricValueCross-Reactivity/Selectivity
OICR-41103 DCAF1 (WDR Domain) SPR KD ~1-2 nM No significant binding to a panel of six other WDR proteins (up to 20 µM)
NanoBRET EC50 130 nM
CETSA EC50 167 nM
OICR-41103N (Negative Control)DCAF1 (WDR Domain)NanoBRET->35-fold less potent than OICR-41103Not reported
OICR-8268 (Precursor)DCAF1 (WDR Domain)SPRKD38 nMNot reported
CETSAEC5010 µM
DCAF1 Binder 13DCAF1SPRKD<50 nMSelective
TR-FRETIC50<50 nM
Electrophilic Probes (e.g., azetidine (B1206935) acrylamides)DCAF1 (C1113)Chemical Proteomics-Site-selective covalent bindingPotential for off-target cysteine reactivity

Cross-Reactivity Profile of OICR-41103

A key feature of a high-quality chemical probe is its selectivity for the intended target. The cross-reactivity of OICR-41103 was assessed against a panel of six other WD40 repeat-containing proteins. In Surface Plasmon Resonance (SPR) assays, OICR-41103 showed no significant binding to any of these proteins at concentrations up to 20 µM, highlighting its specificity for DCAF1.[1] The inactive enantiomer, OICR-41103N, serves as a crucial negative control for in-cell experiments to differentiate on-target from off-target effects.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Surface Plasmon Resonance (SPR)

SPR assays were utilized to determine the binding affinity (KD) of OICR-41103 for the DCAF1 WDR domain. A typical protocol involves:

  • Immobilization: Recombinant DCAF1 WDR domain is immobilized on a sensor chip surface.

  • Binding: A series of concentrations of the analyte (e.g., OICR-41103) in a suitable buffer are flowed over the sensor surface.

  • Detection: The change in the refractive index at the surface, which is proportional to the mass of the bound analyte, is measured in real-time.

  • Data Analysis: The association and dissociation rates are fitted to a binding model to calculate the equilibrium dissociation constant (KD).

NanoBRET Target Engagement Assay

The NanoBRET assay was employed to confirm the target engagement of OICR-41103 in a cellular context. The general workflow is as follows:

  • Cell Transfection: HEK293T cells are transfected with a plasmid encoding the DCAF1 WDR domain fused to a NanoLuciferase (NLuc) enzyme.

  • Tracer Addition: A fluorescently labeled tracer molecule that binds to the DCAF1 WDR domain is added to the cells.

  • Compound Treatment: The transfected cells are treated with varying concentrations of OICR-41103 or the negative control.

  • BRET Measurement: The substrate for NLuc is added, and the Bioluminescence Resonance Energy Transfer (BRET) signal between the NLuc-DCAF1 fusion and the fluorescent tracer is measured. A decrease in the BRET signal indicates displacement of the tracer by the compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of a compound to its target protein in cells. The protocol involves:

  • Cell Treatment: Intact cells (e.g., NCI-H460) are treated with the compound of interest (OICR-41103) at various concentrations.

  • Heating: The treated cells are heated to a specific temperature, causing protein denaturation and aggregation.

  • Lysis and Centrifugation: The cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.

  • Protein Quantification: The amount of soluble target protein (DCAF1) remaining in the supernatant is quantified, typically by Western blot or a HiBiT-based lytic assay. Ligand binding stabilizes the protein, resulting in more soluble protein at higher temperatures.

Visualizations

DCAF1 Signaling Pathway and Probe Interaction

DCAF1_Pathway DCAF1 in CRL4 E3 Ubiquitin Ligase Complex cluster_CRL4 CRL4-DCAF1 Complex DDB1 DDB1 CUL4 CUL4 DDB1->CUL4 DCAF1 DCAF1 (Substrate Receptor) DDB1->DCAF1 ROC1 RBX1 CUL4->ROC1 Substrate Substrate Protein ROC1->Substrate Ubiquitination Substrate->DCAF1 Binding Proteasome Proteasome Substrate->Proteasome Degradation Ub Ubiquitin OICR41103 OICR-41103 OICR41103->DCAF1 Inhibition

Caption: DCAF1's role in the CRL4 ubiquitin ligase complex and OICR-41103's inhibitory action.

Experimental Workflow for Cross-Reactivity Screening

Cross_Reactivity_Workflow Cross-Reactivity Screening Workflow start Start: Select WDR Proteins spr Surface Plasmon Resonance (SPR) start->spr Immobilize Proteins Test OICR-41103 data_analysis Data Analysis: Determine Binding Affinity (KD) spr->data_analysis comparison Compare Binding to DCAF1 vs. Other WDRs data_analysis->comparison selective Selective Probe comparison->selective No significant binding to other WDRs not_selective Not Selective comparison->not_selective Binding to other WDRs

References

Safety & Regulatory Compliance

Safety

Essential Safety and Disposal Procedures for OICR-41103

Disclaimer: This document provides guidance on the proper disposal of OICR-41103 based on general laboratory safety principles for potent chemical compounds. A specific Safety Data Sheet (SDS) for OICR-41103 is not publi...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of OICR-41103 based on general laboratory safety principles for potent chemical compounds. A specific Safety Data Sheet (SDS) for OICR-41103 is not publicly available. Therefore, all procedures must be conducted in strict accordance with your institution's environmental health and safety (EHS) guidelines and after a thorough risk assessment.

OICR-41103 is a potent, selective, and cell-active small molecule chemical probe for the DCAF1 WDR domain.[1] As with many such research compounds, it is crucial to handle and dispose of it with care to minimize personnel exposure and environmental contamination.

Quantitative Data Summary

OICR-41103 has been characterized by its high potency in cellular and biochemical assays. The following table summarizes key quantitative data for this compound.

ParameterValueAssayCell LineSource
EC50 167 nMCellular Thermal Shift Assay (CETSA)NCI-H460[2]
Negative Control (OICR-41103N) Potency >35-fold less potentNanoBRET assayHEK 293T[2]
ΔTm with DCAF1 WDR domain (20 µM) 23.0 ± 0.1 °CDifferential Scanning Fluorimetry (DSF)N/A[3]
ΔTm of Negative Control (20 µM) 8.8 ± 0.3 °CDifferential Scanning Fluorimetry (DSF)N/A[3]

Experimental Protocols

The following are summaries of key experiments used to characterize OICR-41103.

Cellular Thermal Shift Assay (CETSA): This assay was employed to confirm the engagement of OICR-41103 with the DCAF1 WDR domain within a cellular environment. NCI-H460 cells expressing a HiBiT-tagged DCAF1 WDR domain were treated with varying concentrations of OICR-41103. Following treatment, the cells were heated to induce thermal denaturation of proteins. The binding of OICR-41103 stabilized the DCAF1 WDR domain, making it more resistant to heat-induced denaturation. The degree of stabilization, and thus the amount of soluble protein remaining after heating, was quantified to determine the dose-dependent thermal stabilization and calculate an EC50 value.[2]

NanoBRET Target Engagement Assay: To further confirm cellular target engagement, a NanoBRET assay was utilized. HEK 293T cells were transfected with an N-terminally NL-tagged DCAF1(WD40). These cells were then treated with a fluorescently labeled DCAF1 tracer in the presence or absence of OICR-41103. The ability of OICR-41103 to displace the tracer from the NL-tagged DCAF1(WD40) results in a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal. This reduction in the NanoBRET ratio was measured in a dose-dependent manner to confirm target engagement and assess potency.[2]

Proper Disposal Procedures for OICR-41103

The following step-by-step guide outlines the recommended disposal procedures for OICR-41103 and associated waste. These procedures are based on best practices for handling potent, non-volatile, solid chemical compounds in a research setting.

Step 1: Personal Protective Equipment (PPE) Before handling OICR-41103 or its waste, ensure you are wearing the appropriate PPE to prevent skin and respiratory exposure.[4][5]

  • Gloves: Wear two pairs of nitrile gloves.

  • Eye Protection: Use chemical splash goggles or safety glasses with side shields.

  • Lab Coat: A standard laboratory coat is required. For handling larger quantities or when there is a risk of splashing, consider a chemically resistant apron.

  • Respiratory Protection: If handling the compound as a powder outside of a certified chemical fume hood, a respirator may be necessary based on your institution's risk assessment.

Step 2: Waste Segregation Proper segregation of waste is critical to ensure safe disposal.[6][7]

  • Solid Waste:

    • Grossly contaminated: Unused or expired OICR-41103 powder, and any materials used to clean up spills of the solid compound (e.g., absorbent pads, weigh boats).

    • Trace contaminated: Items with minimal residual contamination, such as empty vials, pipette tips, and gloves.

  • Liquid Waste:

    • Solutions containing OICR-41103 (e.g., from cell culture media, assay buffers). Segregate halogenated and non-halogenated solvent waste.[7]

  • Sharps Waste:

    • Needles, syringes, or any other sharp objects contaminated with OICR-41103.

Step 3: Waste Collection and Labeling

  • Solid Waste:

    • Collect all solid waste in a dedicated, leak-proof container with a secure lid.

    • Label the container clearly with "Hazardous Waste," the full chemical name "OICR-41103," and any other required information by your institution.[8]

  • Liquid Waste:

    • Collect liquid waste in a compatible, sealed, and shatter-proof container.

    • Label the container with "Hazardous Waste," the full chemical name "OICR-41103," the solvent system (e.g., DMSO, aqueous buffer), and the estimated concentration.[8]

  • Sharps Waste:

    • Place all contaminated sharps directly into a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[6]

Step 4: Decontamination

  • Work Surfaces: Decontaminate all surfaces where OICR-41103 was handled. Use an appropriate cleaning agent as determined by your laboratory's standard operating procedures.

  • Equipment: Clean and decontaminate any reusable equipment according to your lab's established procedures.

  • Empty Vials: The first rinse of an "empty" vial that contained OICR-41103 should be collected as hazardous liquid waste.[9] After thorough rinsing, the vial can be disposed of as regular lab glass, with the label defaced.[9]

Step 5: Storage and Disposal

  • Store all waste containers in a designated and properly ventilated Satellite Accumulation Area (SAA) until they are collected by your institution's EHS department.[7]

  • Ensure that incompatible waste streams are segregated.[9]

  • Arrange for waste pickup through your institution's EHS office. Do not dispose of OICR-41103 down the drain or in the regular trash.[8][10]

Disposal Workflow Diagram

G PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Segregate Prepare Labeled Waste Containers (Solid, Liquid, Sharps) SolidWaste Solid Waste (e.g., unused compound, contaminated consumables) CollectSolid Collect in Labeled Solid Waste Container SolidWaste->CollectSolid LiquidWaste Liquid Waste (e.g., experimental solutions) CollectLiquid Collect in Labeled Liquid Waste Container LiquidWaste->CollectLiquid SharpsWaste Sharps Waste (e.g., contaminated needles) CollectSharps Dispose in Labeled Sharps Container SharpsWaste->CollectSharps Store Store Waste in Satellite Accumulation Area CollectSolid->Store CollectLiquid->Store CollectSharps->Store Decon Decontaminate Surfaces & Equipment EHS Contact EHS for Waste Pickup Store->EHS

Caption: Logical workflow for the proper disposal of OICR-41103.

References

Handling

Personal protective equipment for handling OICR-41103

Disclaimer: This guide provides immediate safety and logistical information for handling the chemical probe OICR-41103. It is intended for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides immediate safety and logistical information for handling the chemical probe OICR-41103. It is intended for researchers, scientists, and drug development professionals. This information is based on best practices for handling potent, selective, cell-active small molecule compounds and does not substitute for a formal institutional risk assessment and approval from your Environmental Health and Safety (EHS) department.

Core Safety and Handling Information

OICR-41103 is a potent chemical probe targeting the DCAF1 WD40 domain. Due to its high potency and the fact that its full toxicological profile is not yet characterized, it must be handled with appropriate caution as a potentially hazardous substance.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following table outlines the recommended PPE for various laboratory tasks involving OICR-41103.

TaskEngineering ControlGlovesEye ProtectionLab Coat/GownRespiratory Protection
Weighing and Preparing Stock Solutions (Solid Form) Certified Chemical Fume HoodDouble Nitrile GlovesChemical Splash GogglesDisposable Gown over Lab CoatRecommended; consult EHS for appropriate type (e.g., N95)
Handling Stock Solutions (Liquid Form) Certified Chemical Fume HoodNitrile GlovesChemical Splash GogglesLab CoatNot typically required
Cell Culture and In-Vitro Assays Biosafety CabinetNitrile GlovesSafety GlassesLab CoatNot required
Waste Disposal Well-Ventilated AreaNitrile GlovesSafety GlassesLab CoatNot required

Operational Plans

1. Engineering Controls:

  • Primary Containment: All handling of solid OICR-41103 and preparation of stock solutions must be performed in a certified chemical fume hood to prevent inhalation of the powder.

  • Secondary Containment: Use trays or other secondary containment to minimize the spread of potential spills.

2. Handling Procedures:

  • Training: All personnel must be trained in handling potent compounds.

  • Weighing: Use a dedicated, clean spatula and weighing paper. Clean the balance and surrounding area thoroughly after each use.

  • Dissolving: Add solvent to the solid compound slowly to avoid splashing.

  • Spill Management: In the event of a spill, immediately alert personnel in the vicinity. For small spills, use a spill kit appropriate for chemical spills. For large spills, evacuate the area and contact your institution's EHS department.

Disposal Plans

Proper disposal of OICR-41103 and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All materials that have come into contact with OICR-41103, including gloves, pipette tips, tubes, and empty vials, must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing OICR-41103 in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour any amount down the drain.

  • Regulatory Compliance: All waste must be disposed of following local, state, and federal regulations. Consult your institution's EHS department for specific disposal protocols.

Safe Handling and Disposal Workflow

The following diagram outlines the key steps for the safe handling and disposal of OICR-41103.

OICR_41103_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_exp Experimental Phase cluster_disposal Disposal Phase prep_risk Conduct Risk Assessment prep_ppe Assemble Required PPE prep_risk->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Solid OICR-41103 prep_hood->handle_weigh handle_dissolve Prepare Stock Solution handle_weigh->handle_dissolve disp_solid Collect Contaminated Solid Waste handle_weigh->disp_solid Dispose contaminated weighing paper, tips handle_aliquot Aliquot for Experiments handle_dissolve->handle_aliquot disp_liquid Collect Contaminated Liquid Waste handle_dissolve->disp_liquid Dispose excess solution exp_assay Perform In-Vitro/Cell-Based Assays handle_aliquot->exp_assay exp_assay->disp_solid Dispose used plates, tubes, tips exp_assay->disp_liquid Dispose experimental media and solutions disp_ehs Arrange for EHS Waste Pickup disp_solid->disp_ehs disp_liquid->disp_ehs

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